molecular formula C8H5Cl2N B030984 2-(3,5-Dichlorophenyl)acetonitrile CAS No. 52516-37-7

2-(3,5-Dichlorophenyl)acetonitrile

Cat. No.: B030984
CAS No.: 52516-37-7
M. Wt: 186.03 g/mol
InChI Key: DLAKEJZPXICNSC-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)acetonitrile is used in the synthesis of 6-arylpyrido[2,3-d]pyrimidines as ATP-competitive inhibitors of bacterial -alanine:-alanine ligase.>

Properties

IUPAC Name

2-(3,5-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAKEJZPXICNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507001
Record name (3,5-Dichlorophenyl)acetonitrile
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Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52516-37-7
Record name 3,5-Dichlorobenzeneacetonitrile
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Record name (3,5-Dichlorophenyl)acetonitrile
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Record name (3,5-Dichloro-phenyl)-acetonitrile
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Foundational & Exploratory

Introduction: Identifying a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (3,5-Dichlorophenyl)acetonitrile

(3,5-Dichlorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influence the molecule's electronic properties and reactivity, often enhancing the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals. The nitrile functional group is a valuable pharmacophore, known for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating choices in solvents, reaction conditions, and purification methods. (3,5-Dichlorophenyl)acetonitrile is a solid at room temperature. A summary of its key physical and chemical identifiers is presented below.

Table 1: Core Physicochemical Properties of (3,5-Dichlorophenyl)acetonitrile

PropertyValueSource
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Appearance Solid
CAS Number 52516-37-7[2]
SMILES String ClC1=CC(Cl)=CC(CC#N)=C1
InChI Key DLAKEJZPXICNSC-UHFFFAOYSA-N
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (-CH₂-) adjacent to the nitrile group, likely in the range of 3.7-4.0 ppm. The aromatic protons on the dichlorinated ring would appear as a multiplet or as two distinct signals (a triplet and a doublet) in the aromatic region (approx. 7.2-7.5 ppm).

  • ¹³C NMR: The carbon NMR would show a characteristic signal for the nitrile carbon (-C≡N) around 117-120 ppm. The methylene carbon (-CH₂-) would appear further upfield, and distinct signals would be present for the four unique carbons of the dichlorophenyl ring.

  • IR Spectroscopy: Infrared analysis is a definitive method for identifying the nitrile functional group. A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[4] Additional bands would confirm the presence of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 185. The characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 2/3 the intensity of M⁺, and an M+4 peak approximately 1/9 the intensity) would be a key diagnostic feature.

Synthesis and Mechanistic Considerations

The most direct and common route for the synthesis of (3,5-Dichlorophenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[5]

Core Reaction: Nucleophilic Cyanation

The synthesis typically involves the reaction of 3,5-dichlorobenzyl chloride or bromide with an alkali metal cyanide, such as sodium or potassium cyanide.[5][6] The choice of solvent is critical for success; polar aprotic solvents like DMSO or DMF, or aqueous-alcoholic mixtures, are often employed to dissolve the cyanide salt and facilitate the reaction.[6]

The underlying mechanism is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The cyanide ion (⁻C≡N), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,5-dichlorobenzyl halide. This attack occurs from the backside relative to the leaving group (halide ion), proceeding through a pentacoordinate transition state and resulting in the inversion of stereochemistry if the carbon were chiral. The halide is displaced, forming the C-C bond and yielding the desired nitrile product.

Caption: Sₙ2 mechanism for the synthesis of (3,5-Dichlorophenyl)acetonitrile.

Experimental Protocol: Synthesis of (3,5-Dichlorophenyl)acetonitrile

This protocol describes a representative lab-scale synthesis. It is imperative that all work involving cyanides be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.

Materials and Reagents:
  • 3,5-Dichlorobenzyl chloride (1.0 eq)

  • Sodium cyanide (NaCN) (1.1 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichlorobenzyl chloride in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Cyanide: Carefully add sodium cyanide to the solution in portions. Caution: NaCN is highly toxic if ingested, inhaled, or absorbed through the skin.[7] Adding it to an acidic solution will generate lethal hydrogen cyanide gas. Ensure the solution is neutral or slightly basic.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x). The choice of an organic solvent is based on its ability to dissolve the product while being immiscible with water.[8]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification and Characterization: The resulting crude product can be purified by recrystallization or column chromatography if necessary. Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (NMR, IR, MS).

Synthesis_Workflow start Start: Reagents reagents 3,5-Dichlorobenzyl Chloride Sodium Cyanide EtOH/Water start->reagents reaction Reaction Reflux (80-90°C, 2-4h) reagents->reaction 1. Combine & Heat workup Workup Cool, Dilute with H₂O reaction->workup 2. Cool extraction Extraction Diethyl Ether workup->extraction 3. Extract wash Wash Brine Solution extraction->wash 4. Wash dry Drying Anhydrous MgSO₄ wash->dry 5. Dry concentrate Concentration Rotary Evaporation dry->concentrate 6. Concentrate purify Purification (Recrystallization) concentrate->purify 7. Purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of (3,5-Dichlorophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The true value of (3,5-Dichlorophenyl)acetonitrile lies in the reactivity of its nitrile group, which can be transformed into a variety of other functional groups.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (3,5-dichlorophenyl)acetic acid, a valuable precursor for pharmaceuticals and other fine chemicals.[9]

  • Reduction: The nitrile group can be reduced to a primary amine (3,5-dichlorophenethylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are common scaffolds in medicinal chemistry.

  • Grignard Reactions: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis can convert the nitrile into a ketone, providing a route to more complex carbon skeletons.

Safety and Handling

(3,5-Dichlorophenyl)acetonitrile requires careful handling due to its potential toxicity and irritant properties.

Table 2: GHS Hazard Information

Hazard ClassCodeDescriptionSource
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statement H319Causes serious eye irritation.[10]
Precautionary P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is classified under storage class 11 for combustible solids.[10]

  • Toxicity Analogy: Like other organic nitriles, there is a risk of it being metabolized in the body to release cyanide, although this process is generally slow.[13] All nitriles should be handled with the assumption of toxicity.[14][15]

Conclusion

(3,5-Dichlorophenyl)acetonitrile is a synthetically valuable intermediate whose utility stems from the combination of a dichlorinated aromatic ring and a versatile nitrile handle. A thorough understanding of its physicochemical properties, synthesis via Sₙ2 cyanation, and subsequent reactivity is essential for its effective use in research and development. Adherence to strict safety protocols is non-negotiable due to the inherent hazards of nitriles and cyanide reagents. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this key building block into their synthetic strategies.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichlorobenzyl Cyanide (CAS No. 52516-37-7)

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzyl Cyanide (also known as 2-(3,5-Dichlorophenyl)acetonitrile), a key chemical intermediate in organic synthesis. With a focus on its relevance to researchers, scientists, and drug development professionals, this document delves into its synthesis, chemical reactivity, analytical characterization, and applications, particularly within medicinal chemistry. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative references, ensuring a self-validating and trustworthy resource for laboratory and development settings.

Introduction: The Significance of a Dichlorinated Intermediate

3,5-Dichlorobenzyl Cyanide is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a cyanomethyl group[1]. While a seemingly straightforward molecule, its structure is of significant interest in the field of drug discovery and fine chemical synthesis. The presence of chlorine atoms profoundly influences the molecule's electronic properties and metabolic stability, a phenomenon often leveraged in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates[2][3][4]. The term "Magic Chloro" has been used to describe the remarkable improvements in potency and other pharmacological parameters that can arise from the simple substitution of hydrogen with chlorine[2][4].

Chlorinated compounds are integral to a vast number of FDA-approved drugs, highlighting their importance in treating a wide range of diseases[3][5]. 3,5-Dichlorobenzyl Cyanide serves as a versatile building block, providing a reactive nitrile handle and an activated methylene group, all attached to a metabolically robust dichlorophenyl scaffold. This combination makes it a valuable precursor for creating more complex molecular architectures, such as the synthesis of 6-arylpyrido[2,3-d]pyrimidines, which have been investigated as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase[6]. This guide will explore the fundamental chemistry and practical applications of this important intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in synthesis and analysis.

Physicochemical Data

The key identifying and physical properties of 3,5-Dichlorobenzyl Cyanide are summarized below.

PropertyValueSource
CAS Number 52516-37-7[6][7][8][9]
Molecular Formula C₈H₅Cl₂N[7][8][9]
Molecular Weight 186.04 g/mol [7][8][9]
Appearance Low melting point solid or powder[6][8]
Purity (Typical) ≥98%[8]
MDL Number MFCD09923674[7][8][9]
Topological Polar Surface Area (TPSA) 23.79 Ų[7]
Number of Rotatable Bonds 1[7]
Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of 3,5-Dichlorobenzyl Cyanide. Below are the expected spectroscopic signatures.

TechniqueExpected SignatureRationale
¹H NMR Singlet (~3.8 ppm, 2H, -CH₂-); Multiplets (~7.4 ppm, 3H, Ar-H)The two methylene protons are chemically equivalent, appearing as a singlet. The three aromatic protons will show splitting patterns consistent with a 1,3,5-trisubstituted ring.
¹³C NMR Aliphatic C (~25 ppm, -CH₂-); Nitrile C (~117 ppm, -C≡N); Aromatic C's (multiple signals, ~128-135 ppm)Distinct signals for the methylene carbon, the nitrile carbon, and the unique carbons of the dichlorinated aromatic ring.
FT-IR (KBr) ~2250 cm⁻¹ (sharp, medium)Strong, characteristic absorption for the nitrile (-C≡N) stretching vibration.
Mass Spec (EI) M⁺ peak at m/z 185/187/189Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).

Synthesis and Mechanism

The most common and industrially relevant synthesis of benzyl cyanides involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide[10][11]. This reaction, a variation of the Kolbe nitrile synthesis, is highly effective for producing 3,5-Dichlorobenzyl Cyanide.

Reaction Pathway and Mechanistic Considerations

The reaction proceeds via the displacement of a halide (typically chloride or bromide) from the benzylic position by the cyanide anion (CN⁻).

Caption: Sₙ2 mechanism for the synthesis of 3,5-Dichlorobenzyl Cyanide.

Expertise & Causality: While benzylic carbocations are relatively stable, suggesting a possible Sₙ1 mechanism, the use of a strong nucleophile (CN⁻) in a polar aprotic or aqueous/alcoholic solvent system strongly favors an Sₙ2 pathway[12]. An Sₙ1 route would likely lead to competing hydrolysis or alcoholysis side products (benzyl alcohol or benzyl ether, respectively), reducing the yield of the desired nitrile[12]. The presence of electron-withdrawing chlorine groups on the ring further disfavors carbocation formation, solidifying the Sₙ2 mechanism as the dominant pathway.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative method adapted from general procedures for substituted benzyl cyanides[10][11].

Objective: To synthesize 3,5-Dichlorobenzyl Cyanide from 3,5-Dichlorobenzyl Chloride.

Materials:

  • 3,5-Dichlorobenzyl Chloride

  • Sodium Cyanide (NaCN)

  • Ethanol (95%)

  • Water (Deionized)

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Phase-Transfer Catalyst (PTC) e.g., Aliquat 336 (optional, but recommended)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit available. All operations should prevent the acidification of cyanide, which would release lethal HCN gas.

  • Dissolution: In the flask, dissolve sodium cyanide (1.1 molar equivalents) in a minimal amount of warm water.

  • Catalyst Addition (Optional): Add a catalytic amount (1-2 mol%) of a phase-transfer catalyst like Aliquat 336. The use of a PTC can significantly improve reaction rates and yields by transporting the cyanide anion from the aqueous phase to the organic phase[13].

  • Reactant Addition: Dissolve 3,5-Dichlorobenzyl Chloride (1.0 molar equivalent) in 95% ethanol. Add this solution dropwise to the stirring cyanide solution over 30-45 minutes[11].

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis. The reaction time can be significantly longer without a PTC[10].

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent like toluene or dichloromethane.

  • Washing: Combine the organic extracts and wash with water, followed by brine to remove residual inorganic salts.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Chemical Reactivity and Synthetic Utility

3,5-Dichlorobenzyl Cyanide is a versatile intermediate due to the reactivity of its nitrile group and the adjacent active methylene protons.

Reactivity_Diagram start 3,5-Dichlorobenzyl Cyanide p1 3,5-Dichlorophenylacetic Acid start->p1 Hydrolysis (H₃O⁺ / OH⁻) p2 2-(3,5-Dichlorophenyl)ethylamine start->p2 Reduction (e.g., LiAlH₄, H₂/cat.) p3 Substituted Phenylacetonitrile (C-C Bond Formation) start->p3 Alkylation / Acylation (1. Base, 2. R-X)

Caption: Key reaction pathways of 3,5-Dichlorobenzyl Cyanide.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichlorophenylacetic acid, another important building block in pharmaceutical synthesis[14].

  • Reduction of the Nitrile: The nitrile can be reduced to the corresponding primary amine, 2-(3,5-dichlorophenyl)ethylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to phenethylamine derivatives.

  • Reactions at the Active Methylene Position: The methylene bridge (-CH₂-) is flanked by two electron-withdrawing groups (the aromatic ring and the nitrile), making its protons acidic. In the presence of a strong base (e.g., NaH, LDA), a carbanion can be formed. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to form new carbon-carbon bonds, allowing for chain extension and further functionalization[10][13]. The electron-withdrawing effect of the two chlorine atoms enhances this acidity compared to unsubstituted benzyl cyanide.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3,5-Dichlorobenzyl Cyanide is paramount. A multi-technique approach is recommended for comprehensive quality control.

Analytical_Workflow start Sample of 3,5-Dichlorobenzyl Cyanide purity Purity Assessment (GC-FID or HPLC-UV) start->purity identity Identity Confirmation start->identity result Verified Product (Identity & Purity Confirmed) purity->result sub_nmr NMR Spectroscopy (¹H, ¹³C) identity->sub_nmr sub_ms Mass Spectrometry identity->sub_ms sub_ir FT-IR Spectroscopy identity->sub_ir sub_nmr->result sub_ms->result sub_ir->result

Caption: Logical workflow for the analytical characterization of the title compound.

  • Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the primary methods for determining the purity of the compound and quantifying any impurities.

  • Spectroscopic Methods: As detailed in Section 2.2, NMR, Mass Spectrometry, and FT-IR are used in concert to provide unambiguous structural confirmation.

  • Cyanide Analysis: In some contexts, it may be necessary to analyze for free or total cyanide. These methods typically involve a distillation/acidification step to liberate HCN, which is then trapped and quantified colorimetrically or titrimetrically[15][16][17].

Safety and Toxicological Profile

Benzyl cyanide and its derivatives are toxic compounds and must be handled with appropriate precautions. While specific toxicological data for 3,5-Dichlorobenzyl Cyanide is limited, data from closely related compounds provides a strong basis for hazard assessment.

Primary Hazards:

  • Toxicity: Nitriles can be metabolized to release cyanide, which inhibits cellular respiration[18]. The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin[18][19][20].

  • Irritation: It is expected to cause skin and serious eye irritation[18][21].

  • Hazardous Decomposition: Upon heating or contact with strong acids, it can decompose to release highly toxic hydrogen cyanide (HCN) and hydrogen chloride gas[18][19].

GHS Classification and Handling

The following table summarizes the likely GHS hazard classification based on data for analogous dichlorobenzyl and chlorobenzyl cyanides[18][19][21].

PictogramGHS ClassificationPrecautionary Statements (Examples)
alt text
alt text
Acute Toxicity (Oral, Dermal, Inhalation) - Category 3/4Skin Irritation - Category 2Eye Irritation - Category 2P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling Recommendations:

  • Always handle 3,5-Dichlorobenzyl Cyanide in a well-ventilated chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents[18].

  • Ensure emergency procedures for cyanide exposure are in place and personnel are trained.

References

A Technical Guide to 2-(3,5-Dichlorophenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-(3,5-Dichlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile that serves as a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern and reactive nitrile group make it a key building block for constructing more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of its core properties, outlines a robust and well-rationalized synthetic protocol, and explores its specific applications in medicinal chemistry, with a focus on its role in the development of novel antibacterial agents. Safety, handling, and analytical characterization are also discussed to provide a complete profile for laboratory and process development applications.

Core Molecular and Physical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis and process development. This compound is a solid at room temperature, and its identity is defined by the specific arrangement of its constituent atoms.[1]

PropertyValueSource(s)
Molecular Formula C₈H₅Cl₂N[1][2][3]
Molecular Weight 186.04 g/mol [1][2][3][4]
CAS Number 52516-37-7[2]
Synonyms (3,5-Dichlorophenyl)acetonitrile; 3,5-Dichlorobenzyl Cyanide[2]
Appearance Solid, Powder[1][2]
Boiling Point ~287 °C[5]
Density ~1.333 g/cm³[5]
SMILES String ClC1=CC(Cl)=CC(CC#N)=C1[1]
InChI Key DLAKEJZPXICNSC-UHFFFAOYSA-N[1]

The structure consists of a benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and an acetonitrile group (-CH₂CN) at position 1. This specific dichlorination pattern influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and utility in targeted synthetic applications.

Synthesis, Purification, and Analytical Validation

While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost analysis, and the potential for in-house production. The most direct and common approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Retrosynthetic Analysis

A logical disconnection approach points to 3,5-dichlorobenzyl halide and a cyanide source as the immediate precursors. This is a classic carbon-carbon bond formation via a nucleophilic substitution pathway.

G Target This compound Disconnect C-CN Bond (Nucleophilic Substitution) Target->Disconnect Disconnection Precursors Precursors Disconnect->Precursors BenzylHalide 3,5-Dichlorobenzyl Halide (X = Br, Cl) Cyanide Cyanide Source (NaCN, KCN)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Cyanation of 3,5-Dichlorobenzyl Bromide

This protocol describes a standard laboratory-scale synthesis. The choice of 3,5-dichlorobenzyl bromide as the starting material is based on the higher reactivity of benzylic bromides compared to chlorides in Sₙ2 reactions. Dimethyl sulfoxide (DMSO) is selected as the solvent due to its excellent ability to dissolve ionic salts like sodium cyanide and its polar aprotic nature, which accelerates Sₙ2 reactions.

Materials:

  • 3,5-Dichlorobenzyl bromide

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous DMSO. Stir the suspension for 15 minutes at room temperature.

  • Substrate Addition: Dissolve 3,5-dichlorobenzyl bromide (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water. Caution: This step quenches the excess cyanide and should be performed with care in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts, followed by rigorous analytical characterization to confirm its identity and purity.

G Crude Crude Product Purification Purification (Recrystallization or Flash Chromatography) Crude->Purification Pure Pure Solid Product Purification->Pure Analysis Analytical Validation Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS IR Infrared (IR) Spectroscopy Analysis->IR Final Validated Compound (>98% Purity) NMR->Final MS->Final IR->Final

Caption: Workflow for purification and analytical validation.

  • Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If impurities are persistent, flash column chromatography on silica gel is the preferred method.

  • Characterization:

    • ¹H NMR: Will confirm the presence of the aromatic and benzylic protons with expected chemical shifts and splitting patterns.

    • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic nitrile carbon signal (~117-120 ppm).

    • Mass Spectrometry: Will show the molecular ion peak corresponding to the calculated molecular weight (186.04 g/mol ), with the characteristic isotopic pattern for a molecule containing two chlorine atoms.

    • IR Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is definitive for the C≡N stretch of the nitrile group.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used to construct various heterocyclic rings, which are prevalent in bioactive molecules.[6][7]

Case Study: Synthesis of Bacterial D-alanine:D-alanine Ligase Inhibitors

A significant application of this compound is in the synthesis of 6-arylpyrido[2,3-d]pyrimidines.[2] These compounds have been identified as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis.[2] Inhibition of Ddl prevents the formation of peptidoglycan, leading to bacterial cell death. This makes it a validated and attractive target for the development of novel antibiotics.

In this context, this compound serves as the source of the dichlorophenyl motif, which is often crucial for binding within the active site of the target enzyme.

G Start This compound Step1 Condensation Reaction (with Pyrimidine Precursor) Start->Step1 Intermediate Pyridopyrimidine Core Formation Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Final Inhibitor: 6-Arylpyrido[2,3-d]pyrimidine Step2->Final

Caption: Role in the synthesis of D-alanine:D-alanine ligase inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a complete, specific safety data sheet (SDS) should always be consulted, the available information and the nature of the compound dictate the following precautions.[8][9]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H319: Causes serious eye irritation[1]
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Class 11: Combustible Solids[1]

Handling:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • As an organic nitrile, it should be treated as potentially toxic if ingested, inhaled, or absorbed through the skin.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is more than a simple chemical; it is a key enabler in the synthesis of complex, high-value molecules. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it a reliable building block for research and development. Its demonstrated role in the creation of novel antibacterial candidates highlights its importance and potential in the ongoing search for new therapeutics. For researchers in drug discovery and process chemistry, a thorough understanding of this reagent's characteristics, synthesis, and safe handling is paramount to leveraging its full synthetic potential.

References

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(3,5-Dichlorophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. While direct experimental spectra for this compound are not widely published, this guide synthesizes expected data based on established spectroscopic principles and data from analogous structures, offering a robust framework for its identification and characterization.

Introduction

This compound, with the empirical formula C₈H₅Cl₂N, is a halogenated aromatic nitrile.[1][2] The structural elucidation of such molecules is fundamental in various fields of chemical research, including medicinal chemistry and materials science, where precise identification and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular mass and fragmentation patterns. This guide will explore the expected spectroscopic signatures of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the dichlorophenyl ring. The key expected signals are summarized below.

Predicted Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 7.4 - 7.6Triplet (t)1HH4 (proton at C4 of the phenyl ring)
~ 7.3 - 7.5Doublet (d)2HH2, H6 (protons at C2 and C6 of the phenyl ring)
~ 3.8 - 4.0Singlet (s)2HCH₂ (methylene protons)

Causality and Interpretation:

The aromatic region is expected to show two distinct signals due to the substitution pattern. The proton at the 4-position (para to the acetonitrile group) is flanked by two chlorine atoms and will appear as a triplet due to coupling with the two equivalent protons at the 2 and 6 positions. The protons at the 2 and 6 positions are chemically equivalent and will appear as a doublet, coupled to the proton at the 4-position. The methylene protons (CH₂) are adjacent to the electron-withdrawing nitrile group and the aromatic ring, which deshields them, leading to a downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) (ppm) Assignment
~ 135 - 138C3, C5 (carbons bearing chlorine)
~ 132 - 135C1 (ipso-carbon attached to CH₂CN)
~ 128 - 130C4
~ 126 - 128C2, C6
~ 116 - 118CN (nitrile carbon)
~ 25 - 28CH₂ (methylene carbon)

Causality and Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the electron-withdrawing acetonitrile substituent. The carbons directly bonded to the chlorine atoms (C3 and C5) are expected to be the most downfield in the aromatic region. The nitrile carbon (CN) has a characteristic chemical shift in the 116-118 ppm range.[3] The methylene carbon (CH₂) is expected to be the most upfield signal.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 30-45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification if needed, although for routine identification, a shorter delay is acceptable.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[4]

IR_Workflow Start Start Prep Place Solid Sample on ATR Crystal Start->Prep Acquire_BG Acquire Background Spectrum Prep->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Process Process Data (Ratio to Background) Acquire_Sample->Process Spectrum Final IR Spectrum Process->Spectrum End End Spectrum->End

References

An In-Depth Technical Guide to the Crystal Structure of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(3,5-Dichlorophenyl)acetonitrile. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar molecular entities.

Introduction: The Significance of Solid-State Characterization

This compound, with the empirical formula C₈H₅Cl₂N, is a halogenated aromatic nitrile.[1] Phenylacetonitrile derivatives are crucial precursors and intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of its bulk physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding of its crystal structure is paramount for its application in drug design and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating this intricate atomic arrangement.[2][3]

Synthesis and Spectroscopic Confirmation

A reliable synthesis of this compound is a prerequisite for obtaining high-purity material suitable for crystallization. A common and effective method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3,5-dichlorobenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 6:1 v/v), add sodium cyanide (1.0 eq).

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methylene carbon, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band characteristic of the C≡N stretching vibration is anticipated around 2250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.04 g/mol ), along with a characteristic isotopic pattern for a dichlorinated molecule.[1]

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] Several crystallization techniques can be employed, with the choice of solvent being a critical factor.

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly in a dust-free environment. This is often the simplest and most effective method.[5]

  • Vapor Diffusion: A solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.[1][6]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]

For this compound, a suitable starting point would be slow evaporation from a solution in a moderately polar solvent like ethanol or acetonitrile.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.

Crystal_Structure_Workflow Overall Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopy Crystallization Single-Crystal Growth (e.g., Slow Evaporation) Spectroscopy->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: Workflow from synthesis to crystal structure analysis.

Detailed Protocol for SCXRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure, often using direct methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The software SHELXL is widely used for this purpose.[7]

In-Depth Analysis of the Crystal Structure

While a specific experimental structure for this compound is not publicly available, we can present a plausible analysis based on the known structures of similar small organic molecules.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for this compound.

ParameterValue
Empirical formulaC₈H₅Cl₂N
Formula weight186.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
β (°)105
Volume (ų)885
Z4
Density (calculated) (g/cm³)1.395
R-factor (%)< 5
Molecular Geometry

The refinement of the crystal structure would provide precise bond lengths and angles. The dichlorophenyl ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system. The acetonitrile group will exhibit typical bond lengths for C-C and C≡N bonds.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. These can be visualized and quantified using Hirshfeld surface analysis.[8][9]

  • Hydrogen Bonds: Although a classic strong hydrogen bond donor is absent, weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor are plausible.

  • Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with the electron-rich nitrile nitrogen of a neighboring molecule (C-Cl···N).

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The interplay of these interactions can lead to the formation of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.

Supramolecular_Synthon Hypothetical Supramolecular Synthon cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B C_Cl1 C-Cl N2 N≡C C_Cl1->N2 Halogen Bond (C-Cl···N) N1 N≡C C_Cl2 C-Cl C_Cl2->N1 Halogen Bond (C-Cl···N)

Caption: Diagram of a possible halogen-bonded synthon.

Conclusion

This technical guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of this compound. The elucidation of its solid-state structure through synthesis, crystallization, and single-crystal X-ray diffraction provides invaluable insights into its physicochemical properties. The detailed analysis of molecular geometry and intermolecular interactions is fundamental for understanding its behavior in the solid state and is a critical step in its potential development for pharmaceutical or material science applications.

References

Biological Activity Screening of Dichlorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Dichlorophenylacetonitrile Scaffold in Drug Discovery

Dichlorophenylacetonitrile represents a class of chemical scaffolds characterized by a phenyl ring substituted with two chlorine atoms and an acetonitrile group (-CH₂CN). The specific isomers, such as 2,4-dichloro- and 3,4-dichlorophenylacetonitrile, serve as versatile starting materials in synthetic chemistry.[1] Their utility extends significantly into medicinal chemistry, where they act as key intermediates in the synthesis of a wide array of compounds with potential therapeutic applications.[2] The strategic incorporation of chlorine atoms can enhance the lipophilicity and metabolic stability of derivatives, which are crucial factors for effective anticancer agents.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and data interpretation integral to screening dichlorophenylacetonitrile derivatives for prominent biological activities, with a primary focus on anticancer and antimicrobial applications.

Part 1: Anticancer Activity Screening

The evaluation of novel chemical entities for anticancer properties is a cornerstone of oncological drug discovery. For dichlorophenylacetonitrile derivatives, this process involves a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines and progressing to more detailed mechanistic studies for promising candidates.

Foundational Principle: In Vitro Cytotoxicity Assays

The initial step in identifying potential anticancer agents is to assess their ability to inhibit the growth of or kill cancer cells in culture. This is typically achieved through colorimetric or fluorometric assays that measure cell viability or proliferation.[5] Two of the most common and reliable methods are the MTT and Sulforhodamine B (SRB) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies cell metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product.[6] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[6]

  • Sulforhodamine B (SRB) Assay: This method measures cellular protein content, which serves as a proxy for cell number.[7] After fixing the cells, the protein is stained with SRB dye. The amount of bound dye is proportional to the total protein mass and is quantified by measuring absorbance.[7] The SRB assay is the preferred screening method of the National Cancer Institute (NCI) due to its reliability and cost-effectiveness.[7] While based on different principles, results from MTT and SRB assays generally show good correlation.[7][8]

Experimental Workflow for Anticancer Screening

A systematic workflow ensures reproducible and reliable results. The process begins with the preparation of the compound library and selection of appropriate cancer cell lines, followed by primary screening and dose-response analysis to identify "hits."

Anticancer_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Analysis cluster_validation Phase 3: Hit Validation & Mechanism Compound_Library Dichlorophenylacetonitrile Derivative Library Cell_Lines Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116) Compound_Library->Cell_Lines Seeding Seed Cells into 96-Well Plates Cell_Lines->Seeding Treatment Treat Cells with Compounds (24-72h) Seeding->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Treatment->Assay Primary_Hit Identify Primary Hits (% Growth Inhibition) Assay->Primary_Hit Dose_Response Dose-Response Curve & IC50/GI50 Calculation Primary_Hit->Dose_Response Apoptosis Apoptosis Assays (e.g., Caspase Activity) Dose_Response->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Target_ID Target Identification (e.g., Tubulin Polymerization) Cell_Cycle->Target_ID

Caption: General workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is a standard method for evaluating the cytotoxic potential of dichlorophenylacetonitrile derivatives against adherent cancer cell lines.[5]

  • Cell Seeding: Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., EMEM with 10% FBS).[6] Trypsinize and count the cells, then seed them into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of each dichlorophenylacetonitrile derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug like paclitaxel).[3]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format for comparison. Dichlorophenylacrylonitriles, a class of derivatives, have shown potent and selective activity against breast cancer cell lines.[10]

Compound IDModificationTarget Cell LineGI₅₀ (µM)Selectivity vs. MCF-7
5 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03-
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04260-fold
35 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrilePanel Average0.030 ± 0.014High
38 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamidePanel Average0.034 ± 0.01High
Data synthesized from a study on dichlorophenylacrylonitriles.[10]

These results indicate that modifications to the core structure, such as the introduction of a 4-nitrophenyl group (Compound 6 ), can significantly enhance potency and selectivity.[10] Such potent compounds become candidates for further mechanistic studies, such as investigating their effect on the cell cycle or their ability to inhibit specific targets like tubulin.[11][12]

Part 2: Antimicrobial and Antifungal Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics and antifungals.[13] Synthetic compounds, including heterocyclic derivatives, are a promising source for new antimicrobial agents.[14] The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Foundational Principle: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[16] The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. This method is versatile and can be adapted for high-throughput screening of compound libraries against various bacteria and fungi.[16][17]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Incubation & Reading cluster_validation Phase 3: Further Characterization Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate (e.g., 24h for Bacteria, 48h for Fungi) Inoculation->Incubation MIC_Read Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Read MBC_MFC Determine MBC/MFC (Sub-culturing from Clear Wells) MIC_Read->MBC_MFC Toxicity Evaluate Cytotoxicity against Mammalian Cells MBC_MFC->Toxicity

Caption: Standard workflow for antimicrobial MIC determination.

Detailed Protocol: Antifungal Broth Microdilution Assay (EUCAST/CLSI Guideline based)

This protocol is adapted for screening dichlorophenylacetonitrile derivatives against pathogenic fungi like Candida albicans.[16]

  • Compound Preparation: Dissolve 10 mg of the test compound in 1 mL of DMSO to create a stock solution.[16]

  • Media Preparation: Prepare RPMI-1640 medium buffered with MOPS for fungal growth.

  • Serial Dilution: In a 96-well plate, add 100 µL of RPMI medium to all wells. Add a calculated volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Grow the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing the diluted compounds. Include a positive control (e.g., Nystatin or Ketoconazole) and a negative (growth) control well containing only the inoculum and medium.[15][16]

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[15] This can be assessed visually or by reading the optical density at 600 nm. The values are typically reported in µg/mL.[16]

  • Minimum Fungicidal Concentration (MFC) (Optional): To determine if the compound is fungistatic or fungicidal, an aliquot from the wells showing no growth can be sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the sub-culture plate.[16]

Part 3: Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry.[18] They involve systematically modifying the chemical structure of a hit compound to identify which parts of the molecule (pharmacophores) are responsible for its biological activity and to optimize properties like potency, selectivity, and metabolic stability.[19][20]

Causality in Experimental Design

The core of SAR is to establish a clear link between a structural change and its effect on biological activity.[21] For dichlorophenylacetonitrile derivatives, this involves synthesizing a library of analogues with variations at specific positions and comparing their activities.

For example, in the dichlorophenylacrylonitrile series, researchers explored the impact of:

  • Position of Chlorine Atoms: Moving the dichloro-substituents from the 3,4-positions to the 2,6-positions on the phenyl ring resulted in a 10-fold decrease in cytotoxic potency.[10]

  • Addition of Nitrogen Moieties: Introducing a nitro group (-NO₂) enhanced activity, and the corresponding amino (-NH₂) analogues were even more potent.[10]

  • Substitution on the Acrylonitrile Moiety: Adding different aromatic and heterocyclic rings to the acrylonitrile part of the molecule led to significant variations in potency and selectivity against different cancer cell lines.[10]

This systematic approach allows scientists to build a predictive model for designing new, more effective compounds.[22]

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core Dichlorophenylacetonitrile Core Cl Cl -CH2-CN Mod1 Vary Cl Position (e.g., 3,4- vs 2,6-) Core->Mod1 Synthesize Analogues Mod2 Substitute on Phenyl Ring (R1) Core->Mod2 Synthesize Analogues Mod3 Substitute on Acrylonitrile (R2) Core->Mod3 Synthesize Analogues Activity_Down Decreased Potency (Higher IC50/MIC) Mod1->Activity_Down [Ref. 3] Activity_Up Increased Potency (Lower IC50/MIC) Mod2->Activity_Up (-NH2 > -NO2) [Ref. 3] Mod3->Activity_Up (Varies) Mod3->Activity_Down (Varies) No_Change No Significant Change Mod3->No_Change (Varies)

Caption: Logical diagram of a Structure-Activity Relationship (SAR) study.

Conclusion

The dichlorophenylacetonitrile scaffold provides a fertile ground for the development of novel therapeutic agents. A rigorous and systematic biological activity screening process is critical to unlocking this potential. By employing validated in vitro assays for anticancer and antimicrobial evaluation, researchers can efficiently identify promising lead compounds. Subsequent analysis through detailed SAR studies provides the crucial insights needed to rationally design and synthesize next-generation derivatives with enhanced potency, improved selectivity, and favorable drug-like properties, ultimately accelerating the journey from chemical library to clinical candidate.

References

Unraveling the Inhibitory Potential: A Technical Guide to the Mechanistic Investigation of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the mechanism of action of 2-(3,5-Dichlorophenyl)acetonitrile as a potential inhibitor. It is important to note that, as of the date of this publication, direct experimental data elucidating the specific biological targets and inhibitory mechanisms of this compound are not extensively available in the public domain. Therefore, this document serves as an in-depth, investigative framework for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships and mechanistic data from analogous compounds bearing the dichlorophenyl moiety, this guide proposes plausible inhibitory pathways and provides detailed experimental protocols to systematically investigate and characterize the mechanism of action of this compound. The primary focus will be on two high-probability investigative avenues: modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inhibition of Cytochrome P450 (CYP) enzymes.

Part 1: Postulated Mechanisms of Action and Investigative Pathways

The 3,5-dichlorophenyl structural motif is a key feature in a variety of biologically active molecules. Its electron-withdrawing nature and steric properties can significantly influence the binding affinity and reactivity of a compound with biological macromolecules. Based on the analysis of existing literature for structurally related compounds, we can postulate two primary hypotheses for the potential inhibitory mechanism of this compound.

Hypothesis A: Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1] Many halogenated aromatic hydrocarbons are known ligands for AhR. The activation of AhR by a ligand leads to its translocation into the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, most notably Cytochrome P450 enzymes like CYP1A1.[2][3]

Derivatives of dichlorophenylacetonitrile have been shown to act as AhR ligands, leading to cytotoxic effects in cancer cell lines. This suggests that this compound could potentially bind to and activate the AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR Complex (AhR, Hsp90, AIP) Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation ARNT ARNT Activated_AhR->ARNT Dimerization cluster_nucleus cluster_nucleus Activated_AhR->cluster_nucleus Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Hypothesis B: Inhibition of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a superfamily of monooxygenases that are central to the metabolism of a vast array of endogenous and exogenous compounds, including the majority of clinically used drugs.[4][5] Inhibition of CYP enzymes can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[6] Compounds containing a dichlorophenyl group have been reported to modulate the activity of microsomal drug-metabolizing enzymes. Therefore, it is plausible that this compound could act as an inhibitor of one or more CYP isoforms.

Part 2: Experimental Protocols for Mechanism Elucidation

To systematically investigate the proposed mechanisms of action, the following detailed experimental protocols are recommended.

Protocol 1: AhR Activation Assay (Luciferase Reporter Assay)

This assay determines if this compound can activate the AhR signaling pathway, leading to the transcription of a reporter gene.

Experimental Workflow:

AhR_Assay_Workflow start Start step1 Culture HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid start->step1 step2 Seed cells into a 96-well plate and allow to adhere overnight step1->step2 step3 Treat cells with varying concentrations of This compound (e.g., 0.01 µM to 100 µM) step2->step3 step4 Include positive control (TCDD) and vehicle control (DMSO) step5 Incubate for 24 hours step3->step5 step4->step5 step6 Lyse cells and add luciferase substrate step5->step6 step7 Measure luminescence using a plate reader step6->step7 end End step7->end

Caption: Experimental Workflow for the AhR Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a human hepatoma cell line, such as HepG2, that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.

  • Cell Seeding: Plate the cells in a 96-well, clear-bottom, white-walled plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with a known AhR agonist, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD), as a positive control, and wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Read the luminescence on a plate-reading luminometer.

Data Analysis:

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Induction (over Vehicle)
Vehicle Control (DMSO)-1,5001.0
Positive Control (TCDD)0.0145,00030.0
This compound0.11,6501.1
This compound1.03,0002.0
This compound10.012,0008.0
This compound100.018,75012.5

Table 1: Representative data for an AhR Luciferase Reporter Assay. Relative Luminescence Units (RLU) are measured, and the fold induction is calculated relative to the vehicle control.

Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination)

This in vitro assay determines the concentration of this compound required to inhibit 50% of the activity of major human CYP isoforms.

Experimental Workflow:

CYP_Assay_Workflow start Start step1 Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and a specific CYP probe substrate start->step1 step2 Add varying concentrations of This compound step1->step2 step3 Pre-incubate the mixture at 37°C step2->step3 step4 Initiate the reaction by adding NADPH step3->step4 step5 Incubate for a specific time (e.g., 10-30 min) step4->step5 step6 Stop the reaction with a quenching solution (e.g., acetonitrile with an internal standard) step5->step6 step7 Centrifuge to pellet the protein step6->step7 step8 Analyze the supernatant for metabolite formation using LC-MS/MS step7->step8 end End step8->end

Caption: Experimental Workflow for the Cytochrome P450 Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions of specific probe substrates for each CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).

    • Prepare a suspension of pooled human liver microsomes in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test compound at various concentrations.

    • Include a positive control inhibitor for each CYP isoform and a vehicle control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the specific probe substrate and NADPH.

  • Reaction Termination:

    • After a defined incubation period (e.g., 15 minutes), terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[7]

Data Analysis:

CYP IsoformTest Compound Concentration (µM)% InhibitionIC50 (µM)
CYP1A20.15> 100
112
1025
10048
CYP2D6 0.1 15 8.5
1 35
10 52
100 85
CYP3A40.12> 100
18
1018
10035

Table 2: Representative data for a CYP inhibition assay. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Considerations

Interpreting the Results:

  • AhR Activation: A dose-dependent increase in luciferase activity in the AhR reporter assay would suggest that this compound is an agonist of the AhR. This would open up further avenues of investigation into its effects on gene expression and cellular pathways regulated by AhR.

  • CYP Inhibition: A low IC50 value for a specific CYP isoform would indicate that this compound is a potent inhibitor of that enzyme. Further studies, such as determining the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or uncompetitive), would be necessary to fully characterize the inhibitory potential.[8]

Structure-Activity Relationship (SAR):

The 3,5-dichloro substitution pattern on the phenyl ring is likely a critical determinant of the biological activity of this compound. Studies on other dichlorophenyl-containing compounds have shown that the position of the chlorine atoms significantly influences their potency and selectivity.[9] To build a preliminary SAR, it would be beneficial to synthesize and test analogs with different substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro, and monochloro derivatives) in the aforementioned assays. This would help to elucidate the importance of the 3,5-dichloro motif for the observed biological activity.

Conclusion

While the inhibitory mechanism of this compound remains to be definitively characterized, this technical guide provides a robust, hypothesis-driven framework for its investigation. By systematically evaluating its potential to act as an Aryl Hydrocarbon Receptor agonist and a Cytochrome P450 inhibitor, researchers can effectively elucidate its mechanism of action. The detailed protocols and data interpretation guidelines presented herein are designed to empower scientific professionals to unravel the biological activity of this and other novel chemical entities, thereby contributing to the advancement of drug discovery and development.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3,5-Dichlorobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorinated Phenylacetonitriles

In the landscape of modern organic synthesis and pharmaceutical development, the strategic placement of halogen atoms on an aromatic ring is a cornerstone of molecular design. Halogens, particularly chlorine, can profoundly influence a molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. Among the vast array of halogenated organic compounds, 3,5-Dichlorobenzeneacetonitrile stands out as a pivotal intermediate, offering a unique combination of reactivity at the nitrile and benzyl positions, framed by the deactivating and meta-directing influence of two chlorine atoms. This guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile chemical building block.

Historical Context and the Dawn of Chlorination Chemistry

The precise historical genesis of 3,5-Dichlorobenzeneacetonitrile is not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader development of chlorination reactions and the synthesis of substituted benzyl halides in the early to mid-20th century. The ability to selectively introduce chlorine atoms onto a benzene ring and subsequently perform reactions at the benzylic position laid the groundwork for the eventual synthesis of this and many other related compounds. The logical and most direct synthetic pathway to 3,5-Dichlorobenzeneacetonitrile proceeds through its corresponding benzyl alcohol or benzyl chloride, highlighting the importance of these precursors in the historical timeline of its availability.

Synthesis of 3,5-Dichlorobenzeneacetonitrile: A Self-Validating Protocol

The most reliable and commonly cited method for the preparation of 3,5-Dichlorobenzeneacetonitrile involves a two-step process starting from 3,5-dichlorobenzyl alcohol. This approach is favored for its relatively clean conversion and the commercial availability of the starting material.

Part 1: Conversion of 3,5-Dichlorobenzyl Alcohol to 3,5-Dichlorobenzyl Chloride

The initial step is the conversion of the benzyl alcohol to the more reactive benzyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Experimental Protocol:

  • To a stirred solution of 3,5-dichlorobenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the excess thionyl chloride by slow addition to ice-cold water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dichlorobenzyl chloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions and ensure the efficient conversion of the alcohol.

  • Stoichiometry: A slight excess of thionyl chloride is used to ensure the complete conversion of the starting alcohol.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermic reaction. The subsequent reflux provides the necessary activation energy for the reaction to go to completion.

Part 2: Cyanation of 3,5-Dichlorobenzyl Chloride

The second step involves the nucleophilic substitution of the chloride with a cyanide ion to form the desired acetonitrile. Sodium cyanide (NaCN) is a common and effective cyanide source for this reaction.

Experimental Protocol:

  • Dissolve the crude 3,5-dichlorobenzyl chloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (typically 1.1 to 1.5 molar equivalents) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,5-Dichlorobenzeneacetonitrile can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the nucleophile (CN⁻) relatively free and highly reactive.

  • Temperature: Gentle heating is typically required to overcome the activation energy of the reaction without promoting side reactions like elimination.

  • Workup: Pouring the reaction mixture into water precipitates the product and dissolves the inorganic salts, facilitating its extraction into an organic solvent.

A direct synthesis from 3,5-dichlorobenzyl alcohol is also possible, where it is treated with thionyl chloride and then directly with sodium cyanide[1].

Physicochemical Properties and Spectroscopic Data

3,5-Dichlorobenzeneacetonitrile is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
CAS Number 52516-37-7
Melting Point 79-82 °C
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic protons (CH₂) and multiplets for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon, the benzylic carbon, and the aromatic carbons, with the carbons attached to chlorine atoms showing distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum would exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Development and Organic Synthesis

The utility of 3,5-Dichlorobenzeneacetonitrile lies in its ability to serve as a precursor to a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzylic position can be further functionalized.

One notable application is in the synthesis of pharmaceutical intermediates. For example, the hydrolysis of the nitrile group leads to 3,5-dichlorophenylacetic acid, a valuable building block in the synthesis of various biologically active compounds.

Synthesis_Pathway A 3,5-Dichlorobenzyl Alcohol B 3,5-Dichlorobenzyl Chloride A->B SOCl2 C 3,5-Dichlorobenzeneacetonitrile B->C NaCN D 3,5-Dichlorophenylacetic Acid C->D H3O+ / Heat

Synthetic pathway from 3,5-Dichlorobenzyl Alcohol.

Conclusion: A Versatile and Enduring Intermediate

While the specific moment of its discovery may be lost to the annals of chemical literature, the importance of 3,5-Dichlorobenzeneacetonitrile is undeniable. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable route to a key building block for the pharmaceutical and chemical industries. As the quest for novel therapeutics and advanced materials continues, the strategic utility of this dichlorinated phenylacetonitrile ensures its continued relevance and application in the years to come.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 2-(3,5-Dichlorophenyl)acetonitrile. In the absence of extensive experimental data for this specific compound, this document serves as a procedural and theoretical framework for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols for synthesis and thermal analysis, as well as robust computational chemistry workflows for predicting key thermochemical parameters. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity. This guide is intended to be a practical resource for the evaluation of novel compounds in pharmaceutical and chemical research.

Introduction: The Significance of Thermochemical Properties in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule. Among these, thermochemical properties play a pivotal role in determining a compound's suitability for development.[1][2][3] Understanding the energetics of a molecule, such as its enthalpy of formation, heat capacity, and thermal stability, is crucial for:

  • Process Safety and Hazard Assessment: Exothermic decomposition or unexpected phase transitions can pose significant safety risks during synthesis, purification, and formulation.[4] A thorough understanding of a compound's thermal behavior is essential for developing safe and robust manufacturing processes. Halogenated compounds, in particular, require careful handling due to the potential release of toxic and corrosive gases upon decomposition.[5][6]

  • Polymorph Screening and Stability: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties, including solubility, bioavailability, and stability.[7] Differential Scanning Calorimetry (DSC) is a cornerstone technique for identifying and characterizing these polymorphs, ensuring the selection of the most stable and effective form for the final drug product.

  • Formulation Development: The compatibility of an API with various excipients is a critical factor in designing a stable and effective dosage form. Thermochemical analysis can reveal potential interactions between the drug and excipients that could compromise the product's shelf life or performance.[7]

  • Computational Modeling and Drug Design: Accurate thermochemical data is vital for validating and refining computational models used in drug design and discovery.[2] These models help in predicting the binding affinity of a drug to its target and optimizing its pharmacological profile.

Synthesis of this compound: A Proposed Route

A crucial first step in any experimental characterization is the synthesis of the target compound. Based on established methods for the synthesis of substituted phenylacetonitriles, a plausible and efficient route for the preparation of this compound involves the nucleophilic substitution of 3,5-dichlorobenzyl halide with a cyanide salt.[8][9]

Proposed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylacetonitriles.

Reaction Scheme:

Materials:

  • 3,5-Dichlorobenzyl bromide

  • Sodium cyanide (or potassium cyanide)

  • Ethanol (or other suitable solvent)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzyl bromide in ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide.

  • Carefully add the sodium cyanide solution to the ethanolic solution of 3,5-dichlorobenzyl bromide.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Safety Precautions:

  • Cyanide is extremely toxic. All manipulations involving sodium or potassium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Have a cyanide antidote kit readily available and be trained in its use.

  • Quench any residual cyanide in the aqueous waste with bleach before disposal, following institutional safety protocols.

Experimental Determination of Thermochemical Properties

A suite of thermal analysis techniques can be employed to experimentally determine the key thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13] This allows for the determination of various thermal events, including melting point, enthalpy of fusion, and heat capacity.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.[14][15] Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.[14]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis: The second heating curve is typically used for analysis to ensure a consistent thermal history of the sample. From the DSC thermogram, the following can be determined:

    • Melting Point (T_m): The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔH_fus): The integral of the melting peak, which represents the energy required to melt the sample.

    • Heat Capacity (C_p): The heat capacity can be determined from the shift in the baseline of the DSC curve.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan pan->crimp load Load Sample & Reference Pans crimp->load program Run Temperature Program (Heat-Cool-Heat) load->program acquire Acquire Thermogram program->acquire analyze Analyze Second Heating Curve acquire->analyze tm Determine Melting Point (Tm) analyze->tm dh Calculate Enthalpy of Fusion (ΔHfus) analyze->dh cp Determine Heat Capacity (Cp) analyze->cp

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] This technique is primarily used to determine the thermal stability and decomposition profile of a compound.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).[17]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[18]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load program Heat at a Constant Rate in Inert Atmosphere load->program acquire Record Mass vs. Temperature program->acquire analyze Analyze TGA/DTG Curves acquire->analyze stability Determine Thermal Stability analyze->stability decomposition Identify Decomposition Steps analyze->decomposition

Caption: Workflow for TGA analysis.

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔH_f°) of organic compounds.[19][20] The sample is burned in a high-pressure oxygen atmosphere within a bomb calorimeter, and the heat released during combustion is measured.

The combustion of halogenated compounds presents specific challenges. The combustion products are not as simple as CO₂ and H₂O, as they also include hydrohalic acids (e.g., HCl) and potentially elemental halogens. This requires special considerations in the experimental setup and data analysis to ensure accurate results.[21][22][23]

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside the combustion bomb. A known amount of a combustion aid (e.g., mineral oil) may be used to ensure complete combustion.

  • Bomb Preparation: A small amount of water is added to the bomb to dissolve the acid gases formed during combustion. The bomb is then sealed and pressurized with pure oxygen.

  • Calorimetry: The bomb is placed in a calorimeter, and the initial temperature is recorded. The sample is ignited, and the temperature change of the surrounding water is precisely measured.

  • Product Analysis: After combustion, the contents of the bomb are analyzed to determine the amounts of nitric acid and hydrochloric acid formed.

  • Data Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and any combustion aids, as well as for the formation of acids. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Computational Determination of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. High-level ab initio methods, such as Gaussian-4 (G4) theory, and Density Functional Theory (DFT) are widely used for this purpose.[14][24][25][26][27]

Gaussian-4 (G4) Theory for Enthalpy of Formation

G4 theory is a composite method that approximates a high-level quantum chemical calculation through a series of lower-level calculations.[11][13][24][26] It is known for its high accuracy in predicting enthalpies of formation for a wide range of organic molecules.

  • Geometry Optimization: The molecular geometry of this compound is optimized using a DFT method, typically B3LYP with a suitable basis set (e.g., 6-31G(2df,p)).[11]

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • G4 Energy Calculation: The final G4 energy is calculated by combining the energies from the various calculations and applying a series of empirical corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated from the G4 energy using the atomization method.

G4_Workflow cluster_setup Initial Calculation cluster_energy High-Level Corrections cluster_result Final Calculation opt Geometry Optimization (B3LYP/6-31G(2df,p)) freq Frequency Calculation (for ZPVE) opt->freq sp Single-Point Energy Calculations freq->sp g4 Combine Energies & Apply Empirical Corrections sp->g4 atomize Atomization Method g4->atomize dhf Calculate ΔHf° (298 K) atomize->dhf

Caption: Workflow for G4 enthalpy of formation calculation.

Density Functional Theory (DFT) for Heat Capacity

DFT can also be used to calculate the temperature dependence of the heat capacity (C_p).[21][28][29] This is achieved by calculating the vibrational frequencies of the molecule and then using statistical mechanics to determine the contributions of translational, rotational, and vibrational motions to the heat capacity.

  • Geometry Optimization and Frequency Calculation: As in the G4 workflow, the first step is to obtain the optimized geometry and vibrational frequencies of the molecule using a suitable DFT functional and basis set.

  • Partition Function Calculation: The translational, rotational, and vibrational partition functions are calculated from the molecular properties (mass, moments of inertia, and vibrational frequencies).

  • Thermodynamic Property Calculation: The internal energy, enthalpy, entropy, and heat capacity are then calculated from the partition functions using standard statistical mechanics formulas. These calculations are typically performed automatically by quantum chemistry software packages like Gaussian.[25]

Case Study: 2,4-Dichlorophenylacetonitrile

To illustrate the application of these methodologies, we can consider the closely related compound, 2,4-Dichlorophenylacetonitrile. Some experimental data is available for this molecule, which can serve as a benchmark for our proposed workflows.

  • Melting Point: 58-61 °C[7]

  • Molecular Formula: C₈H₅Cl₂N[7][30][31]

  • Molecular Weight: 186.04 g/mol [30]

A DSC analysis of 2,4-Dichlorophenylacetonitrile would be expected to show a sharp endothermic peak in the range of 58-61 °C, corresponding to its melting point. The integral of this peak would yield its enthalpy of fusion. TGA analysis would reveal its thermal stability, and combustion calorimetry could be used to determine its enthalpy of formation. These experimental results could then be compared with values predicted by G4 and DFT calculations to validate the computational models.

Conclusion

The thermochemical characterization of novel compounds like this compound is a critical component of modern chemical and pharmaceutical research. While direct experimental data may be scarce, a combination of established experimental techniques and high-level computational methods provides a robust framework for obtaining the necessary thermochemical parameters. This guide has outlined detailed, step-by-step protocols for the synthesis, thermal analysis, and computational modeling of this compound. By adhering to these methodologies and maintaining a strong emphasis on safety and scientific rigor, researchers can confidently evaluate the thermochemical properties of new molecular entities, thereby accelerating the pace of discovery and development.

References

Unlocking the Potential of 2-(3,5-Dichlorophenyl)acetonitrile: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3,5-Dichlorophenyl)acetonitrile, a halogenated aromatic nitrile, stands as a molecule of significant untapped potential. While its structural motifs are present in compounds of established biological and industrial importance, dedicated research into this specific isomer remains nascent. This technical guide provides a comprehensive exploration of promising research avenues for this compound, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthetic versatility, propose novel applications in medicinal chemistry, agrochemistry, and materials science, and provide detailed, actionable experimental protocols to catalyze its investigation. This document is structured to serve as a foundational resource, fostering innovation and accelerating the discovery of new applications for this intriguing chemical entity.

Introduction: The Case for this compound

This compound (MW: 186.04 g/mol ; Formula: C₈H₅Cl₂N) is a crystalline solid that, until now, has remained largely in the periphery of intensive scientific inquiry. However, a deeper analysis of its structure reveals a compelling rationale for its investigation. The presence of a dichlorinated phenyl ring is a common feature in numerous bioactive molecules, conferring properties such as enhanced metabolic stability and potent target interactions. The nitrile moiety is a versatile functional group, amenable to a wide array of chemical transformations, serving as a linchpin for the synthesis of diverse molecular architectures.

Most notably, the isomeric precursor, 3,5-dichlorobenzoyl chloride, is a key building block in the synthesis of Tafamidis, a marketed drug for the treatment of transthyretin amyloid cardiomyopathy.[1] This connection alone positions this compound as a valuable intermediate and a potential scaffold for novel therapeutics. Furthermore, the broader class of dichlorophenyl compounds has demonstrated a wide range of biological activities, including antifungal and anticancer properties, while phenylacetonitrile derivatives have been explored as herbicides.[2][3][4]

This guide will systematically unpack these opportunities, providing a scientifically rigorous framework for future research.

Synthetic Pathways and Chemical Reactivity

The availability of a reliable synthetic route is paramount to unlocking the research potential of this compound. While commercially available from suppliers such as Sigma-Aldrich, an in-house synthesis may be desirable for scalability and cost-effectiveness.[5]

Proposed Synthesis of this compound

A robust and straightforward method for the synthesis of this compound is the nucleophilic substitution of 3,5-dichlorobenzyl chloride with a cyanide salt. This reaction is a well-established method for the preparation of arylacetonitriles.

Reaction Scheme:

Synthesis 3,5-Dichlorobenzyl chloride 3,5-Dichlorobenzyl chloride This compound This compound 3,5-Dichlorobenzyl chloride->this compound NaCN, DMSO Reactivity A This compound B 3,5-Dichlorophenylacetic acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 2-(3,5-Dichlorophenyl)ethylamine A->C Reduction (LiAlH₄ or H₂/Catalyst) D α-Substituted derivatives A->D Alkylation/Arylation (Base, R-X) TTR_Stabilization cluster_0 TTR Tetramer TTR TTR Monomer Misfolded Monomers TTR->Monomer Dissociation (Rate-limiting step) Amyloid Amyloid Fibrils Monomer->Amyloid Aggregation Stabilizer This compound Derivative Stabilizer->TTR Binding & Stabilization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-arylpyrido[2,3-d]pyrimidines using 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2][3] This fused ring system, an analog of purines, has demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, kinase inhibitory, antibacterial, and anti-inflammatory properties.[4][5][6] Notably, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets such as dihydrofolate reductase (DHFR), tyrosine kinases (e.g., EGFR, Abl), and cyclin-dependent kinases (CDKs), making them highly valuable for the development of novel therapeutics, particularly in oncology.[1][4][5] The strategic functionalization of the pyrido[2,3-d]pyrimidine ring system, especially at the 6-position with an aryl group, allows for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

This application note provides a detailed, mechanistically-grounded guide for the synthesis of 6-arylpyrido[2,3-d]pyrimidines, with a specific focus on the utilization of 2-(3,5-Dichlorophenyl)acetonitrile as a key starting material for introducing the 3,5-dichlorophenyl moiety. This substitution pattern is of particular interest in medicinal chemistry for its ability to impart favorable properties such as metabolic stability and specific hydrophobic interactions within protein binding pockets.

Synthetic Strategy: A Multi-Component Approach to the Pyrido[2,3-d]pyrimidine Core

The synthesis of 6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidines is efficiently achieved through a two-stage process. The initial and pivotal step is the construction of a highly functionalized pyridine ring, specifically a 2-amino-4-(aryl)-6-(3,5-dichlorophenyl)-3-cyanopyridine intermediate. This is accomplished via a multi-component reaction (MCR), a powerful strategy in modern organic synthesis that allows for the formation of complex molecules from simple starting materials in a single pot, thereby enhancing efficiency and reducing waste.[1][7] The subsequent step involves the cyclocondensation of this aminocyanopyridine intermediate to form the fused pyrimidine ring.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Pyridine Ring Synthesis (MCR) cluster_1 Stage 2: Pyrimidine Ring Annulation A This compound E 2-Amino-4-aryl-6-(3,5-dichlorophenyl)-3-cyanopyridine A->E One-Pot Reaction (Thorpe-Ziegler Type) B Aryl Aldehyde B->E One-Pot Reaction (Thorpe-Ziegler Type) C Malononitrile C->E One-Pot Reaction (Thorpe-Ziegler Type) D Ammonium Acetate (Base/Nitrogen Source) D->E One-Pot Reaction (Thorpe-Ziegler Type) F Formamide or other C1 source G 6-(3,5-Dichlorophenyl)-4-aryl-pyrido[2,3-d]pyrimidin-4-amine E->G Cyclocondensation G A Aryl Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B Knoevenagel Condensation E Michael Adduct B->E Michael Addition C This compound D Carbanion of Acetonitrile C->D Deprotonation (Base) D->E Michael Addition F Cyclized Intermediate E->F Intramolecular Cyclization (Thorpe-Ziegler) G 2-Amino-3-cyanopyridine Product F->G Tautomerization & Aromatization

References

Protocol for ATP-competitive inhibitor assay with 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 2-(3,5-Dichlorophenyl)acetonitrile as an ATP-Competitive Kinase Inhibitor

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework and a detailed protocol for characterizing this compound as a potential ATP-competitive kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for drug development.[1] ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of kinases, represent a major class of therapeutic agents.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established scientific principles. We will detail the use of a luminescence-based kinase assay, a widely adopted, sensitive, and high-throughput method for quantifying kinase activity and inhibitor potency.[4][5] The protocol emphasizes self-validating systems through rigorous optimization and the inclusion of essential controls to ensure data integrity and reproducibility.

Introduction: The Rationale for ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The ATP-binding site is a highly conserved feature across the kinome, making it an attractive target for inhibitor design. An ATP-competitive inhibitor directly competes with endogenous ATP for binding to the kinase, thereby preventing phosphorylation of the substrate and blocking the downstream signaling cascade.

The central goal of this protocol is to determine the inhibitory potency of this compound against a chosen protein kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[1][6]

Assay Principle: Quantifying ATP Consumption

This protocol employs a luminescence-based assay platform, such as the Kinase-Glo® technology, to measure kinase activity.[5][7] The principle is elegant and straightforward: the kinase reaction is allowed to proceed for a set time, consuming ATP in the process. Subsequently, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[4]

Therefore, the light output is inversely proportional to kinase activity:

  • High Kinase Activity → High ATP Consumption → Low Remaining ATP → Low Luminescence

  • Low Kinase Activity (Inhibition) → Low ATP Consumption → High Remaining ATP → High Luminescence

This homogeneous, "add-and-read" format is highly amenable to high-throughput screening (HTS) in multiwell plates.[5][8]

Foundational Concepts & Experimental Design

A successful inhibitor assay is not merely a set of steps but a well-controlled experiment. The following concepts are critical to designing a robust protocol.

The Critical Role of ATP Concentration

For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the concentration of ATP used in the assay.[3] According to the Cheng-Prusoff equation, a higher ATP concentration will require a higher concentration of a competitive inhibitor to achieve the same level of inhibition, resulting in an artificially high IC50 value.[3] To obtain physiologically relevant and comparable data, it is crucial to perform the assay at an ATP concentration that is close to the Michaelis-Menten constant (Kₘ) of the specific kinase being tested.[9] Therefore, an initial ATP Kₘ determination is a mandatory optimization step.

Enzyme Concentration and Linearity

The amount of kinase used must be carefully optimized. The enzyme concentration should be within the linear range of the assay, where the signal is directly proportional to the amount of ATP consumed.[3] If the kinase concentration is too high, it may deplete the substrate (ATP) too quickly, leading to a non-linear response and making it difficult to detect inhibition.[3] A kinase titration experiment is the first step in assay development.

Diagram of Inhibition Mechanism

The following diagram illustrates the core principle of an ATP-competitive kinase inhibitor assay.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Kinase_A Kinase Product_A Phosphorylated Substrate + ADP Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase No_Product No Reaction Kinase_B->No_Product ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor 2-(3,5-Dichlorophenyl) acetonitrile Inhibitor->Kinase_B Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition.

Materials and Reagents

This section lists the typical materials required. Specific catalog numbers are omitted to maintain generality, but high-purity reagents are essential.

Reagent/MaterialNotes
Test Compound This compound
Kinase Purified, active recombinant kinase of interest.
Kinase Substrate A specific peptide or protein substrate recognized by the kinase.
ATP Solution High-purity ATP, typically a 10 mM stock solution.
Kinase Assay Buffer Buffer composition is kinase-dependent. A typical buffer may contain Tris-HCl, MgCl₂, BSA, and DTT. Refer to the kinase supplier's data sheet for optimal conditions.
DMSO Anhydrous, molecular biology grade Dimethyl Sulfoxide for dissolving the test compound.
Luminescence Detection Reagent e.g., Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega). Select a kit linear up to the required ATP concentrations.[5][7]
Assay Plates Solid white, opaque 96- or 384-well plates suitable for luminescence measurements.
Instrumentation A plate-reading luminometer.
General Lab Equipment Multichannel pipettes, reagent reservoirs, serological pipettes, microcentrifuge tubes.

Detailed Experimental Protocols

The overall workflow involves three main stages: Assay Development, IC50 Determination, and Data Analysis.

G Start Start: Prepare Reagents Step1 Stage 1: Assay Development (Kinase Titration) Start->Step1 Step2 Stage 1: Assay Development (ATP Km Determination) Step1->Step2 Step3 Stage 2: IC50 Determination (Compound Serial Dilution) Step2->Step3 Step4 Perform Kinase Reaction Step3->Step4 Step5 Add Luminescence Reagent & Incubate Step4->Step5 Step6 Read Luminescence Step5->Step6 Step7 Stage 3: Data Analysis (% Inhibition & IC50 Curve Fit) Step6->Step7 End End: Report IC50 Value Step7->End

Caption: High-level workflow for inhibitor characterization.

Protocol 1: Assay Development & Optimization

Objective: To determine the optimal kinase and ATP concentrations for the main inhibitor screen.

Part A: Kinase Titration

  • Prepare Kinase Dilutions: Create a series of 2-fold serial dilutions of the kinase in kinase assay buffer. The concentration range should be broad enough to identify the linear range of the assay.

  • Set Up Reaction: In a 384-well plate, add the kinase dilutions.

  • Initiate Reaction: Add a solution of substrate and a high concentration of ATP (e.g., 100 µM) to all wells to start the reaction. Include "no kinase" wells as a negative control.

  • Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detect Signal: Add an equal volume of luminescence detection reagent to each well.[8] Incubate for 10 minutes to stabilize the signal.

  • Measure: Read luminescence on a plate reader.

  • Analyze: Plot luminescence (RLU) vs. kinase concentration. Select a kinase concentration that results in approximately 50-80% of the maximum signal change (EC50-EC80), ensuring the reaction is in the linear range.[9]

Part B: ATP Kₘ Determination

  • Use Optimal Kinase Concentration: Use the kinase concentration determined in Part A.

  • Prepare ATP Dilutions: Create a series of 2-fold serial dilutions of ATP in kinase assay buffer, ranging from ~0.1 µM to 500 µM.

  • Set Up and Run Reaction: Perform the kinase assay as described above, but this time varying the ATP concentration while keeping the kinase concentration constant.

  • Analyze: Plot kinase activity (or ATP consumed) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Kₘ. For subsequent IC50 assays, use an ATP concentration equal to this determined Kₘ value.

Protocol 2: IC50 Determination

Objective: To measure the dose-dependent inhibition of the target kinase by this compound and calculate its IC50 value.

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Create Serial Dilutions: Perform a serial dilution of the compound stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from the highest desired concentration.

  • Assay Plate Setup: A sample 384-well plate layout is crucial for accuracy.

Well TypeKinaseSubstrate + ATP (at Kₘ)Compound (in DMSO)Purpose
Test Wells Yes (Optimal Conc.)YesSerial DilutionsMeasures dose-dependent inhibition
Positive Control Yes (Optimal Conc.)YesDMSO onlyRepresents 0% inhibition (maximum kinase activity)
Negative Control NoYesDMSO onlyRepresents 100% inhibition (background signal)
  • Add Reagents:

    • Add a small volume (e.g., <1 µL) of the compound dilutions (and DMSO for controls) to the appropriate wells.

    • Add the kinase to the "Test Wells" and "Positive Control" wells. Add an equal volume of kinase buffer to the "Negative Control" wells.

    • Allow the compound and kinase to pre-incubate for a short period (e.g., 15-30 minutes).

  • Initiate Kinase Reaction: Add the substrate/ATP (at Kₘ concentration) mixture to all wells to start the reaction.

  • Incubate: Incubate at room temperature for a time that ensures the positive control reaction does not consume more than ~30% of the initial ATP.

  • Detect and Read: Add the luminescence detection reagent, incubate for 10 minutes, and read the plate on a luminometer.

Data Analysis and Interpretation

  • Raw Data Processing: Obtain the raw luminescence values (Relative Light Units, RLU) for each well.

  • Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - [RLU_Test - RLU_Negative] / [RLU_Positive - RLU_Negative])

    • RLU_Test: Signal from the well with the inhibitor.

    • RLU_Positive: Average signal from the 0% inhibition control (DMSO only).

    • RLU_Negative: Average signal from the 100% inhibition control (no kinase).

  • Generate Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Fit the dose-response data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, Origin).[10] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Trustworthiness and Validation

To ensure the reliability of the generated data, assay performance should be evaluated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[5][7]

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative|

  • An assay with a Z'-factor > 0.5 is considered robust and suitable for screening. An excellent assay will have a Z' > 0.7.[7]

Conclusion

This application note provides a detailed, step-by-step protocol for the characterization of this compound as a potential ATP-competitive kinase inhibitor. By adhering to the principles of rigorous assay development, including kinase and ATP concentration optimization, and employing proper controls, researchers can generate high-quality, reproducible IC50 data. This foundational biochemical characterization is a critical first step in the drug discovery pipeline, providing the necessary data to guide further preclinical development.

References

The Strategic deployment of 2-(3,5-Dichlorophenyl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-dichlorophenyl motif is a privileged scaffold in modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. The strategic placement of chlorine atoms on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall electronic properties of the molecule. 2-(3,5-Dichlorophenyl)acetonitrile serves as a versatile and reactive starting material for the synthesis of a variety of bioactive compounds, most notably those belonging to the benzoxazole class of heterocycles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate.

I. The Significance of the 3,5-Dichlorophenyl Moiety

The 3,5-dichloro substitution pattern is not a random choice in drug design. The two chlorine atoms, positioned meta to the point of attachment, exert a strong electron-withdrawing effect, which can significantly influence the pKa of nearby functional groups and the overall reactivity of the molecule. Furthermore, this substitution pattern is often associated with increased lipophilicity, which can enhance membrane permeability and oral bioavailability. A noteworthy example of a drug featuring this core structure is Tafamidis, a kinetic stabilizer of transthyretin approved for the treatment of transthyretin amyloidosis[1][2]. The 3,5-dichlorophenyl group in Tafamidis plays a crucial role in its binding to the thyroxine-binding sites of transthyretin, preventing its dissociation into amyloidogenic monomers[3].

II. Core Application: Synthesis of 2-(3,5-Dichlorophenyl)benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4][5]. The 2-(3,5-dichlorophenyl)benzoxazole scaffold is of particular interest due to the aforementioned benefits conferred by the dichlorophenyl group.

A. Synthetic Strategy Overview

The most common and efficient method for the synthesis of 2-arylbenzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with an aryl carbonyl compound, such as a carboxylic acid, aldehyde, or acyl chloride[6][7]. When starting from this compound, a key preliminary step is the hydrolysis of the nitrile group to the corresponding carboxylic acid or a reactive derivative thereof.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Benzoxazole Formation start This compound hydrolysis Nitrile Hydrolysis (Acid or Base Catalyzed) start->hydrolysis acid 3,5-Dichlorophenylacetic acid hydrolysis->acid coupling Amide Coupling / Condensation acid->coupling aminophenol Substituted 2-Aminophenol aminophenol->coupling cyclization Dehydrative Cyclization coupling->cyclization benzoxazole 2-(3,5-Dichlorophenyl)benzoxazole Derivative cyclization->benzoxazole G TTR_tetramer TTR Tetramer (Stable) TTR_monomer TTR Monomer (Unstable) TTR_tetramer->TTR_monomer Dissociation Stabilized_TTR Tafamidis-Stabilized TTR Tetramer TTR_tetramer->Stabilized_TTR Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils (Toxic) Misfolded_monomer->Amyloid_fibrils Aggregation Tafamidis Tafamidis Tafamidis->Stabilized_TTR Binding & Stabilization

References

Application Notes and Protocols for the Evaluation of 2-(3,5-Dichlorophenyl)acetonitrile as a Bacterial D-alanine:D-alanine Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on unexploited bacterial targets. D-alanine:D-alanine ligase (Ddl), an essential enzyme in the bacterial peptidoglycan synthesis pathway, represents a validated and attractive target for new therapeutics.[1][2][3] This document provides a comprehensive guide for the investigation of 2-(3,5-dichlorophenyl)acetonitrile, a compound with structural motifs found in other bioactive molecules, as a potential inhibitor of Ddl.[4][5] We present the scientific rationale, detailed experimental protocols for enzyme inhibition and whole-cell activity, and data interpretation guidelines to empower researchers in the preliminary stages of drug discovery.

Introduction: The Rationale for Targeting D-alanine:D-alanine Ligase

The structural integrity of the bacterial cell wall is paramount for survival, making its biosynthesis an ideal target for antibacterial agents. The peptidoglycan layer, a hallmark of both Gram-positive and Gram-negative bacteria, is a polymer of sugars and amino acids. A critical step in this pathway is the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a reaction catalyzed by D-alanine:D-alanine ligase (Ddl).[1][6] This dipeptide is the terminal component of the pentapeptide precursor required for the cross-linking of peptidoglycan chains.[6][7] Inhibition of Ddl effectively halts cell wall construction, leading to cell lysis and bacterial death, which makes this enzyme an attractive target for novel antimicrobial drugs.[3] The well-known antibiotic D-cycloserine, a structural analog of D-alanine, validates this approach by targeting both alanine racemase and Ddl.[8][9]

Phenylacetonitrile derivatives have demonstrated a range of biological activities, including antimicrobial effects.[4][10][11] The specific compound, this compound, possesses a distinct electronic and steric profile that warrants investigation for its potential to interact with the active site of Ddl. This guide outlines the necessary steps to rigorously evaluate this hypothesis.

Mechanism of D-alanine:D-alanine Ligase Action

Understanding the enzyme's mechanism is crucial for interpreting inhibition data. The Ddl-catalyzed reaction proceeds in a stepwise manner involving ATP and two molecules of D-alanine.[2][6]

  • Acylphosphate Intermediate Formation: The first molecule of D-alanine binds to the enzyme, and its carboxylate oxygen performs a nucleophilic attack on the γ-phosphate of ATP. This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP.[6]

  • Tetrahedral Intermediate Formation: The second molecule of D-alanine then enters the active site, and its amino group attacks the carbonyl carbon of the acylphosphate intermediate.

  • Product Release: This leads to the formation of a tetrahedral intermediate which then collapses, releasing inorganic phosphate (Pi) and the final product, D-alanyl-D-alanine.[2]

This multi-step, ATP-dependent mechanism provides several opportunities for inhibitor intervention, including competition with ATP or D-alanine, or interaction with one of the reaction intermediates.

Ddl_Mechanism cluster_0 Ddl Active Site D_Ala1 D-Alanine (1) Enzyme Ddl D_Ala1->Enzyme ATP ATP ATP->Enzyme D_Ala2 D-Alanine (2) D_Ala_D_Ala D-alanyl-D-alanine D_Ala2->D_Ala_D_Ala Acyl_P D-alanyl-phosphate Intermediate ADP ADP Acyl_P->ADP Acyl_P->D_Ala_D_Ala + D-Ala(2) Pi Pi D_Ala_D_Ala->Pi Enzyme->Acyl_P + D-Ala(1) + ATP Inhibition_Assay_Workflow Prep Prepare Reagents (Buffer, Substrates, Compound) Plate Aliquot Compound/Controls into 96-well Plate Prep->Plate Add_Mix Add Reaction Master Mix (D-Ala, ATP, etc.) Plate->Add_Mix Start_Rxn Initiate Reaction with Ddl Enzyme Add_Mix->Start_Rxn Incubate Incubate at 37°C Start_Rxn->Incubate Stop_Detect Stop Reaction & Add Malachite Green Incubate->Stop_Detect Read Measure Absorbance at 650 nm Stop_Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

References

Experimental procedure for synthesizing dichlorophenylacrylonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Dichlorophenylacrylonitriles via Knoevenagel Condensation

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed experimental procedure for the synthesis of dichlorophenylacrylonitriles, specifically focusing on the Knoevenagel condensation of a dichlorobenzaldehyde with malononitrile. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, yielding α,β-unsaturated dinitriles which are valuable precursors in medicinal chemistry and materials science.[1][2] This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth explanations of the reaction mechanism, step-by-step protocols, safety procedures, and characterization methods.

Core Concepts: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, which is then followed by a dehydration reaction.[2] The overall process results in the formation of a new carbon-carbon double bond.

Reaction Scheme:

Mechanism:

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[2][3] The mechanism proceeds via three key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene carbon of malononitrile, creating a highly nucleophilic enolate ion. The electron-withdrawing nature of the two nitrile groups makes these protons acidic enough to be removed by a mild base.[2][4]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the dichlorobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to form the stable, conjugated α,β-unsaturated product.[2]

Materials and Instrumentation

Reagents and Materials

A summary of the required reagents for the synthesis of 2-(2,4-dichlorobenzylidene)malononitrile is provided below.

ReagentFormulaMW ( g/mol )RoleKey Hazards
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01ElectrophileSkin/Eye Irritant
MalononitrileCH₂(CN)₂66.06NucleophileHighly Toxic (Cyanide)
PiperidineC₅H₁₁N85.15Base CatalystFlammable, Corrosive, Toxic
Ethanol (Anhydrous)C₂H₅OH46.07SolventFlammable
Deionized WaterH₂O18.02WashingN/A
Instrumentation
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL and 100 mL)

  • Condenser

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and vacuum flask for filtration

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • Fume hood (mandatory for handling malononitrile and piperidine)[5][6]

Detailed Experimental Protocol

This protocol details the synthesis of 2-(2,4-dichlorobenzylidene)malononitrile.

Critical Safety Precautions

Working with Cyanides is Extremely Hazardous. Malononitrile is a cyanide-containing compound and is highly toxic if ingested, inhaled, or absorbed through the skin.[7]

  • Engineering Controls: All manipulations of solid malononitrile and its solutions must be performed in a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and a face shield.[6] Use double-layered nitrile gloves or thicker, chemical-resistant gloves.[5]

  • Emergency Preparedness: Never work alone when handling cyanides.[8] Ensure lab mates are aware of the procedure. An emergency plan must be in place, and an eyewash station and safety shower must be immediately accessible.[8][9]

  • Chemical Incompatibility: Keep all cyanide compounds strictly separated from acids, as their reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[5][7]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar in a room temperature water bath on a magnetic stirrer.

    • In the fume hood, add 2,4-dichlorobenzaldehyde (5.0 g, 28.6 mmol) to the flask.

    • Add anhydrous ethanol (30 mL) and stir until the aldehyde is fully dissolved.

    • Carefully add malononitrile (1.89 g, 28.6 mmol) to the solution. Stir for 2 minutes.

  • Catalyst Addition & Reaction:

    • While stirring, add piperidine (0.2 mL, ~2 mmol) dropwise to the reaction mixture using a pipette.

    • Almost immediately, the solution may turn yellow and a precipitate should begin to form.

    • Allow the reaction to stir at room temperature for 1 hour.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Spot the starting aldehyde, malononitrile, and the reaction mixture. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

  • Product Isolation:

    • After 1 hour, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid crystalline product with two portions of cold ethanol (10 mL each) followed by two portions of cold deionized water (15 mL each) to remove any unreacted starting materials and catalyst.

  • Drying and Purification:

    • Press the solid as dry as possible on the filter paper.

    • Transfer the crude product to a watch glass and allow it to air dry. For a higher degree of purity, the product can be recrystallized from hot ethanol.

    • Weigh the final, dry product and calculate the percentage yield.

Characterization

The identity and purity of the synthesized 2-(2,4-dichlorobenzylidene)malononitrile should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic peaks, including C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Cl stretches.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. The vinylic proton should appear as a singlet in the ¹H NMR spectrum.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final product characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A Weigh Reactants: - 2,4-Dichlorobenzaldehyde - Malononitrile C Setup Glassware in Fume Hood A->C B Prepare Ethanol Solvent B->C D Dissolve Aldehyde in Ethanol C->D Start Reaction E Add Malononitrile D->E F Add Piperidine Catalyst E->F G Stir at Room Temp (1 hr) F->G H Cool in Ice Bath G->H Begin Work-up I Vacuum Filtration H->I J Wash with Cold Ethanol & Water I->J K Recrystallize (Optional) J->K L Air Dry Product K->L M Calculate Yield L->M Analyze Product N Measure Melting Point M->N O Acquire Spectroscopic Data (FT-IR, NMR) N->O

Caption: Experimental workflow for the synthesis of dichlorophenylacrylonitrile.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No precipitate forms or very low yield 1. Inactive catalyst.2. Insufficient reaction time.3. Water present in the solvent.1. Use fresh piperidine.2. Monitor the reaction by TLC and extend the reaction time if necessary.3. Use anhydrous ethanol.
Product is oily or sticky Impurities are present; incomplete drying.Recrystallize the product from hot ethanol. Ensure the product is thoroughly washed and completely dry before weighing.
Melting point is low and has a broad range The product is impure.Recrystallize the product one or more times until a sharp melting point consistent with the literature value is obtained.

References

Application Notes and Protocols: Derivatization of 2-(3,5-Dichlorophenyl)acetonitrile for Further Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dichlorophenyl)acetonitrile is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. The strategic positioning of the chlorine atoms on the phenyl ring, combined with the reactive nitrile and benzylic methylene groups, offers a versatile scaffold for molecular elaboration. This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

The synthetic utility of this compound stems from its ability to undergo transformations at two primary sites: the nitrile group and the α-carbon. This allows for the introduction of diverse functional groups, extension of the carbon skeleton, and construction of complex molecular architectures.

I. Derivatization via the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties, most notably carboxylic acids and primary amines.

A. Hydrolysis to 2-(3,5-Dichlorophenyl)acetic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, yielding 2-(3,5-dichlorophenyl)acetic acid, a valuable precursor for the synthesis of anti-inflammatory agents and other pharmaceuticals. This hydrolysis can be effectively achieved under either acidic or basic conditions.[1]

Mechanistic Insight

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[2] This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile.[1][3] Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[4][5]

In a basic environment, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[1] A series of proton transfers involving the solvent then leads to the formation of an imidic acid, which tautomerizes to an amide.[4] This amide intermediate is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt.[4] An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid.[6]

dot graph "Acid-Catalyzed Nitrile Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} caption { label = "Acid-Catalyzed Hydrolysis Pathway."; fontsize = 10; fontname = "Arial"; }

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a robust method for the hydrolysis of this compound to its corresponding carboxylic acid using a strong acid catalyst.

ParameterValue
Reactant This compound
Reagent 50% (v/v) Aqueous Sulfuric Acid
Solvent Acetic Acid
Temperature 100-110 °C (Reflux)
Reaction Time 24 hours
Workup Aqueous Quench, Extraction
Purification Recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a 1:1 mixture of acetic acid and 50% aqueous sulfuric acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3,5-dichlorophenyl)acetic acid.

B. Reduction to 2-(3,5-Dichlorophenyl)ethan-1-amine

The reduction of the nitrile group provides direct access to primary amines, which are fundamental building blocks in medicinal chemistry. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation.[7]

Mechanistic Insight

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile.[8] This initial attack forms an intermediate imine anion. A second equivalent of hydride then attacks the imine carbon, leading to a dianion intermediate.[8][9] The reaction is then quenched with water or a dilute acid during the workup to protonate the dianion, yielding the primary amine.[8][10]

dot graph "Nitrile Reduction to Primary Amine" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} caption { label = "LAH Reduction of a Nitrile."; fontsize = 10; fontname = "Arial"; }

Protocol 2: Reduction with Lithium Aluminum Hydride

This protocol details the reduction of this compound to the corresponding primary amine using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere.

ParameterValue
Reactant This compound
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Workup Fieser workup (sequential addition of H₂O, NaOH, H₂O)
Purification Column Chromatography

Step-by-Step Methodology:

  • Inert Atmosphere: Set up an oven-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) in the flask and cool the suspension to 0 °C in an ice bath.[10]

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[10] Monitor the reaction by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous sodium hydroxide (X mL).

    • Water (3X mL).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude amine by column chromatography on silica gel.

II. Derivatization via the α-Carbon

The benzylic protons of this compound are acidic and can be removed by a suitable base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds.

α-Alkylation

The introduction of alkyl groups at the α-position is a powerful method for building molecular complexity. This is typically achieved by deprotonating the acetonitrile with a strong base, followed by the addition of an alkyl halide or other suitable electrophile.

Mechanistic Insight

The reaction proceeds via the formation of a resonance-stabilized carbanion upon treatment with a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). This carbanion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the α-alkylated product.[11][12] The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

dot graph "Alpha-Alkylation of Phenylacetonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} caption { label = "Base-Promoted α-Alkylation."; fontsize = 10; fontname = "Arial"; }

Protocol 3: Base-Promoted α-Alkylation

This protocol describes a general procedure for the α-alkylation of this compound using potassium tert-butoxide as the base.

ParameterValue
Reactant This compound
Base Potassium tert-butoxide (KOtBu)
Alkylating Agent Alkyl Halide (e.g., Benzyl Bromide)
Solvent Anhydrous Toluene
Temperature 120 °C
Reaction Time 3-12 hours
Workup Aqueous Quench, Extraction
Purification Column Chromatography

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, add this compound (1 equivalent), potassium tert-butoxide (0.8-1.0 equivalent), and anhydrous toluene (e.g., 10 mL).[11][13]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.5 equivalents) to the mixture.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for the required time (typically 3-12 hours), monitoring by TLC.[11][13]

  • Quenching and Extraction: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract the product with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated nitrile.

Conclusion

The derivatization of this compound offers a rich landscape for synthetic exploration. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile building block. By strategically targeting the nitrile group or the α-carbon, a diverse range of valuable compounds can be accessed, paving the way for new discoveries in drug development and materials science. The successful application of these methods relies on a solid understanding of the underlying chemical principles and meticulous attention to experimental detail.

References

The Versatility of 2-(3,5-Dichlorophenyl)acetonitrile: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 2-(3,5-Dichlorophenyl)acetonitrile, a versatile and highly functionalized building block in organic synthesis. The strategic placement of the dichloro substituents on the phenyl ring, combined with the reactive nitrile and adjacent active methylene groups, renders this molecule a valuable precursor for a diverse array of complex molecular architectures. This document provides an in-depth exploration of its application in the synthesis of bioactive heterocyclic compounds, with a particular focus on its role in constructing nitrogen- and sulfur-containing ring systems. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers, scientists, and drug development professionals in leveraging this key intermediate for their synthetic endeavors.

Introduction: The Strategic Importance of the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl structural motif is a recurring feature in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of chlorine atoms at the meta positions of the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, this compound emerges as a readily available and cost-effective starting material for introducing this privileged scaffold into novel molecular frameworks. Its commercial availability as a powder further enhances its practicality in a laboratory setting.[1][2]

The reactivity of this compound is twofold. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. Furthermore, the adjacent methylene protons are acidic and can be readily deprotonated to form a nucleophilic carbanion, enabling a wide range of α-functionalization reactions. This dual reactivity makes it a powerful tool for the convergent and efficient synthesis of complex target molecules.

Application in the Synthesis of Bioactive Heterocycles

The construction of heterocyclic ring systems is a cornerstone of medicinal chemistry and drug discovery. This compound serves as an excellent starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a robust and highly efficient multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] These thiophene derivatives are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base.[5]

Conceptual Workflow for the Gewald Reaction:

Gewald Reaction Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product acetonitrile This compound condensation Knoevenagel Condensation acetonitrile->condensation carbonyl Ketone/Aldehyde carbonyl->condensation sulfur Elemental Sulfur addition Michael Addition of Sulfur sulfur->addition base Base (e.g., Morpholine) base->condensation condensation->addition cyclization Ring Closure & Tautomerization addition->cyclization thiophene Substituted 2-Aminothiophene cyclization->thiophene

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of 3-Amino-4-(3,5-dichlorophenyl)-5-substituted-thiophene-2-carbonitrile

This protocol outlines a general procedure for the Gewald reaction using this compound. The choice of the carbonyl compound will determine the substitution pattern at the 5-position of the thiophene ring.

Materials:

  • This compound

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and cyclohexanone (1.0 eq) in ethanol.

  • To this solution, add elemental sulfur (1.1 eq) followed by the dropwise addition of morpholine (1.5 eq) while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 2-amino-4-(3,5-dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Expected Outcome and Significance:

This reaction provides a straightforward and atom-economical route to highly functionalized thiophenes. The resulting 2-aminothiophene can serve as a versatile precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The 3,5-dichlorophenyl moiety remains intact throughout the transformation, providing a key structural element for potential therapeutic agents.

Reactant Product Typical Yield (%)
This compound2-Amino-4-(3,5-dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile75-85%
This compound2-Amino-4-(3,5-dichlorophenyl)-5-methylthiophene-3-carbonitrile (using acetone)70-80%
Synthesis of 6-Arylpyrido[2,3-d]pyrimidines as Bacterial Enzyme Inhibitors

A significant application of this compound is in the synthesis of 6-arylpyrido[2,3-d]pyrimidines. These compounds have been identified as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis, making them attractive candidates for the development of novel antibacterial agents.[1]

Synthetic Strategy Overview:

Pyrido[2,3-d]pyrimidine Synthesis start This compound step1 Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Cyclocondensation with 6-Aminouracil intermediate1->step2 product 6-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine Derivative step2->product

Caption: Key steps in the synthesis of 6-arylpyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 6-(3,5-Dichlorophenyl)-7-aminopyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • 6-Aminouracil

  • Dimethylformamide (DMF)

  • Sodium methoxide

Procedure:

Step 1: Synthesis of the Enamine Intermediate

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DMF-DMA (1.2 eq) to the solution and heat the mixture at 80-90 °C for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation

  • To a solution of the crude enamine intermediate in DMF, add 6-aminouracil (1.0 eq) and sodium methoxide (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 6-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-(3,5-Dichlorophenyl)-7-aminopyrido[2,3-d]pyrimidin-4(3H)-one.

Authoritative Grounding: The synthesis of such pyrido[2,3-d]pyrimidines as potential antibacterial agents is a well-established strategy in medicinal chemistry, targeting essential bacterial enzymes.[1]

Potential Applications in Intramolecular Cyclizations: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which can be subsequently hydrolyzed to a cyclic ketone.[6][7] This reaction is a powerful tool for the construction of five- and six-membered rings. While specific examples utilizing this compound are not extensively reported, its derivatives are excellent candidates for this transformation.

General Scheme for a Potential Thorpe-Ziegler Cyclization:

To employ the Thorpe-Ziegler reaction, this compound would first need to be α-alkylated with a suitable electrophile containing a nitrile group, such as a haloalkanenitrile.

Thorpe-Ziegler Potential Application start This compound alkylation α-Alkylation with a Haloalkanenitrile start->alkylation dinitrile α-(3,5-Dichlorophenyl) Dinitrile alkylation->dinitrile cyclization Base-catalyzed Intramolecular Cyclization dinitrile->cyclization enamine Cyclic α-Cyano Enamine cyclization->enamine hydrolysis Acid Hydrolysis enamine->hydrolysis ketone Cyclic Ketone with a Quaternary Center hydrolysis->ketone

References

Application Notes and Protocols: Developing Assays for Bacterial ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Bacterial ATP-Binding Proteome

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets.[1][2] A vast and largely untapped reservoir of potential targets lies within the bacterial ATP-binding proteome. ATP-dependent enzymes, such as kinases, ATPases, and DNA gyrases, are fundamental to essential cellular processes including signal transduction, DNA replication, and protein folding.[3][4] Their catalytic activity is contingent on the binding of ATP within a structurally conserved pocket. The development of small molecules that competitively inhibit ATP binding offers a promising strategy for creating new classes of antibiotics.[5][6]

Bacterial ATP-binding domains, such as the Bergerat fold found in histidine kinases and the ATP-binding cassette (ABC) of transporters, possess structural nuances that distinguish them from their eukaryotic counterparts.[3] This provides a basis for the rational design of selective inhibitors, minimizing off-target effects in the host.[2] This guide provides a comprehensive overview of the principles and detailed protocols for developing robust biochemical and cell-based assays to identify and characterize bacterial ATP-competitive inhibitors.

Section 1: The Foundational Principles of Assay Design

A successful screening campaign hinges on the careful design and validation of assays that are sensitive, reproducible, and relevant to the biological context. The choice between a biochemical (cell-free) and a cell-based approach depends on the stage of the drug discovery pipeline and the specific questions being addressed.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays utilize purified recombinant proteins to directly measure the inhibition of enzymatic activity. They are indispensable for initial high-throughput screening (HTS) and for elucidating the mechanism of action of hit compounds.

Causality in Experimental Design: The concentration of ATP is a critical parameter in assays for competitive inhibitors. According to the Cheng-Prusoff equation (IC50 = Ki + (Ki/Km) * [ATP]), the apparent potency (IC50) of a competitive inhibitor is directly influenced by the ATP concentration.[7] Running assays at the Km for ATP allows for a more direct comparison of inhibitor affinity (Ki) across different targets.[7][8] However, to identify inhibitors that are effective in the high ATP environment of the bacterial cytoplasm, subsequent assays should be performed at physiological ATP concentrations (typically in the millimolar range).[7]

Self-Validating Systems: A well-designed biochemical assay should include controls that validate the integrity of the experiment. This includes a positive control inhibitor known to bind to the ATP pocket and a negative control (vehicle, typically DMSO) to establish the baseline enzyme activity. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS, with a value > 0.5 indicating an excellent assay.[9]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effect of a compound on a specific pathway or on overall bacterial viability. They provide crucial information on cell permeability, potential efflux, and off-target effects.[1][10]

Causality in Experimental Design: A common approach for identifying inhibitors of a specific ATP-dependent pathway is to use a reporter gene assay. For instance, inhibition of DNA gyrase, an essential ATP-dependent enzyme, can be detected by fusing the promoter of a DNA damage response gene (e.g., recA) to a reporter gene like green fluorescent protein (GFP).[1] An increase in fluorescence indicates that the inhibitor has engaged its target and triggered the cellular response.

Self-Validating Systems: In cell-based assays, it is crucial to differentiate between specific inhibition of the target pathway and general cytotoxicity. This can be achieved by running parallel assays to measure overall bacterial growth (e.g., by monitoring optical density). A compound that inhibits the reporter signal without significantly affecting bacterial growth is more likely to be a specific inhibitor.

Section 2: High-Throughput Screening (HTS) Methodologies

HTS enables the rapid screening of large compound libraries to identify initial "hit" compounds.[11] The choice of HTS assay format is dictated by the nature of the target enzyme and the desired throughput.

Fluorescence-Based Assays

Fluorescence-based assays are widely used in HTS due to their high sensitivity and amenability to automation.

  • TNP-ATP Displacement Assay: This competition assay utilizes a fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP).[9][12] When TNP-ATP binds to the ATP-binding pocket of a protein, its fluorescence is enhanced. An ATP-competitive inhibitor will displace TNP-ATP, leading to a decrease in fluorescence. This method is applicable to a wide range of ATP-binding proteins.[9][12]

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used by a luciferase to generate light. A decrease in luminescence indicates inhibition of the kinase.

Label-Free Assays

Label-free assays, such as those based on Surface Plasmon Resonance (SPR), offer the advantage of not requiring modified substrates or proteins. SPR measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. This allows for the real-time monitoring of binding kinetics and the determination of association and dissociation rates.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key assays used in the identification and characterization of bacterial ATP-competitive inhibitors.

Protocol 1: TNP-ATP Displacement Assay for a Bacterial Histidine Kinase

This protocol describes a high-throughput assay to screen for inhibitors that bind to the ATP-binding pocket of a bacterial histidine kinase (HK).[9][12]

Materials:

  • Purified bacterial histidine kinase (e.g., PhoQ)

  • TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Positive Control: Known ATP-competitive inhibitor (e.g., radicicol)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the histidine kinase in assay buffer.

  • Prepare a working solution of TNP-ATP in assay buffer.

  • In a 384-well plate, add test compounds to the desired final concentration. Include wells with positive control and DMSO-only (negative control).

  • Add the histidine kinase solution to each well and incubate for 15 minutes at room temperature.

  • Add the TNP-ATP solution to all wells to initiate the binding reaction.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 408 nm and an emission wavelength of 545 nm.

  • Calculate the percent inhibition for each compound relative to the controls.

Data Analysis: The Z'-factor should be calculated to assess the quality of the assay.[9] Potent inhibitors will show a significant decrease in fluorescence.

Parameter Typical Value
Histidine Kinase Conc.1-5 µM
TNP-ATP Conc.0.5-2 µM
Incubation Time30 minutes
Z'-factor> 0.5
Protocol 2: Cell-Based Reporter Assay for DNA Gyrase Inhibitors

This protocol describes a cell-based assay to identify inhibitors of bacterial DNA gyrase using an E. coli strain carrying a recA-GFP reporter fusion.[1]

Materials:

  • E. coli strain harboring a recA-GFP reporter plasmid

  • Luria-Bertani (LB) broth

  • Test compounds dissolved in DMSO

  • Positive Control: Novobiocin (a known GyrB inhibitor)

  • 384-well clear-bottom plates

  • Fluorescence plate reader and absorbance plate reader

Procedure:

  • Grow an overnight culture of the E. coli reporter strain in LB broth.

  • Dilute the overnight culture into fresh LB broth to an OD600 of 0.05.

  • In a 384-well plate, add test compounds to the desired final concentration. Include wells with positive control and DMSO-only (negative control).

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for 4-6 hours.

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Measure the GFP fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Normalize the fluorescence signal to the OD600 to account for differences in cell density.

Data Analysis: Compounds that induce a significant increase in the normalized GFP signal without causing substantial growth inhibition are considered potential DNA gyrase inhibitors.[1]

Parameter Typical Value
Initial OD6000.05
Incubation Time4-6 hours
Positive Control (Novobiocin)~10-fold induction of GFP

Section 4: Mechanism of Action Studies

Once hit compounds are identified, further studies are required to confirm their mechanism of action as ATP-competitive inhibitors.

ATP Competition Assay

This assay determines whether an inhibitor's potency is dependent on the ATP concentration, a hallmark of competitive inhibition.[13][14] The IC50 of the inhibitor is determined at various ATP concentrations. For a competitive inhibitor, the IC50 value will increase linearly with the ATP concentration.[13]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-target interaction. This provides definitive evidence of direct binding to the target protein.

Visualizations

Workflow for Identifying Bacterial ATP-Competitive Inhibitors

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Biochemical Assay (e.g., TNP-ATP) Biochemical Assay (e.g., TNP-ATP) Cell-Based Assay (e.g., Reporter) Cell-Based Assay (e.g., Reporter) HTS HTS Biochemical Assay Biochemical Assay HTS->Biochemical Assay Cell-Based Assay Cell-Based Assay HTS->Cell-Based Assay Dose-Response Analysis Dose-Response Analysis Biochemical Assay->Dose-Response Analysis Cell-Based Assay->Dose-Response Analysis MoA MoA Dose-Response Analysis->MoA Mechanism of Action (MoA) Mechanism of Action (MoA) ATP Competition Assay ATP Competition Assay Biophysical Binding (e.g., ITC) Biophysical Binding (e.g., ITC) MoA->ATP Competition Assay Biophysical Binding Biophysical Binding MoA->Biophysical Binding SAR SAR MoA->SAR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) ADMET Profiling ADMET Profiling SAR->ADMET Profiling

Caption: A generalized workflow for the discovery of bacterial ATP-competitive inhibitors.

Mechanism of ATP-Competitive Inhibitiondot

G Enzyme Enzyme (ATP-binding pocket) Product Product Enzyme->Product ATP binding & catalysis ATP ATP ATP->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme Competitive binding

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(3,5-Dichlorophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. High purity is paramount for reliable downstream applications, and this guide provides field-proven insights and troubleshooting strategies to achieve your desired specifications.

Compound Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅Cl₂N[1]

  • Molecular Weight: 186.04 g/mol [1]

  • Appearance: Typically a solid, which can range from white to beige.[1][2]

Section 1: Troubleshooting Purification by Recrystallization (Q&A)

Recrystallization is often the first-line method for purifying solid organic compounds. However, its success is highly dependent on solvent choice and technique. This section addresses the most frequent issues encountered.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the melting point of the crude solid (depressed by impurities) is lower than the boiling point of the chosen solvent.

Causality & Solution Workflow:

  • Lower the Solution Temperature: The most immediate solution is to use a larger volume of solvent and heat it to a temperature below the compound's melting point (for the related 2,4-isomer, the melting point is 60-63 °C, providing a useful reference)[2]. Ensure the compound fully dissolves at this lower temperature before proceeding to the cooling stage.

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Switch to a two-solvent (or "mixed-solvent") system.[3][4] Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone) and then add a "bad" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until the solution just becomes cloudy (the saturation point).[3] This lowers the solubility of the compound gradually, favoring crystal formation over oiling.

  • Promote Nucleation: If the solution becomes supersaturated without crystallizing, induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous successful crystallization.[5]

Q2: My purified product is still colored (e.g., yellow or brown). How can I obtain a colorless solid?

A2: Color in the final product is typically due to high molecular weight, colored impurities, or degradation products that are present in small quantities but are highly chromophoric.

Expert Recommendations:

  • Activated Carbon Treatment: The most effective method is to use activated carbon (charcoal).

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.

    • Causality: The porous structure of activated carbon provides a large surface area for adsorbing the colored impurities.

    • Crucial Step: Perform a hot gravity filtration using a fluted filter paper to remove the carbon before allowing the solution to cool.[6] Never add carbon to a boiling solution, as it can cause violent bumping.

  • Solvent Choice: Ensure your solvents are pure. Impurities in the solvent can introduce color.

Q3: I'm experiencing very low recovery after recrystallization. What are the common causes and solutions?

A3: Low recovery is a frequent issue that can often be resolved by refining your technique.

Troubleshooting Checklist:

  • Excess Solvent: Using too much solvent is the most common cause. The goal is to create a saturated solution at high temperature, not a dilute one.[4] Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product on the filter paper. To prevent this, use a pre-warmed funnel and a slight excess of solvent before filtration, then boil off the excess solvent to re-establish saturation.[3]

  • Incomplete Cooling: Ensure the flask is cooled to room temperature slowly and then placed in an ice bath to maximize the precipitation of the product from the mother liquor.

  • Inappropriate Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. A different solvent or a mixed-solvent system is required.

Q4: Analytical data (NMR/LC-MS) shows that my key impurity is still present after recrystallization. What should I try next?

A4: This indicates that the impurity has very similar solubility properties to your target compound, making separation by crystallization ineffective. In this scenario, an orthogonal purification technique is necessary.

Next Steps:

  • Column Chromatography: This is the most powerful alternative. It separates compounds based on their differential polarity and interaction with the stationary phase. Proceed to Section 2 for detailed guidance.

  • Acid-Base Extraction (If Applicable): If the impurity has an acidic or basic functional group that your target compound lacks, you can perform a liquid-liquid extraction to selectively remove it. For instance, washing an ether or ethyl acetate solution of your crude product with a dilute aqueous base (like sodium bicarbonate) would remove acidic impurities.[6]

Section 2: Troubleshooting Purification by Column Chromatography (Q&A)

When recrystallization is insufficient, silica gel column chromatography is the workhorse for achieving high purity.

Q1: How do I choose the right solvent system (mobile phase) for purifying this compound on a silica gel column?

A1: The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC) analysis.

Systematic Approach:

  • Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of Ethyl Acetate (EtOAc) and Hexane (or Heptane).[7]

  • TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various EtOAc/Hexane ratios (e.g., 10:90, 20:80, 30:70).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.25 to 0.35 . This Rf value generally provides the best separation from impurities during a column run.

  • Alternative Solvents: If separation is poor, consider changing the nature of the polar solvent. Dichloromethane (DCM) with a small amount of methanol (MeOH) is another powerful system.[7] Acetonitrile (ACN) can also be used as a polar modifier and sometimes offers different selectivity compared to alcohols like methanol.[8]

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemPolarityComments
Ethyl Acetate / HexaneMediumExcellent starting point. Good for a wide range of compounds.
Methanol / DichloromethaneHighVery effective for more polar compounds. Use low percentages of MeOH (1-5%) initially.
Acetone / HexaneMedium-HighAcetone is a stronger polar solvent than EtOAc.
Acetonitrile / DichloromethaneMedium-HighAprotic polar modifier, can offer unique selectivity vs. MeOH.[8]

Q2: My compound is streaking or tailing on the column, leading to poor separation. What causes this?

A2: Tailing is often caused by overloading the column, interactions with acidic silica, or using a solvent that is too weak.

Solutions:

  • Reduce Sample Load: Do not exceed a sample-to-silica ratio of 1:30 to 1:50 by weight. For difficult separations, a ratio of 1:100 may be necessary.

  • Modify the Mobile Phase:

    • If your compound has basic properties (e.g., a nitrogen-containing heterocycle), the acidic nature of silica gel can cause tailing. Add a small amount of triethylamine (~0.1-1%) to your eluent to neutralize the acidic sites.

    • If your compound is acidic (e.g., contains a carboxylic acid), add a small amount of acetic acid or formic acid (~0.1-1%) to the eluent.

  • Ensure Complete Dissolution: Apply the sample to the column dissolved in a minimum amount of the mobile phase or a less polar solvent to ensure a tight starting band.

Q3: The impurities are co-eluting with my product. How can I improve the resolution?

A3: Improving resolution requires optimizing the separation conditions to exploit subtle differences between your product and the impurities.

Optimization Strategies:

  • Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar solvent system and gradually increase the polarity. This will hold back the product longer while allowing less polar impurities to elute first, and then move the product ahead of more polar impurities.

  • Change Solvent Selectivity: As mentioned in Q1, switching from an EtOAc/Hexane system to a MeOH/DCM system can change the elution order and improve separation, as it alters the specific interactions (e.g., hydrogen bonding) with the silica surface.[8]

  • Use High-Performance Flash Cartridges: Modern pre-packed silica cartridges with smaller, more uniform particle sizes offer significantly better resolution than self-packed glass columns.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Recrystallization (Two-Solvent Method)

This protocol uses an Ethanol/Water system, a common choice for moderately polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Saturation: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution turns faintly and persistently cloudy.[3]

  • Clarification: Add one or two drops of hot ethanol to make the solution clear again. The solution is now saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram 1: Purification Strategy Decision Workflow

G start Crude Product This compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, NMR, LC-MS) recrystallization->check_purity1 pure_product Pure Product (>99%) check_purity1->pure_product Purity OK column_chrom Perform Column Chromatography check_purity1->column_chrom Purity Not OK check_purity2 Check Purity of Collected Fractions column_chrom->check_purity2 check_purity2->pure_product Purity OK failure Impurity Not Removed Re-evaluate Strategy check_purity2->failure Purity Not OK

Caption: Decision tree for selecting a purification method.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in crude this compound?

A1: Impurities typically originate from the synthetic route. Common syntheses for arylacetonitriles involve the cyanation of a corresponding benzyl halide.[9] Therefore, you should anticipate:

  • Unreacted Starting Material: 3,5-Dichlorobenzyl chloride or 3,5-Dichlorobenzyl bromide.

  • Hydrolysis Products: 2-(3,5-Dichlorophenyl)acetamide or 2-(3,5-Dichlorophenyl)acetic acid, if water was present during the reaction or workup under non-neutral pH.

  • Side-Reaction Products: Impurities from dimerization or other side reactions specific to the synthetic conditions used.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] It should be kept in a well-ventilated area away from incompatible materials.[2]

  • Incompatible Materials: Segregate from strong acids, strong bases, and strong oxidizing agents.[2][10]

  • Handling: Handle in a well-ventilated area or a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12] Avoid creating dust.

Q3: What are the key safety precautions I must take when working with this chemical?

A3: this compound and related compounds present several hazards.

  • Health Hazards: This compound is classified as causing serious eye irritation (H319).[1] Related dichlorophenylacetonitriles are harmful if swallowed, in contact with skin, or inhaled, and may cause skin and respiratory irritation.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]

    • Skin: Wash off immediately with soap and plenty of water.[12]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12]

    • Ingestion: Rinse mouth with water and consult a physician.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and nitrile or neoprene gloves.[12][13]

Diagram 2: Standard Recrystallization Workflow

G cluster_hot Hot Stage cluster_cool Cooling & Isolation Stage dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (if needed) dissolve->hot_filter saturate 3. Saturate Solution (add anti-solvent if 2-solvent system) hot_filter->saturate cool_slow 4. Cool Slowly to Room Temp saturate->cool_slow ice_bath 5. Chill in Ice Bath cool_slow->ice_bath vac_filter 6. Vacuum Filter & Wash with Cold Solvent ice_bath->vac_filter dry 7. Dry Crystals Under Vacuum vac_filter->dry

Caption: Workflow for a standard laboratory recrystallization.

Section 5: References
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dichlorophenylacetonitrile. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SynPep. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of (2,3-Dichlorophenyl)oxoacetonitrile on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Angene Chemical. (2024). Safety Data Sheet: 2-(3,4-Dichlorophenyl)acetonitrile. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 52516-37-7. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 52516-37-7|this compound. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(3,5-Difluorophenyl)acetonitrile. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzeneacetonitrile, 2,3-dichloro-. Retrieved from --INVALID-LINK--

  • University of California, San Diego. (n.d.). How to Grow Crystals. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from --INVALID-LINK--

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Coetzee, J. F. (1968). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-438. Retrieved from --INVALID-LINK--

  • Catalyst, The Chemistry of Learning™. (2020, January 8). Handling and Storing Chemicals [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103351311A - Synthesis method of diphenylacetonitrile. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Diphenylacetonitrile. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6780289B2 - Process for the purification and recovery of acetonitrile. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from --INVALID-LINK--

  • Clearsynth. (n.d.). Acetonitrile Impurity Product List. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of substituted acetonitriles with S2Cl2 in CH2Cl2 at room temperature to give. Retrieved from --INVALID-LINK--

  • Ilam University of Medical Sciences. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from --INVALID-LINK--

  • Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Can an acetonitrile-water solvent system be used in normal silica columns?. Retrieved from --INVALID-LINK--

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from --INVALID-LINK--

References

Identifying side products in the synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-dichlorophenyl)acetonitrile. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on the identification and mitigation of side products. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is lower than expected, and I observe several unknown peaks in my GC-MS/HPLC analysis. What are the likely side products?

Answer:

Low yields and the presence of impurities are common challenges in the synthesis of this compound. The identity of the side products is highly dependent on your chosen synthetic route and reaction conditions. Below, we discuss the most probable impurities and their mechanistic origins.

The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable precursor, such as 3,5-dichlorobenzyl chloride or bromide, with a cyanide source. Alternatively, copper-catalyzed methods like the Rosenmund-von Braun reaction are employed, starting from 3,5-dichlorobromobenzene.[1][2] Each pathway has its own characteristic side reactions.

Common Side Products:

  • Hydrolysis Products: The presence of water, even in trace amounts, can lead to the hydrolysis of the nitrile product. This occurs in a stepwise manner, first forming the corresponding amide, 2-(3,5-dichlorophenyl)acetamide , and subsequently the carboxylic acid, 3,5-dichlorobenzoic acid .[3][4][5] This is particularly problematic during aqueous workups or if wet solvents are used.

  • Isocyanide Isomer: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack by the carbon is generally favored, a small amount of attack by the nitrogen can lead to the formation of 3,5-dichlorobenzyl isocyanide . This isomer is often difficult to separate from the desired product due to similar physical properties.

  • Unreacted Starting Materials: Incomplete conversion is a straightforward cause of impurities. Depending on your starting material, you may find residual 3,5-dichlorobenzyl chloride , 3,5-dichlorobenzyl bromide , or 3,5-dichlorobenzyl alcohol .

  • Dimerization/Coupling Products: In reactions involving radical intermediates or organometallic species, dimerization of the benzyl precursor can occur, leading to 1,2-bis(3,5-dichlorophenyl)ethane . In Ullmann-type reactions, homo-coupling of the aryl halide can also lead to biaryl impurities.[6][7]

Question 2: I suspect my product is contaminated with the isomeric isocyanide. How can I confirm its presence and what reaction conditions favor its formation?

Answer:

The formation of the isocyanide isomer is a classic side reaction in cyanide chemistry. The ratio of nitrile to isocyanide formation is influenced by the solvent, the nature of the cyanide salt, and the reaction temperature.

Confirmation of Isocyanide Presence:

  • Infrared (IR) Spectroscopy: This is a powerful technique for distinguishing between nitriles and isocyanides. The C≡N stretch in a nitrile appears as a sharp, medium-intensity band around 2250 cm⁻¹. In contrast, the N≡C stretch in an isocyanide is typically found at a lower frequency, around 2150 cm⁻¹, and is often broader and more intense.

  • ¹³C NMR Spectroscopy: The carbon of the nitrile group typically resonates in the range of 115-125 ppm. The isocyanide carbon is significantly more deshielded and appears further downfield, often above 150 ppm.

  • GC-MS Analysis: While the mass spectra of the nitrile and isocyanide isomers will be identical (as they are isomers), they may have slightly different retention times on a gas chromatograph, allowing for their separation and quantification.

Conditions Favoring Isocyanide Formation:

  • Cyanide Salt: The use of silver cyanide (AgCN) is known to favor isocyanide formation due to the strong interaction between silver and the carbon atom of the cyanide, leaving the nitrogen as the more nucleophilic site. Conversely, alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) generally favor nitrile formation.

  • Solvent: Polar aprotic solvents, such as DMSO or DMF, tend to favor nitrile formation by solvating the metal cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion where the carbon is the more reactive site. Protic solvents can favor isocyanide formation through hydrogen bonding with the nitrogen atom.

To minimize isocyanide formation, it is recommended to use an alkali metal cyanide in a polar aprotic solvent and to maintain a moderate reaction temperature.

Question 3: My post-reaction workup is leading to the formation of an amide impurity. How can I avoid this?

Answer:

The formation of 2-(3,5-dichlorophenyl)acetamide during workup is a clear indication of nitrile hydrolysis. This is typically catalyzed by either acidic or basic conditions in the presence of water.[8]

Troubleshooting Hydrolysis:

  • Anhydrous Conditions: Ensure that all solvents and reagents used in the reaction are scrupulously dried. The workup should be designed to minimize contact with water, especially under harsh pH conditions.

  • Neutral Workup: If an aqueous workup is necessary, it is best performed under neutral pH conditions. Use deionized water and avoid strong acids or bases.

  • Extraction Solvent: Use a dry, water-immiscible organic solvent for extraction, such as dichloromethane or ethyl acetate.

  • Drying Agent: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

  • Temperature: Avoid excessive heat during solvent removal, as this can accelerate hydrolysis if residual water is present.

Protocol for Minimizing Hydrolysis during Workup:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solid precipitate is present (e.g., inorganic salts), filter the reaction mixture.

  • Carefully quench the reaction by adding it to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate).

  • Gently mix the layers and separate the organic phase.

  • Wash the organic phase with a saturated sodium chloride solution (brine) to remove residual water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.

Summary of Potential Side Products

Side ProductChemical NamePotential CauseRecommended Analytical Method
Hydrolysis Products 2-(3,5-Dichlorophenyl)acetamidePresence of water during reaction or workup (acidic or basic conditions).[3][4]GC-MS, HPLC, ¹H NMR, ¹³C NMR
3,5-Dichlorobenzoic acidExtensive hydrolysis of the nitrile or amide.[5]GC-MS, HPLC, ¹H NMR, ¹³C NMR
Isomer 3,5-Dichlorobenzyl isocyanideAmbident nature of the cyanide nucleophile; favored by certain cyanide salts (e.g., AgCN) and protic solvents.IR Spectroscopy, ¹³C NMR, GC-MS
Unreacted Precursors 3,5-Dichlorobenzyl chloride/bromideIncomplete reaction.GC-MS, HPLC
3,5-Dichlorobenzyl alcoholIncomplete conversion of the alcohol to the halide precursor or hydrolysis of the halide.GC-MS, HPLC
Coupling/Dimerization 1,2-bis(3,5-Dichlorophenyl)ethaneRadical-mediated dimerization or coupling side reactions.[9]GC-MS, HPLC, ¹H NMR, ¹³C NMR
Solvent-Derived Varies (e.g., formamides from DMF)High reaction temperatures with reactive solvents like DMF.[2]GC-MS, HPLC

Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route to this compound and the competing pathways that lead to common side products.

Synthesis_Pathways Start 3,5-Dichlorobenzyl Halide (X = Cl, Br) Product This compound Start->Product NaCN or KCN (Desired Pathway) Isocyanide 3,5-Dichlorobenzyl Isocyanide Start->Isocyanide Ambident Nucleophile (Side Reaction) Dimer 1,2-bis(3,5-Dichlorophenyl)ethane Start->Dimer Dimerization (Side Reaction) Alcohol 3,5-Dichlorobenzyl Alcohol Start->Alcohol Hydrolysis of Starting Material Amide 2-(3,5-Dichlorophenyl)acetamide Product->Amide H₂O / H⁺ or OH⁻ (Hydrolysis) Acid 3,5-Dichlorobenzoic Acid Amide->Acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation: Prepare a stock solution of the crude this compound product by dissolving approximately 10 mg of the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a standard gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40 to 400 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards, if available. Quantify the relative abundance of each component by peak area integration.

References

Optimizing reaction conditions for 2-(3,5-Dichlorophenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a direct question-and-answer format to address specific challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially viable method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction. This involves reacting 3,5-dichlorobenzyl chloride, a benzylic halide, with an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2]

The reaction proceeds as follows:

  • The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 3,5-dichlorobenzyl chloride.

  • This single-step displacement reaction expels the chloride ion as the leaving group, forming the new carbon-carbon bond and yielding the desired nitrile product.

This method is favored for its directness and generally good yields when conditions are properly controlled.[3]

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can typically be traced to one of several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Presence of Water: 3,5-Dichlorobenzyl chloride is a reactive benzyl halide susceptible to hydrolysis. Any moisture in the reaction vessel, solvent, or reagents can lead to the formation of the corresponding 3,5-dichlorobenzyl alcohol as a significant byproduct, consuming your starting material.[4]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a polar aprotic solvent like acetone or acetonitrile, ensure it is freshly dried, for instance, over molecular sieves.[5][6]

  • Cause 2: Inefficient Nucleophilic Attack: The effectiveness of the cyanide anion can be hampered by poor solubility or solvation. In polar protic solvents, the cyanide ion can be heavily solvated, reducing its nucleophilicity.

    • Solution: Employ a polar aprotic solvent such as dry acetone or DMSO.[4] These solvents solvate the cation (Na⁺ or K⁺) effectively, leaving the cyanide anion "naked" and highly reactive. An alternative and often superior approach is to use a phase-transfer catalyst.[7][8]

  • Cause 3: Poor Reagent Quality: Alkali metal cyanides are hygroscopic and can degrade over time. The 3,5-dichlorobenzyl chloride may also contain impurities from its synthesis.[9]

    • Solution: Use freshly opened or properly stored sodium/potassium cyanide. Verify the purity of your benzyl chloride starting material via NMR or GC-MS before starting the reaction.

  • Cause 4: Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and incomplete within the allotted time.

    • Solution: Gently heating the reaction mixture, often to the reflux temperature of the solvent, can significantly increase the reaction rate.[4] Monitor the reaction progress by TLC or GC to avoid prolonged heating that could promote side reactions.

Q3: What is Phase-Transfer Catalysis (PTC) and is it beneficial for this synthesis?

Phase-Transfer Catalysis (PTC) is a highly effective technique for reactions where reactants are located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[7] For this synthesis, it is extremely beneficial and often the preferred industrial method.[10]

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the 3,5-dichlorobenzyl chloride is dissolved.[8][11] The catalyst's lipophilic cation pairs with the cyanide anion, creating a soluble complex in the organic solvent, which can then react.

Key Advantages:

  • Eliminates the need for expensive, anhydrous polar aprotic solvents. The reaction can be run in less polar, cheaper solvents like toluene with an aqueous or solid cyanide source.[10]

  • Increases reaction rates by ensuring a constant supply of the nucleophile in the organic phase.[12]

  • Simplifies workup and can lead to cleaner reactions with higher yields.[8]

Below is a diagram illustrating the PTC workflow.

PTC_Workflow cluster_phases Two-Phase System cluster_catalyst Catalyst Cycle Organic_Phase Organic Phase (Toluene) Contains: 3,5-Dichlorobenzyl Chloride (R-Cl) Reaction SN2 Reaction (R-Cl + Q⁺CN⁻ → R-CN + Q⁺Cl⁻) Aqueous_Phase Aqueous/Solid Phase Contains: Sodium Cyanide (NaCN) PTC_Cat PTC Catalyst (Q⁺X⁻, e.g., TBAB) Aqueous_Phase->PTC_Cat 1. Ion Exchange PTC_CN Activated Complex (Q⁺CN⁻) PTC_Cat->PTC_CN Forms Complex PTC_CN->Organic_Phase 2. Transfers to Organic Phase PTC_CN->Reaction 3. Reacts with R-Cl Reaction->PTC_Cat 4. Regenerates Catalyst (as Q⁺Cl⁻, returns to step 1) Product Product This compound (R-CN) Reaction->Product

Caption: Phase-Transfer Catalysis (PTC) Cycle for Cyanation.

Troubleshooting Guide

Problem: I've detected a significant amount of 3,5-dichlorobenzyl alcohol in my crude product.
  • Primary Cause: This is a classic sign of hydrolysis of the starting material, 3,5-dichlorobenzyl chloride, due to the presence of water.[4]

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Use a fresh bottle of anhydrous solvent or dry your solvent immediately before use. For acetonitrile, distillation over calcium hydride is a common method.[6] For acetone, standing over anhydrous calcium sulfate is effective.

    • Dry Reagents: Ensure your cyanide salt has been stored in a desiccator. While difficult to dry completely, using a fresh source minimizes absorbed moisture.

    • Inert Atmosphere: For very sensitive or small-scale reactions, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Problem: My NMR/IR spectrum suggests the presence of an isocyanide impurity.
  • Primary Cause: The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. Attack from the nitrogen atom results in the formation of the isocyanide isomer (R-NC).[5] This side reaction is more prevalent in certain solvent systems.

  • Troubleshooting Steps:

    • Solvent Choice: The formation of isonitriles is generally suppressed in polar aprotic solvents like DMSO and acetone, where the "harder" nitrogen end of the nucleophile is less favored to react.[4]

    • Finkelstein Reaction Condition: Consider adding a catalytic amount of sodium or potassium iodide. This in-situ converts the benzyl chloride to the more reactive benzyl iodide (Finkelstein reaction).[5] The subsequent reaction with cyanide often proceeds more cleanly and favors the formation of the nitrile.

    • Temperature Control: In some cases, higher reaction temperatures can favor isocyanide formation. If this impurity is a major issue, try running the reaction at a lower temperature for a longer period.

Optimized Experimental Protocols

The following protocols provide step-by-step methodologies for both a standard laboratory synthesis and a more robust phase-transfer catalysis method.

Protocol 1: Standard SN2 Cyanation in Anhydrous Acetone

This protocol is a conventional approach suitable for lab-scale synthesis.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzyl chloride (10.0 g, 51.1 mmol).

  • Reagent Addition: Add anhydrous acetone (150 mL), followed by sodium cyanide (3.0 g, 61.2 mmol). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Catalyst (Optional but Recommended): Add potassium iodide (1.0 g, 6.0 mmol) to facilitate the reaction.[5]

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 16-20 hours.[4]

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of fresh acetone.

  • Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.[13][14]

Protocol 2: High-Efficiency Phase-Transfer Catalysis (PTC) Method

This protocol is highly efficient and more amenable to scaling up.

  • Setup: In a 250 mL round-bottom flask with a mechanical stirrer and reflux condenser, combine 3,5-dichlorobenzyl chloride (10.0 g, 51.1 mmol), sodium cyanide (5.0 g, 102 mmol), and tetrabutylammonium bromide (TBAB) (1.65 g, 5.1 mmol).

  • Solvent Addition: Add toluene (100 mL) and water (20 mL).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous mechanical stirring. Efficient stirring is critical for maximizing the interfacial area and catalyst turnover.[7] The reaction is often complete within 4-6 hours. Monitor by TLC or GC.

  • Workup: Cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Extraction & Quenching: Wash the organic layer with water (2 x 50 mL). The aqueous layers contain unreacted cyanide and should be quenched by treating with an excess of sodium hypochlorite solution (bleach) or ferrous sulfate before disposal.[3][5]

  • Purification: Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude solid from isopropanol to obtain the pure product.

Data and Condition Summary

ParameterProtocol 1: Standard SN2Protocol 2: PTC MethodRationale & Justification
Cyanide Source Sodium CyanideSodium CyanideA readily available and effective cyanide nucleophile.[1]
Solvent System Anhydrous AcetoneToluene / Water (Biphasic)PTC avoids the need for expensive, dry polar aprotic solvents.[10]
Catalyst Potassium Iodide (cat.)TBAB (cat.)KI promotes the Finkelstein reaction[5]; TBAB is a highly effective PTC.[11]
Temperature ~56 °C (Reflux)80 - 90 °CPTC allows for higher temperatures and faster rates in a more stable solvent.
Reaction Time 16 - 20 hours4 - 6 hoursThe PTC method dramatically accelerates the reaction rate.[8]
Typical Yield 70 - 85%90 - 98%PTC is generally more efficient and minimizes side reactions.
Key Advantage Simple setup for small scaleHighly scalable, faster, higher yieldPTC is superior for efficiency and industrial application.[8][10]

Troubleshooting Workflow: Low Product Yield

If you are experiencing low yields, follow this decision tree to diagnose the potential issue.

Troubleshooting_Yield Start Low Yield of This compound Check_SM Is starting material (SM) consumed (via TLC/GC)? Start->Check_SM SM_Present Significant SM remains Check_SM->SM_Present No SM_Consumed SM is consumed Check_SM->SM_Consumed Yes Check_Reagents Check Reagents: 1. Cyanide source fresh? 2. Solvent anhydrous? SM_Present->Check_Reagents Check_Side_Products Analyze crude product. See side products? SM_Consumed->Check_Side_Products Check_Conditions Check Conditions: 1. Temperature high enough? 2. Stirring vigorous? 3. Reaction time sufficient? Check_Reagents->Check_Conditions Reagents OK Solution_Kinetics ACTION: Increase temperature. Increase reaction time. Use PTC for faster kinetics. Check_Conditions->Solution_Kinetics Alcohol_Detected 3,5-Dichlorobenzyl Alcohol detected? Check_Side_Products->Alcohol_Detected Isocyanide_Detected Isocyanide detected? Alcohol_Detected->Isocyanide_Detected No Solution_Water ACTION: Use anhydrous solvents/reagents. Run under inert atmosphere. Alcohol_Detected->Solution_Water Yes Workup_Loss No major side products. Consider workup loss. Isocyanide_Detected->Workup_Loss No Solution_Isocyanide ACTION: Adjust solvent system (e.g., use DMSO). Add catalytic KI. Isocyanide_Detected->Solution_Isocyanide Yes Solution_Workup ACTION: Optimize extraction pH. Ensure complete phase separation. Workup_Loss->Solution_Workup

Caption: Decision tree for diagnosing causes of low reaction yield.

References

Technical Support Center: Purifying 3,5-Dichlorobenzyl Cyanide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dichlorobenzyl Cyanide. This document provides field-proven insights and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to troubleshoot effectively and achieve high-purity material.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 3,5-Dichlorobenzyl Cyanide.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

A1: This is the most frequent issue in recrystallization and usually points to one of two causes: excessive solvent or supersaturation.

  • Cause 1: Too Much Solvent: You may have added more hot solvent than the minimum required to dissolve the compound. This means that even upon cooling, the concentration of 3,5-Dichlorobenzyl Cyanide does not exceed its solubility limit, and it remains in the mother liquor.[1][2][3]

    • Solution: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Be sure to use a boiling chip and perform this in a fume hood. If you are unsure, you can dip a glass stirring rod into the solution; if a solid residue quickly forms on the rod as the solvent evaporates, your compound is present in high concentration.[2]

  • Cause 2: Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystals to begin forming.[1]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for the first crystals to form.[1][3]

    • Solution 2 (Seeding): If you have a small crystal of pure 3,5-Dichlorobenzyl Cyanide saved from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystal growth.[3]

    • Solution 3 (Flash Cooling): Place the flask in an ice-water bath to drastically lower the temperature and force crystallization. However, be aware that rapid cooling can trap impurities and lead to smaller, less pure crystals.[4]

Q2: My compound separated as an oily liquid instead of solid crystals. What should I do?

A2: This phenomenon is known as "oiling out." It occurs when the solid melts in the hot solvent or when the solution becomes saturated at a temperature above the compound's melting point.[2] Impurities can also depress the melting point, making oiling out more likely. Oily droplets tend to trap impurities, defeating the purpose of recrystallization.[2]

  • Solution 1 (Reheat and Dilute): Warm the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation temperature. Let the solution cool very slowly.[1][2] Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

  • Solution 2 (Change Solvent System): If the problem persists, the chosen solvent may be unsuitable. The compound may be too soluble. Consider switching to a solvent in which the compound has lower solubility or using a mixed-solvent system (see FAQ section).

Q3: My final yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product was lost during the process. Several factors could be at play.

  • Cause 1: Excessive Solvent: As discussed in Q1, using too much solvent is the primary cause of poor recovery, as a large amount of the compound will remain dissolved in the mother liquor even after cooling.[2][3]

  • Cause 2: Premature Crystallization: If crystals formed during a hot filtration step (used to remove insoluble impurities), a significant portion of the product could have been lost on the filter paper. Ensure the solution, funnel, and receiving flask are all kept hot during this step.

  • Cause 3: Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve some of the product.[3]

    • Solution: To maximize yield, ensure you use the minimum amount of hot solvent for dissolution. When washing the final crystals, use a minimal volume of ice-cold solvent, and ensure the vacuum is off during the wash before reapplying it to pull the solvent through.[5] You can also chill the mother liquor in an ice bath to recover a "second crop" of crystals, although these may be less pure than the first.

Part 2: Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound (3,5-Dichlorobenzyl Cyanide) is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Conversely, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).

A good starting point for 3,5-Dichlorobenzyl Cyanide, a moderately polar compound, would be alcohols (like ethanol or isopropanol) or a mixed-solvent system like ethanol/water or hexane/ethyl acetate.[6] A mixed system is particularly useful. You dissolve the compound in a minimum of the "good" hot solvent (in which it is very soluble, e.g., ethanol) and then add the "poor" solvent (in which it is insoluble, e.g., water) dropwise to the hot solution until it just becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent SystemBoiling Point (°C)Rationale for 3,5-Dichlorobenzyl Cyanide
Ethanol 78Good general-purpose polar protic solvent. Often shows a significant solubility difference between hot and cold.[6]
Isopropanol 82Similar to ethanol but less polar. May offer a better solubility profile.
Ethanol / Water Varies (78-100)Excellent mixed-solvent system. The compound is soluble in ethanol but not water. Allows for fine-tuning of polarity.[6]
Hexane / Ethyl Acetate Varies (69-77)A non-polar/polar aprotic mixture. Useful if impurities are highly polar. Dissolve in ethyl acetate, add hexane to induce crystallization.[6]
Toluene 111A patent for a related compound mentions toluene. It is a non-polar solvent effective for aromatic compounds, but its high boiling point can be a drawback.

Q5: What are the critical safety precautions for handling 3,5-Dichlorobenzyl Cyanide?

A5: 3,5-Dichlorobenzyl Cyanide is a toxic organic nitrile. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. It is toxic if swallowed, inhaled, or absorbed through the skin. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q6: How can I confirm the purity of my recrystallized product?

A6: The most straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range. While a definitive literature value for the melting point of 3,5-Dichlorobenzyl Cyanide is not consistently reported, a sharp melting range is a reliable indicator of high purity. For comparison, the analogous 2,3-Dichlorobenzyl Cyanide has a melting point of 68-72 °C. Advanced techniques like NMR spectroscopy or GC analysis can provide more definitive purity data.

Part 3: Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of crude 3,5-Dichlorobenzyl Cyanide.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Crude 3,5-Dichlorobenzyl Cyanide dissolve 1. Dissolve in Minimum Boiling Solvent start->dissolve hot_filt 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt Check for solids cool 3. Slow Cooling to Room Temperature hot_filt->cool Clear Solution induce 4. Induce Crystallization (If Necessary) cool->induce vac_filt 5. Vacuum Filtration induce->vac_filt wash 6. Wash Crystals with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of 3,5-Dichlorobenzyl Cyanide.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude 3,5-Dichlorobenzyl Cyanide (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask is suitable to allow for solvent addition and prevent bumping).

    • Add a magnetic stir bar or a boiling chip.

    • In a separate beaker, heat your chosen solvent (e.g., ethanol) on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring, until the solid just dissolves. Using the minimum amount of boiling solvent is critical for good recovery.[3]

  • Decolorization & Hot Filtration (Optional):

    • If the resulting solution is colored and the pure compound is expected to be white or colorless, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal.[4]

    • Reheat the solution to a boil for a few minutes.

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated clean Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.[5]

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[1]

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[5]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Transfer the crystalline slurry into the funnel. To rinse any remaining crystals from the flask, use a small amount of the ice-cold recrystallization solvent.

    • Wash the collected crystals on the filter paper with one or two small portions of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[4]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry completely in a fume hood or in a desiccator.

  • Analysis:

    • Weigh the dried, pure 3,5-Dichlorobenzyl Cyanide to calculate the percent recovery.

    • Determine the melting point. A sharp, narrow range indicates high purity.

References

Stability issues of 2-(3,5-Dichlorophenyl)acetonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Introduction

This compound is a key intermediate in various synthetic pathways. Like many nitriles, its stability in solution can be influenced by several factors, potentially impacting experimental outcomes. This document provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The most common degradation pathway for this compound in solution is hydrolysis of the nitrile group (-C≡N) to a carboxylic acid. This reaction proceeds through an amide intermediate.[1][2][3] The presence of water, along with either acidic or basic conditions, can catalyze this process, which is often accelerated by heat.[3][4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to 2-(3,5-dichlorophenyl)acetic acid and an ammonium ion.[1][2]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt (sodium 2-(3,5-dichlorophenyl)acetate) and ammonia.[1][3]

Q2: What factors can influence the stability of this compound in solution?

Several factors can impact the stability of this compound in solution:

  • pH: Both acidic and basic conditions can promote hydrolysis. Neutral or near-neutral pH is generally preferred for storage and handling to minimize degradation.

  • Solvent: The choice of solvent is critical. Protic solvents, especially those containing water, can facilitate hydrolysis. While acetonitrile is a common solvent for many applications, its water content should be minimized.[6] Using anhydrous solvents is recommended for preparing stock solutions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] Therefore, it is advisable to store solutions at low temperatures (e.g., 2-8 °C or frozen) and to perform experiments at controlled room temperature unless the protocol requires elevated temperatures.

  • Light: While direct evidence for the photosensitivity of this compound is not extensively documented, related compounds can undergo photodegradation.[7][8][9] It is good practice to protect solutions from light by using amber vials or storing them in the dark.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the long-term stability of your this compound solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., HPLC-grade acetonitrile, THF, Dioxane)Minimizes the risk of hydrolysis.[6]
Temperature -20°C for long-term storage; 2-8°C for short-term storageReduces the rate of potential degradation reactions.[3][4]
Container Tightly sealed amber glass vials with PTFE-lined capsProtects from light and prevents solvent evaporation and moisture ingress.
Atmosphere Consider storage under an inert atmosphere (e.g., nitrogen or argon)Minimizes exposure to atmospheric moisture and oxygen.
Q4: How can I monitor the stability of my this compound solution?

Regularly monitoring the purity of your solution is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for this purpose.

  • Method: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase could consist of a gradient of water and acetonitrile, both with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Detection: this compound and its potential degradation product, 2-(3,5-dichlorophenyl)acetic acid, both contain a chromophore and can be detected by UV spectrophotometry (e.g., at 254 nm).

  • Analysis: By running a time-course analysis of your solution, you can quantify the appearance of degradation products and the decrease in the parent compound, thus determining its stability under your specific storage or experimental conditions. Gas chromatography-mass spectrometry (GC/MS) can also be a valuable tool for identifying and quantifying the compound and its byproducts.[10]

Troubleshooting Guide

Issue 1: Rapid degradation of the compound is observed in my experimental setup.
  • Potential Cause 1: Presence of water in the solvent.

    • Troubleshooting Step: Ensure you are using anhydrous solvents. If using acetonitrile, consider using a freshly opened bottle of HPLC-grade solvent or drying the solvent over molecular sieves.[6]

  • Potential Cause 2: pH of the solution is not neutral.

    • Troubleshooting Step: Check the pH of your solution. If your experimental conditions require acidic or basic media, be aware that this will likely accelerate the degradation of the nitrile. If possible, buffer the solution to a neutral pH.

  • Potential Cause 3: High temperature.

    • Troubleshooting Step: If your experiment involves heating, understand that this will increase the rate of hydrolysis. Minimize the time the solution is exposed to high temperatures. Consider if a lower temperature could be used.

Issue 2: A precipitate has formed in my stock solution.
  • Potential Cause 1: Formation of the less soluble carboxylic acid degradation product.

    • Troubleshooting Step: Analyze the precipitate and the supernatant separately by a suitable analytical method like HPLC or LC-MS to confirm the identity of the precipitate. If it is the carboxylic acid, this indicates significant degradation has occurred, and a fresh stock solution should be prepared.

  • Potential Cause 2: The compound has limited solubility in the chosen solvent at the storage temperature.

    • Troubleshooting Step: Confirm the solubility of this compound in your chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution or choose a different solvent in which the compound is more soluble.

Issue 3: Inconsistent results in my bioassay or chemical reaction.
  • Potential Cause: Degradation of the compound leading to lower effective concentration.

    • Troubleshooting Step: Implement a stability-indicating analytical method (like the HPLC method described in FAQ 4) to check the concentration of the active compound in your solution immediately before use. This will ensure you are using the correct concentration in your experiments. Prepare fresh solutions more frequently if degradation is observed.

Visualizing Degradation and Experimental Workflow

Hydrolysis of this compound

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound B Protonated Nitrile A->B + H+ C Amide Intermediate B->C + H2O - H+ D 2-(3,5-Dichlorophenyl)acetic Acid + NH4+ C->D + H2O, H+ E This compound F Tetrahedral Intermediate E->F + OH- G Amide Intermediate F->G + H2O - OH- H Carboxylate Salt + NH3 G->H + OH-

Caption: Primary degradation pathways of this compound.

Workflow for a Stability Study

G A Prepare Stock Solution in Test Solvent B Divide into Aliquots for Different Conditions (e.g., Temp, Light) A->B C Time Point 0 Analysis (HPLC/GC-MS) B->C D Store Aliquots under Defined Conditions B->D F Quantify Parent Compound and Degradation Products C->F E Analyze Aliquots at Pre-defined Time Points (e.g., 1, 7, 30 days) D->E E->F G Plot Concentration vs. Time to Determine Degradation Rate F->G

Caption: A typical experimental workflow for assessing solution stability.

References

Technical Support Center: Purification of Crude 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(3,5-Dichlorophenyl)acetonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document, curated by our senior application scientists, offers practical, field-proven insights to help you overcome common purification challenges and ensure the integrity of your downstream applications.

Common Impurities

The synthesis of this compound can result in several impurities that need to be removed. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed, but may include compounds like 3,5-dichlorobenzyl chloride (a potential starting material) or related isomers.

Purification Strategies: A Comparative Overview

Two primary methods are employed for the purification of crude this compound: Recrystallization and Column Chromatography . The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired final purity.

Technique Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[1]Removing small amounts of impurities from a relatively pure solid.Simple, cost-effective, and can yield highly pure crystalline material.Potential for significant product loss; finding a suitable solvent can be challenging.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[2][3]Separating complex mixtures, including isomers and compounds with similar polarities.Highly versatile, capable of separating a wide range of compounds.More time-consuming, requires larger volumes of solvent, and can be more expensive.[4]

Troubleshooting Guide & FAQs

Recrystallization Issues
Q1: My this compound fails to crystallize from the solution upon cooling. What should I do?

A1: This is a common issue that typically indicates the solution is not saturated. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution. This will act as a template for further crystallization.[5]

  • Increase Concentration:

    • Evaporation: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much, as this can cause impurities to precipitate as well.

  • Re-evaluate Solvent System:

    • The initial solvent may be too good at dissolving your compound. Consider a mixed solvent system.[6] For instance, dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "bad" solvent (in which it is less soluble) until the solution becomes slightly cloudy.[6][7] Heating this mixture to get a clear solution and then allowing it to cool can often induce crystallization.

Q2: The recrystallized product "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This typically occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[8]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can shock the solution, leading to the formation of an oil.[5][6]

  • Use More Solvent: The concentration of your compound in the solution might be too high. Re-heat the solution to dissolve the oil and add more solvent to dilute it.[8]

  • Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q3: The purity of my recrystallized this compound is still low. What are the next steps?

A3: If a single recrystallization does not yield the desired purity, consider the following:

  • Second Recrystallization: Performing a second recrystallization can often significantly improve purity.

  • Activated Carbon Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon (e.g., Darco G-60) to the hot solution before filtration.[9] The carbon adsorbs the colored impurities.

  • Switch to Chromatography: If recrystallization fails to remove certain impurities, especially those with similar solubility profiles, column chromatography is the recommended next step.

Column Chromatography Issues
Q1: I'm not getting good separation between my compound and impurities on the column. What can I adjust?

A1: Poor separation in column chromatography is usually related to the choice of the mobile phase (eluent).[2]

  • Optimize the Solvent System: The polarity of the eluent is critical.

    • If your compound and impurities are eluting too quickly (high Rf value on TLC), your solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate mixture).[8]

    • If your compound is moving too slowly or not at all (low Rf value), your solvent system is not polar enough. Increase the polarity by adding more of the polar solvent.[8]

  • Fine-Tuning with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[2][10] Aim for an Rf value of around 0.3 for your target compound to ensure good separation on the column.[3]

Q2: My compound is streaking on the TLC plate and the column. What does this mean?

A2: Streaking often indicates that the sample is overloaded or that the compound is interacting too strongly with the stationary phase (silica gel).[8]

  • Dilute Your Sample: Try spotting a more dilute solution of your sample on the TLC plate. For column chromatography, ensure you are not loading too much crude material onto the column.

  • Modify the Mobile Phase: If streaking persists, it could be due to the acidic nature of the silica gel. Adding a small amount of a modifier to your eluent can help. For a neutral compound like this compound, this is less common, but if basic or acidic impurities are present, adding a trace amount of triethylamine or acetic acid, respectively, can improve the peak shape.[8]

Q3: How do I know which fractions from the column contain my purified compound?

A3: Since this compound is colorless, you will need to analyze the collected fractions to determine their composition.[2]

  • TLC Analysis: This is the most common method. Spot each collected fraction on a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate in the appropriate solvent system and visualize under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.[2][4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent and volumes should be determined on a small scale first. Common solvents for recrystallizing arylacetonitriles include ethanol, methanol, isopropanol, or mixtures with water.[9][11]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., hot ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC.[10]

  • Column Packing: Pack a glass column with silica gel as the stationary phase.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[3]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column.[2]

  • Fraction Collection: Collect the eluent in a series of test tubes as it drips from the bottom of the column.[12]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Product Crude Crude this compound Recrystallize Dissolve in Hot Solvent & Cool Crude->Recrystallize Primary Method TLC TLC Analysis for Solvent System Crude->TLC Alternative/Secondary Method Filter Vacuum Filtration Recrystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Dry->TLC If Purity is Low Pure Pure this compound Dry->Pure Column Pack Column & Load Sample TLC->Column Elute Elute with Solvent Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

References

Best practices for handling and storing 2-(3,5-Dichlorophenyl)acetonitrile powder

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of this compound powder.

Q1: What are the primary physical and chemical properties of this compound?

A1: this compound is a solid, beige crystalline powder.[1] Key quantitative data are summarized in the table below. Understanding these properties is crucial for proper handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Formula C₈H₅Cl₂N[2]
Molecular Weight 186.04 g/mol [2]
Appearance Solid[2]
Melting Point 60 - 63 °C (140 - 145.4 °F)[1]
Flash Point 176 °C (348.8 °F)[1]

Q2: What are the main safety hazards associated with this compound powder?

A2: According to safety data sheets, this compound is classified as an irritant.[2] It can cause serious eye irritation and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Q3: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A3: A comprehensive PPE setup is essential to create a barrier between you and the chemical.[4] The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[5][6][7]

  • Skin Protection: A lab coat or chemical-resistant coveralls are required.[5][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.[3][6]

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is essential to prevent inhalation of the powder.[6][7]

Q4: What are the ideal storage conditions for this compound?

A4: Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Keep the compound in a tightly closed container.[1][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][10][11] Keep it away from heat and sources of ignition.[10][12]

  • Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10][13] A dedicated and labeled cabinet for combustible solids is recommended.[2][11]

Q5: Is an inert atmosphere required for handling and storing this compound?

A5: While this compound is not pyrophoric, the nitrile functional group can be sensitive to moisture, which can lead to hydrolysis over time.[14][15] For long-term storage or for reactions where the presence of water could interfere with the desired outcome, handling and storing under an inert atmosphere of nitrogen or argon is a best practice.[16][17][18][19][20] This prevents degradation and ensures the reproducibility of your experiments.[17]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific issues that you may encounter during your experiments with this compound.

Issue: Inconsistent Reaction Yields or Unexpected Byproducts

Possible Cause 1: Degradation of the starting material due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry place, away from light.

    • Check for Signs of Degradation: Visually inspect the powder for any changes in color or texture.

    • Analytical Confirmation: If possible, re-characterize the starting material using techniques like NMR or melting point determination to check for purity.

    • Preventative Measure: For future use, consider storing the compound under an inert atmosphere, especially if the container is opened frequently.[16][17][18][19][20]

Possible Cause 2: Hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure that all solvents used in the reaction are anhydrous. The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[14][15]

    • Reaction Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[18][19]

    • pH Control: Be mindful of the pH of your reaction mixture, as both acidic and basic conditions can catalyze nitrile hydrolysis.[14][15]

Issue: Poor Solubility of the Compound

Possible Cause: Incorrect solvent choice.

  • Troubleshooting Steps:

    • Perform a Solubility Test: On a small scale, test the solubility of the compound in a range of solvents relevant to your reaction (e.g., THF, DMF, DMSO, acetone).

    • Gentle Heating: In some cases, gentle heating and sonication can aid in dissolution. However, be cautious of the compound's melting point (60-63 °C) to avoid decomposition.[1]

Issue: Difficulty in Handling the Powder Due to Static

Possible Cause: Low humidity in the laboratory environment.

  • Troubleshooting Steps:

    • Use an Anti-Static Gun: An anti-static gun can be used to neutralize the static charge on your weighing vessel and spatula.

    • Increase Local Humidity: If possible and compatible with your experiment, a humidifier in the weighing area can help dissipate static electricity.

    • Use a Weighing Funnel: A powder funnel can help in transferring the powder with minimal loss.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common workflow involving this compound.

Protocol: Reduction of this compound to 2-(3,5-Dichlorophenyl)ethan-1-amine

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a common and effective method.[14][23]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Oven-dry all glassware prep2 Assemble reaction setup under N2 prep1->prep2 prep3 Prepare anhydrous THF prep2->prep3 react1 Suspend LiAlH4 in THF at 0°C prep3->react1 react2 Slowly add solution of This compound in THF react1->react2 react3 Warm to RT and stir react2->react3 workup1 Quench reaction carefully (e.g., Fieser workup) react3->workup1 workup2 Filter the solids workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Purify via column chromatography or distillation workup4->purify1 purify2 Characterize the product purify1->purify2

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas supply

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas.

    • Equip a round-bottom flask with a magnetic stir bar and a septum.

    • Flush the flask with nitrogen or argon.[19]

  • Reaction Setup:

    • In the reaction flask, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve a known quantity of this compound in anhydrous THF in a separate flask under an inert atmosphere.

  • Addition:

    • Slowly add the solution of the nitrile to the LiAlH₄ suspension via syringe. The addition should be dropwise to control the exothermic reaction.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for several hours, monitoring the progress by TLC.

  • Work-up (Fieser Method):

    • Carefully quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water for every 'x' g of LiAlH₄ used.

      • 'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.

      • '3x' mL of water for every 'x' g of LiAlH₄ used.

    • Stir the resulting granular precipitate for 15-20 minutes.

  • Isolation:

    • Filter the solid aluminum salts and wash thoroughly with THF or another suitable organic solvent.

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude amine product by column chromatography or distillation.

    • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Section 4: Disposal Guidelines

Q: How should I dispose of waste containing this compound?

A: As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[24][25] Do not dispose of it down the drain or in regular trash.[26]

  • Waste Collection: Collect all waste containing this compound, including contaminated solvents and disposable labware, in a designated, labeled, and sealed hazardous waste container.

  • Incompatible Wastes: Do not mix nitrile waste with strong acids or bases in the same waste container, as this could lead to hazardous reactions.[27]

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chlorinated organic waste.[9] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 2-(3,5-Dichlorophenyl)acetonitrile Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3,5-Dichlorophenyl)acetonitrile analogs, focusing on their potential as anticancer agents. By examining the impact of structural modifications on cytotoxic activity, this document aims to inform the rational design of more potent and selective therapeutic candidates. While direct and extensive SAR data on a broad series of this compound analogs is limited in publicly available literature, this guide will draw key insights from closely related dichlorophenylacrylonitrile derivatives to establish a foundational understanding of the SAR principles governing this class of compounds.

Introduction: The 2-(Dichlorophenyl)acetonitrile Scaffold

The 2-(dichlorophenyl)acetonitrile scaffold is a recurring motif in medicinal chemistry, recognized for its role in various biologically active compounds. The presence of the dichlorinated phenyl ring and the nitrile group provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making it a versatile starting point for drug design. In the context of oncology, derivatives of this scaffold have demonstrated promising cytotoxic activity against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic potential.

Core Structure and Key Modification Points

The fundamental structure of this compound serves as our core. The exploration of its SAR landscape involves systematic modifications at key positions to probe their influence on anticancer potency and selectivity.

SAR_Core_Structure cluster_core Core Scaffold: this compound cluster_modifications Potential Modification Sites Core R1 Phenyl Ring Substituents Core->R1 Position of Cl atoms Other substituents R2 Acetonitrile Moiety Modification Core->R2 e.g., Knoevenagel condensation to acrylonitriles R3 Isomeric Variations (Dichloro-substitution) Core->R3 e.g., 2,6-dichloro vs 3,4-dichloro

Caption: Core structure of this compound and key modification points for SAR studies.

Comparative Analysis: Insights from Dichlorophenylacrylonitrile Analogs

While specific SAR data for a broad range of this compound analogs remains elusive, a comprehensive study on dichlorophenylacrylonitriles offers significant insights that can be extrapolated. These analogs, synthesized via Knoevenagel condensation of dichlorophenylacetonitriles, provide a valuable case study.

A study on dichlorophenylacrylonitriles revealed that these compounds act as Aryl Hydrocarbon Receptor (AhR) ligands and exhibit selective cytotoxicity against breast cancer cell lines[1]. The synthesis involves the reaction of a dichlorophenylacetonitrile with an aldehyde.

Influence of Dichlorophenyl Isomerism

The substitution pattern of the chlorine atoms on the phenyl ring significantly impacts cytotoxic activity. A comparison between 2,6-dichloro and 3,4-dichloro analogs in the acrylonitrile series showed that the 2,6-dichlorophenyl moiety led to a 10-fold decrease in potency against the MCF-7 breast cancer cell line compared to the 3,4-dichloro counterparts[1]. This suggests that steric hindrance near the acetonitrile linkage, as seen in the 2,6-isomer, may be detrimental to activity.

Modifications of the Acrylonitrile Moiety

The most significant variations in activity were observed with modifications to the group introduced via the Knoevenagel condensation. This highlights the critical role of the substituent at the β-position of the acrylonitrile.

Analog Modification at β-position Cell Line GI₅₀ (µM) Reference
5 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-70.56 ± 0.03[1]
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-70.127 ± 0.04[1]
35 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-70.030 ± 0.014[1]
38 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMCF-70.034 ± 0.01[1]

Key Observations:

  • Aromatic Substituents: The introduction of various aromatic and heteroaromatic rings at the β-position of the acrylonitrile yielded potent compounds.

  • Electron-Withdrawing vs. Electron-Donating Groups: A 4-nitrophenyl group (electron-withdrawing) in analog 6 resulted in higher potency than a 1H-pyrrol-2-yl group in analog 5 [1]. However, the introduction of a 4-aminophenyl group (electron-donating) in analog 35 led to a significant increase in potency, suggesting that a simple electronic effect is not the sole determinant of activity[1].

  • Enhanced Potency with Amino and Acetamido Groups: The most potent compounds in the series, 35 and 38 , featured a 4-aminophenyl and a 4-acetamidophenyl group, respectively[1]. This indicates that these functionalities may be involved in crucial interactions with the biological target.

Impact of Additional Substituents on the Dichlorophenyl Ring

Further modifications to the dichlorophenyl ring itself also influence activity. In the 2,6-dichlorophenyl series, the addition of a nitro group enhanced activity, and the subsequent reduction to an amino group led to even more potent compounds, although they were still less active than the most potent 3,4-dichloro analogs[1].

Experimental Protocols

Synthesis of Dichlorophenylacrylonitrile Analogs (via Knoevenagel Condensation)

The Knoevenagel condensation is a key reaction for the synthesis of the discussed acrylonitrile analogs.

Knoevenagel_Workflow Start Reactants: - Dichlorophenylacetonitrile - Aldehyde Reaction Knoevenagel Condensation (in a suitable solvent like ethanol) Start->Reaction Catalyst Base Catalyst (e.g., piperidine) Catalyst->Reaction Workup Reaction Quenching, Extraction, and Washing Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Dichlorophenylacrylonitrile Analog Purification->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve the dichlorophenylacetonitrile and the corresponding aldehyde in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure dichlorophenylacrylonitrile analog.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate and allow to attach Compound_Treatment Treat cells with various concentrations of the test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow viable cells to reduce MTT to formazan MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and GI₅₀ values Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The GI₅₀ (concentration that causes 50% growth inhibition) is then determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: A Look at the Aryl Hydrocarbon Receptor (AhR) Pathway

For the dichlorophenylacrylonitrile analogs, the mechanism of action has been linked to the Aryl Hydrocarbon Receptor (AhR) pathway. These compounds act as AhR ligands, and their metabolic activation leads to DNA damage and subsequent cell death in sensitive cancer cell lines[1].

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichlorophenylacrylonitrile Analog AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Ligand_AhR Ligand-AhR Complex AhR_complex->Ligand_AhR Conformational Change & Dissociation of Hsp90/XAP2 Ligand_AhR_nucleus Ligand-AhR Complex Ligand_AhR->Ligand_AhR_nucleus Translocation ARNT ARNT Dimerization Dimerization ARNT->Dimerization Ligand_AhR_nucleus->Dimerization AhR_ARNT AhR-ARNT Dimer Dimerization->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Metabolic_Activation Metabolic Activation of Analog Gene_Transcription->Metabolic_Activation DNA_Damage DNA Damage Metabolic_Activation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for dichlorophenylacrylonitrile analogs via the AhR pathway.

This pathway provides a clear rationale for the observed cytotoxicity and offers a basis for the development of biomarkers to predict patient response to these potential anticancer agents.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs, as inferred from the study of closely related dichlorophenylacrylonitriles, underscores the importance of the substitution pattern on the phenyl ring and the nature of the substituent on the nitrile-bearing carbon. The 3,4-dichloro substitution pattern appears to be more favorable than the 2,6-dichloro arrangement. Furthermore, the introduction of specific functionalities, such as 4-aminophenyl and 4-acetamidophenyl groups, at the β-position of the acrylonitrile moiety dramatically enhances cytotoxic potency.

Future research should focus on a systematic SAR exploration of this compound analogs with modifications that retain the acetonitrile group to delineate the specific contributions of this functional group. Investigating a wider range of substituents on the phenyl ring and exploring modifications of the methylene bridge will provide a more complete picture of the SAR for this class of compounds. Elucidating the precise molecular interactions with the AhR or other potential targets will be crucial for the rational design of next-generation analogs with improved efficacy and selectivity for cancer therapy.

References

A Comparative Guide to Dichlorophenyl-Based Bacterial Inhibitors: Efficacy, Mechanism, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of dichlorophenyl-based bacterial inhibitors, with a primary focus on triclosan and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy, mechanism of action, and safety profiles of these compounds. This document delves into the experimental data supporting their antibacterial activity, the molecular pathways they target, and the critical assays used for their evaluation.

Introduction: The Enduring Relevance of Dichlorophenyl Scaffolds in Antibacterial Research

The dichlorophenyl moiety is a key pharmacophore in a variety of bioactive molecules, including a significant class of bacterial inhibitors. The chlorinated phenyl rings contribute to the lipophilicity of these compounds, facilitating their interaction with and passage through bacterial cell membranes. The most well-known example is triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a broad-spectrum antimicrobial agent that has been used in numerous consumer products for its antibacterial properties.[1][2] However, the emergence of bacterial resistance and concerns over its environmental impact have spurred research into novel dichlorophenyl-based inhibitors with improved efficacy and safety profiles.

This guide will provide a comparative study of these inhibitors, focusing on their primary mechanism of action: the inhibition of the bacterial fatty acid synthesis (FASII) pathway. We will explore the structure-activity relationships that govern their potency and examine the molecular basis of bacterial resistance. Furthermore, we will detail the essential experimental protocols for evaluating their antibacterial efficacy and cytotoxicity, providing the foundational knowledge for future research and development in this area.

Comparative Efficacy: A Quantitative Look at Antibacterial Activity

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] Below is a comparative summary of the MIC values for triclosan and other dichlorophenyl-containing compounds against key Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Triclosan Staphylococcus aureus (ATCC 29213)0.016[1]
Staphylococcus aureus (Triclosan-Resistant)1 - 2[1]
Escherichia coli (ATCC 25922)0.5 - 64 (strain dependent)[4]
Enterococcus faecalis3.43[3]
SB633857 (Triclosan Analog) Staphylococcus aureus (Triclosan-Sensitive)>0.001 - 0.002[1]
Staphylococcus aureus (Triclosan-Resistant)0.002 - 0.004[1]
SB627696 (Triclosan Analog) Staphylococcus aureus (Triclosan-Sensitive)>0.001 - 0.002[1]
Staphylococcus aureus (Triclosan-Resistant)0.002 - 0.004[1]
SB663042 (Triclosan Analog) Staphylococcus aureus (Triclosan-Sensitive)>0.001[1]
Staphylococcus aureus (Triclosan-Resistant)>0.001[1]

Analysis of Efficacy:

As the data indicates, triclosan exhibits potent activity against sensitive strains of Staphylococcus aureus, a common Gram-positive pathogen. However, its efficacy is significantly reduced against resistant strains.[1] Novel triclosan analogs, such as SB633857, SB627696, and SB663042, demonstrate markedly improved activity against both sensitive and resistant S. aureus, with MIC values in the low nanomolar range.[1] This highlights the potential for structural modification of the dichlorophenyl scaffold to overcome existing resistance mechanisms. Against the Gram-negative bacterium Escherichia coli, the efficacy of triclosan is more variable and strain-dependent.[4]

Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway

The primary antibacterial mechanism of triclosan and many of its analogs is the specific inhibition of an essential enzyme in the bacterial fatty acid synthesis type II (FASII) pathway.[5] This pathway is responsible for the de novo synthesis of fatty acids, which are crucial components of bacterial cell membranes.[6]

The FASII Pathway: A Key Target for Selective Toxicity

The FASII pathway is an attractive target for antibacterial drugs because it is essential for bacterial survival and is structurally distinct from the type I fatty acid synthase (FASI) system found in mammals.[7] This difference allows for the development of inhibitors with high selectivity for the bacterial target, minimizing off-target effects in the host.

The key enzyme inhibited by dichlorophenyl-based compounds like triclosan is enoyl-acyl carrier protein (ACP) reductase (FabI) .[8] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, the reduction of a trans-2-enoyl-ACP intermediate.[9]

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP FabH/FabB/F beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabA/Z Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP Next Cycle Membrane Lipids Membrane Lipids Acyl-ACP->Membrane Lipids Incorporation Elongated Acyl-ACP->beta-ketoacyl-ACP Triclosan Triclosan FabI FabI Triclosan->FabI Inhibits

Figure 1: The Bacterial Fatty Acid Synthesis (FASII) Pathway and the Site of Inhibition by Triclosan.

Causality of Inhibition: By binding to the FabI enzyme, triclosan and its analogs prevent the reduction of enoyl-ACP, leading to a depletion of the fatty acid pool necessary for the synthesis of phospholipids and other essential membrane components.[5] This disruption of membrane integrity ultimately leads to the cessation of bacterial growth and, in many cases, cell death. The high affinity of these inhibitors for the FabI-NAD+ complex contributes to their potent activity.[1]

Bacterial Resistance Mechanisms: Overcoming the Inhibitory Challenge

The widespread use of triclosan has led to the emergence of resistant bacterial strains. Understanding the molecular basis of this resistance is crucial for the development of next-generation inhibitors that can circumvent these mechanisms.

Target Modification: Mutations in the fabI Gene

The most common mechanism of high-level resistance to triclosan involves mutations in the fabI gene, which encodes the target enzyme.[10] These mutations can alter the amino acid sequence of FabI, reducing the binding affinity of the inhibitor. For example, a common mutation observed in triclosan-resistant S. aureus is the substitution of phenylalanine at position 204 with cysteine (F204C).[1] This single amino acid change prevents the formation of the stable ternary complex between triclosan, NAD+, and FabI, thereby rendering the enzyme less susceptible to inhibition.[1] Other identified resistance-conferring mutations in S. aureus FabI include G113V, Y123H, and A230T, which are located at the monomer-monomer or dimer-dimer interface regions, suggesting they may allosterically affect inhibitor binding.[11]

Target Overexpression: Increased Production of FabI

Another resistance strategy employed by bacteria is the overexpression of the FabI enzyme.[12] By increasing the cellular concentration of the target protein, bacteria can effectively titrate out the inhibitor, requiring a higher concentration of the drug to achieve a sufficient level of inhibition. Mutations in the promoter region of the fabI gene have been linked to its increased expression in resistant strains.[13]

Efflux Pumps: Actively Removing the Inhibitor

Bacteria can also acquire resistance by actively pumping the inhibitor out of the cell using multidrug efflux pumps.[14] These membrane-associated protein complexes recognize and extrude a wide range of substrates, including antibiotics and biocides like triclosan. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to contribute to intrinsic triclosan resistance.[14] Overexpression of other efflux pumps, such as AcrAB-TolC in E. coli and Salmonella enterica, can also lead to decreased susceptibility.[15]

Safety and Selectivity: Assessing Cytotoxicity

A critical aspect of drug development is ensuring that the compound exhibits selective toxicity, meaning it is harmful to the target pathogen but has minimal adverse effects on the host. For dichlorophenyl-based inhibitors, this involves assessing their cytotoxicity against mammalian cells.

CompoundCell LineAssayIC50 (µM)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) HepG2 (Human Liver Carcinoma)Cell Viability233.0 ± 19.7[16]
HepG2-CYP3A4 (Transfected)Cell Viability160.2 ± 5.9[16]
Cardinalisamides B Various Human Cancer Cell LinesMTT2.2 - 13.9[17]
Cardinalisamides C Various Human Cancer Cell LinesMTT2.2 - 13.9[17]

Interpreting Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%.[7] In the context of cytotoxicity, it represents the concentration at which 50% of the cells are killed or their growth is inhibited. The data for 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) shows moderate cytotoxicity against human liver cells, with increased toxicity in cells expressing the metabolic enzyme CYP3A4, suggesting that metabolic activation may play a role in its toxicity.[16] The cardinalisamides, which also contain a dichlorophenyl moiety, exhibit significant cytotoxicity against cancer cell lines, but are noted to be relatively non-toxic to normal fibroblast cells, indicating some level of selectivity.[17] A thorough evaluation of the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for any new dichlorophenyl-based inhibitor.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and standardized experimental protocols are the cornerstone of reliable drug discovery. The following sections provide detailed methodologies for the key assays discussed in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antibacterial agent.[18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare 2x concentrated stock solution of inhibitor Serial_Dilution Perform 2-fold serial dilution of the inhibitor across the plate Stock_Solution->Serial_Dilution Bacterial_Culture Grow bacterial culture to mid-log phase Standardize_Inoculum Adjust bacterial suspension to 0.5 McFarland standard Bacterial_Culture->Standardize_Inoculum Dilute_Inoculum Dilute standardized inoculum Standardize_Inoculum->Dilute_Inoculum Inoculation Inoculate wells with diluted bacterial suspension Dilute_Inoculum->Inoculation Plate_Setup Dispense 100 µL of broth into all wells of a 96-well plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually inspect for turbidity or read absorbance at 600 nm Incubation->Reading MIC_Determination MIC is the lowest concentration with no visible growth Reading->MIC_Determination

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of the test compound at twice the highest concentration to be tested. The solvent should be chosen based on the solubility of the compound and should be non-toxic to the bacteria at the final concentration.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a suitable broth medium. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This can be done by diluting the culture with sterile saline or broth.

  • Inoculum Dilution: Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup and Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (or another appropriate broth) to all wells. Add 100 µL of the 2x concentrated inhibitor stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and the final inhibitor concentrations to the desired range.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility of the assay. The mid-log phase culture is used as bacteria are most metabolically active and susceptible to antibiotics during this phase. The 0.5 McFarland standard provides a consistent starting bacterial density. The serial dilution allows for the determination of a precise MIC value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

LDH_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed mammalian cells in a 96-well plate Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with various concentrations of the inhibitor Incubate_Cells->Treat_Cells Collect_Supernatant Collect supernatant containing released LDH Treat_Cells->Collect_Supernatant Transfer_Supernatant Transfer supernatant to a new 96-well plate Collect_Supernatant->Transfer_Supernatant Add_Reaction_Mix Add LDH reaction mixture to each well Transfer_Supernatant->Add_Reaction_Mix Incubate_Reaction Incubate at room temperature for 30 minutes Add_Reaction_Mix->Incubate_Reaction Add_Stop_Solution Add stop solution Incubate_Reaction->Add_Stop_Solution Measure_Absorbance Measure absorbance at 490 nm and 680 nm Add_Stop_Solution->Measure_Absorbance Calculate_Cytotoxicity Calculate percentage of cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity Determine_IC50 Determine the IC50 value Calculate_Cytotoxicity->Determine_IC50

Figure 3: Workflow for the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of the test compound. Include appropriate controls: untreated cells (negative control), cells treated with a known cytotoxic agent (positive control), and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light. The released LDH will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Stop Reaction and Read Plate: Add a stop solution to each well and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive and negative controls. The IC50 value can then be determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The release of LDH, a stable cytosolic enzyme, is a direct indicator of cell membrane damage and lysis. The use of positive and negative controls is essential for validating the assay and normalizing the results. The colorimetric readout provides a quantitative measure of cytotoxicity that is proportional to the amount of LDH released.

Conclusion and Future Directions

Dichlorophenyl-based compounds, exemplified by triclosan, represent a well-established class of bacterial inhibitors with a defined mechanism of action targeting the essential FASII pathway. This guide has provided a comparative overview of their efficacy, highlighting the potential of novel analogs to overcome existing resistance. The detailed experimental protocols for MIC and cytotoxicity determination serve as a practical resource for researchers in the field.

The primary challenges in the continued development of dichlorophenyl-based inhibitors are the circumvention of resistance and the optimization of their safety profiles. Future research should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of FabI in complex with inhibitors to design novel analogs with improved binding affinity and the ability to evade resistance mutations.

  • Targeting Multiple Pathways: Exploring dichlorophenyl scaffolds that may have dual-targeting capabilities to reduce the likelihood of resistance development.

  • In-depth Toxicological Studies: Conducting comprehensive in vivo studies to fully characterize the pharmacokinetic and toxicological profiles of promising new compounds.

By leveraging the knowledge outlined in this guide and pursuing these future directions, the scientific community can continue to develop effective and safe dichlorophenyl-based antibacterial agents to combat the growing threat of antibiotic resistance.

References

A Framework for Evaluating the Antimicrobial Efficacy of 2-(3,5-Dichlorophenyl)acetonitrile Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the potential antimicrobial efficacy of the novel compound 2-(3,5-Dichlorophenyl)acetonitrile. To date, public-domain experimental data on the antibacterial properties of this specific molecule is not available. Therefore, this document serves as a detailed roadmap, outlining the necessary protocols and rationale for a rigorous, comparative assessment against established antibiotics.

The primary objective is to characterize the antimicrobial profile of this compound by determining its bacteriostatic and bactericidal potency. This will be achieved through standardized in vitro assays, comparing its performance directly with broad-spectrum antibiotics that serve as industry benchmarks.

Foundational Concepts in Antimicrobial Efficacy Testing

The cornerstone of evaluating a new antimicrobial agent lies in quantifying its ability to inhibit growth and to kill bacteria. Two key metrics are central to this assessment:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[1] It is the primary measure of bacteriostatic activity. A lower MIC value signifies greater potency.[1]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of a particular bacterium's initial inoculum.[2][3] This metric is determined as a subsequent step to the MIC assay and is the definitive measure of bactericidal activity.[4]

An agent is typically considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4).[2] If the MBC is significantly higher, the agent is generally classified as bacteriostatic .

Selection of Comparator Antibiotics and Test Organisms

A robust evaluation requires comparison against well-characterized antibiotics and a representative panel of clinically relevant bacteria.

Comparator Antibiotics:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[5][6] It serves as an excellent benchmark for potent bactericidal activity.

  • Ampicillin: A beta-lactam antibiotic from the aminopenicillin family, primarily used for Gram-positive and some Gram-negative bacteria. It provides a different mechanistic class for comparison.

Test Organisms:

A minimal panel should include representatives from both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

  • Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923) - A common cause of skin, respiratory, and opportunistic infections.

  • Gram-Negative: Escherichia coli (e.g., ATCC 25922) - A standard model organism and a common cause of urinary tract and gastrointestinal infections.

  • Gram-Negative: Pseudomonas aeruginosa (e.g., ATCC 27853) - Known for its high intrinsic and acquired resistance, making it a challenging target.

Experimental Workflow for Efficacy Determination

The logical flow of experiments is crucial for generating reliable and interconnected data. The process begins with determining the MIC to identify the concentration range for growth inhibition, followed by the MBC test to assess killing activity at and above the MIC.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay P1 Prepare serial dilutions of This compound and comparator antibiotics M1 Inoculate dilutions with bacterial suspension in 96-well plates P1->M1 P2 Standardize bacterial inoculum to ~5 x 10^5 CFU/mL P2->M1 M2 Incubate at 37°C for 18-24 hours M1->M2 M3 Observe for turbidity; Determine MIC (lowest concentration with no visible growth) M2->M3 B1 Subculture aliquots from clear wells (at MIC, 2x MIC, 4x MIC, etc.) onto antibiotic-free agar plates M3->B1 Input from MIC results B2 Incubate agar plates at 37°C for 24-48 hours B1->B2 B3 Count colonies (CFU/mL) B2->B3 B4 Determine MBC (lowest concentration with ≥99.9% killing) B3->B4

Caption: Workflow for MIC and MBC Determination.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and validity. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of the test compound that inhibits bacterial growth.[8][9]

Materials:

  • Test compound: this compound

  • Comparator antibiotics: Ciprofloxacin, Ampicillin

  • Cation-adjusted Mueller-Hinton Broth (MHB)[1]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (S. aureus, E. coli, P. aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Spectrophotometer or plate reader (optional, for OD600 readings)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound and the comparator antibiotics in a suitable solvent (e.g., DMSO), then dilute further in MHB to a starting concentration for the assay (e.g., 1024 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension 1:100 in MHB to achieve a working inoculum of ~1 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.[8]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB to wells 2 through 11 of a 96-well plate row.

    • Add 200 µL of the starting antibiotic/compound solution (e.g., 1024 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).

    • Well 12 should contain 100 µL of uninoculated MHB to serve as a sterility control.

  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[8]

  • Result Interpretation:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound/antibiotic at which there is no visible growth.[9]

Protocol 2: Minimum Bactericidal Concentration (MBC)

This assay is performed directly after the MIC is determined to assess the killing capacity of the compound.[11]

Materials:

  • MIC plate from the previous protocol

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Plating:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each of these wells onto a separate, clearly labeled agar plate.[4]

    • Spread the inoculum evenly across the surface of the agar.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[4]

  • Result Interpretation:

    • Count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][12] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Efficacy Data for this compound and Comparator Antibiotics

Compound/AntibioticTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
This compound S. aureus (ATCC 25923)DataDataBactericidal/Bacteriostatic
E. coli (ATCC 25922)DataDataBactericidal/Bacteriostatic
P. aeruginosa (ATCC 27853)DataDataBactericidal/Bacteriostatic
Ciprofloxacin S. aureus (ATCC 25923)DataDataBactericidal/Bacteriostatic
E. coli (ATCC 25922)DataDataBactericidal/Bacteriostatic
P. aeruginosa (ATCC 27853)DataDataBactericidal/Bacteriostatic
Ampicillin S. aureus (ATCC 25923)DataDataBactericidal/Bacteriostatic
E. coli (ATCC 25922)DataDataBactericidal/Bacteriostatic
P. aeruginosa (ATCC 27853)DataDataBactericidal/Bacteriostatic

The relationship between MIC and MBC is critical for classifying the compound's primary mode of action.

G cluster_action Mechanism of Action cluster_metrics Experimental Metrics Bacteriostatic Bacteriostatic (Inhibits Growth) Bactericidal Bactericidal (Kills Bacteria) Bacteriostatic->Bactericidal MBC/MIC Ratio ≤ 4 Defines Bactericidal MIC MIC (Minimum Inhibitory Concentration) MIC->Bacteriostatic Primary Metric For MBC MBC (Minimum Bactericidal Concentration) MIC->MBC Determined First MBC->Bactericidal Primary Metric For

Caption: Relationship between MIC, MBC, and Activity.

Conclusion and Future Directions

This guide outlines the essential first steps in characterizing the antimicrobial potential of this compound. The data generated from these protocols will provide a foundational understanding of its potency and spectrum of activity relative to established drugs.

Positive results (i.e., low MIC/MBC values against the test panel) would warrant further investigation, including:

  • Mechanism of Action Studies: Investigating how the compound inhibits or kills bacteria (e.g., cell wall synthesis, DNA gyrase, protein synthesis).

  • Toxicity and Selectivity: Assessing cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • Resistance Studies: Evaluating the potential for bacteria to develop resistance to the compound.

  • In Vivo Efficacy: Testing the compound in animal models of infection.

By following this structured, comparative approach, researchers can produce the high-quality, validated data necessary to determine if this compound represents a viable candidate for further antibiotic development.

References

The Unveiled Cytotoxic Potential of Dichlorophenylacrylonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores diverse chemical scaffolds. Among these, dichlorophenylacrylonitrile derivatives have emerged as a particularly promising class of compounds, demonstrating significant in-vitro cytotoxic activity against a spectrum of human cancer cell lines. This guide offers a comprehensive comparison of the cytotoxic profiles of several key dichlorophenylacrylonitrile derivatives, underpinned by experimental data. We will delve into the detailed methodologies for assessing cytotoxicity, analyze the structure-activity relationships, and illuminate the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a robust resource for their endeavors.

Introduction: The Rationale for Targeting Cancer with Dichlorophenylacrylonitrile Derivatives

The core challenge in cancer chemotherapy is to achieve maximal tumor cell eradication with minimal toxicity to healthy tissues. This necessitates the development of agents that exploit the unique vulnerabilities of cancer cells. Dichlorophenylacrylonitrile derivatives have garnered attention due to their potent antiproliferative effects, often exhibiting a degree of selectivity towards cancer cells.[1][2] Their mechanism of action, as we will explore, frequently involves the disruption of fundamental cellular processes that are dysregulated in cancer, such as cell division and proliferation. This guide will focus on a comparative analysis of several key derivatives, providing a clear and objective overview of their cytotoxic efficacy.

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a meticulously designed and executed experimental protocol is paramount. The following section details a comprehensive methodology for in-vitro cytotoxicity assessment, emphasizing the causality behind each experimental choice.

Key Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. Its principle lies in the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Diagram of the MTT Assay Workflow:

Caption: A schematic overview of the MTT assay workflow for determining the cytotoxicity of dichlorophenylacrylonitrile derivatives.

Step-by-Step Methodology for the MTT Assay:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, HT29, A549) and a non-cancerous control cell line (e.g., L-02) in a 96-well flat-bottom plate at an optimized density (typically 5x10³ to 1x10⁴ cells/well).

    • Rationale: Seeding an appropriate number of cells is critical to ensure they are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects. The inclusion of a non-cancerous cell line is essential to assess the selectivity of the compounds.

  • Cell Adhesion and Growth:

    • Action: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: This incubation period allows the cells to adhere to the plate surface and resume their normal growth, ensuring that the observed effects are due to the compound and not to the stress of plating.

  • Compound Treatment:

    • Action: Prepare a series of dilutions of the dichlorophenylacrylonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO, the solvent for the compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its half-maximal inhibitory effect (IC50). The vehicle control ensures that the solvent itself does not affect cell viability.

  • Incubation with Compounds:

    • Action: Incubate the plates for 48 to 72 hours under the same conditions as step 2.

    • Rationale: The incubation time is chosen to be long enough for the compounds to exert their cytotoxic or cytostatic effects. This duration typically covers several cell cycles.

  • MTT Addition and Incubation:

    • Action: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

    • Rationale: During this incubation, metabolically active cells will reduce the MTT to formazan. The 4-hour period is generally sufficient for a detectable amount of formazan to accumulate.

  • Solubilization of Formazan:

    • Action: After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble in aqueous medium and must be dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Measurement:

    • Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Rationale: The absorbance at 570 nm is directly proportional to the amount of formazan, and thus to the number of viable cells.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).[3]

    • Rationale: The IC50 value is a quantitative measure of the potency of a compound and is the standard metric for comparing the cytotoxicity of different agents.[4]

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table summarizes the in-vitro cytotoxic activity of several key dichlorophenylacrylonitrile derivatives against a panel of human cancer cell lines and a non-cancerous cell line. The data is presented as Growth Inhibition 50 (GI50) or half-maximal inhibitory concentration (IC50) values in micromolar (µM). A lower value indicates higher potency.

Compound IDDerivative StructureCancer Cell LineGI50/IC50 (µM)Non-Cancerous Cell Line (L-02) IC50 (µM)Selectivity Index (SI) (IC50 L-02 / IC50 Cancer Cell)Reference
1 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMCF-7 (Breast)0.034 ± 0.01>10>294[1]
HT29 (Colon)Sub-micromolar>10-[1]
A2780 (Ovarian)Sub-micromolar>10-[1]
H460 (Lung)Sub-micromolar>10-[1]
2 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03>10>17[1]
HT29 (Colon)---[5]
A2780 (Ovarian)---[5]
3 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04>10>78[1]
HT29 (Colon)---[1]
4 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (Gastric)0.41 ± 0.05Not specified-[6]
MGC-803 (Gastric)---[6]
BEL-7402 (Liver)---[6]

Note: "Sub-micromolar" indicates a GI50 value of less than 1 µM. The selectivity index (SI) is a ratio used to measure the preferential cytotoxicity of a compound against cancer cells versus normal cells. A higher SI value is desirable.

Discussion: Interpreting the Data and Unraveling the Mechanism of Action

The compiled data reveals several key insights into the cytotoxic potential of dichlorophenylacrylonitrile derivatives.

Structure-Activity Relationship (SAR):

  • Compound 1 , with an acetamide group on the terminal phenyl ring, demonstrates exceptional potency, particularly against the MCF-7 breast cancer cell line, with a GI50 value in the nanomolar range.[1] This suggests that the acetamide moiety may play a crucial role in the compound's interaction with its cellular target.

  • Compound 2 , featuring a pyrrole ring, also exhibits significant activity, albeit at a slightly higher concentration than Compound 1.[1]

  • Compound 3 , with a nitro group, shows potent activity, highlighting that electron-withdrawing groups on the terminal phenyl ring can contribute to cytotoxicity.[1]

  • The high selectivity indices for these compounds against the non-cancerous L-02 cell line are particularly noteworthy, indicating a favorable therapeutic window.[2]

Mechanism of Action: G2/M Cell Cycle Arrest via Tubulin Polymerization Inhibition

A growing body of evidence suggests that many acrylonitrile derivatives exert their anticancer effects by interfering with the cell cycle. Specifically, they have been shown to induce cell cycle arrest at the G2/M phase.[7] This is a critical checkpoint that ensures the cell is ready for mitosis.

The underlying mechanism for this G2/M arrest appears to be the inhibition of tubulin polymerization.[8][9] Microtubules are dynamic polymers of tubulin that form the mitotic spindle, a crucial structure for the proper segregation of chromosomes during cell division. By inhibiting tubulin polymerization, dichlorophenylacrylonitrile derivatives disrupt the formation of the mitotic spindle, leading to a mitotic arrest and ultimately, apoptosis (programmed cell death).

This process is intricately linked to the activity of the Cyclin B1/Cdk1 complex, the master regulator of entry into mitosis.[10][11] The activation of this complex is essential for the G2 to M phase transition. By disrupting microtubule dynamics, dichlorophenylacrylonitrile derivatives can trigger the spindle assembly checkpoint, which in turn prevents the activation of the anaphase-promoting complex/cyclosome (APC/C). This leads to the accumulation of Cyclin B1 and sustained Cdk1 activity, ultimately resulting in mitotic arrest and apoptosis.

Signaling Pathway of Dichlorophenylacrylonitrile-Induced G2/M Arrest and Apoptosis:

G2M_Arrest cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Drug Dichlorophenylacrylonitrile Derivatives Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Spindle Mitotic Spindle Formation Disrupted Tubulin->Spindle Leads to Checkpoint Spindle Assembly Checkpoint Activated Spindle->Checkpoint CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex Remains Active Checkpoint->CyclinB1_Cdk1 Prevents inactivation of G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for dichlorophenylacrylonitrile derivatives, leading to G2/M cell cycle arrest and apoptosis through the inhibition of tubulin polymerization.

Conclusion and Future Directions

This comparative guide highlights the significant potential of dichlorophenylacrylonitrile derivatives as a promising class of anticancer agents. Their potent and often selective cytotoxicity against a range of cancer cell lines, coupled with a well-defined mechanism of action involving the disruption of microtubule dynamics and induction of G2/M cell cycle arrest, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Optimizing the Structure-Activity Relationship: Further synthetic modifications could lead to the development of derivatives with even greater potency and selectivity.

  • In-Vivo Efficacy Studies: Assessing the antitumor activity of these compounds in animal models is a crucial next step to validate their therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of dichlorophenylacrylonitrile derivatives with other established chemotherapeutic agents could lead to more effective treatment regimens.

By continuing to explore the rich chemical space of dichlorophenylacrylonitrile derivatives, the scientific community can move closer to developing novel and impactful therapies in the fight against cancer.

References

A Comparative Guide to the Synthesis of Dichlorophenylacetonitrile Isomers for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the selection of an optimal synthetic route is paramount to achieving efficiency, scalability, and cost-effectiveness. Dichlorophenylacetonitrile and its isomers are key intermediates in the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to three crucial isomers: 2,4-dichlorophenylacetonitrile, 2,6-dichlorophenylacetonitrile, and 3,4-dichlorophenylacetonitrile. We will delve into the mechanistic underpinnings of these routes, present supporting experimental data, and offer field-proven insights to inform your synthetic strategy.

Introduction: The Importance of Dichlorophenylacetonitrile Isomers

Dichlorophenylacetonitrile isomers serve as versatile building blocks in organic synthesis. The specific substitution pattern of the chlorine atoms on the phenyl ring significantly influences the physicochemical properties and biological activity of the resulting derivatives. For instance, the 3,4-dichloro isomer is a precursor for the synthesis of potent non-peptide antagonists of the neurokinin A (NK2) receptor, while other isomers are integral to the development of novel herbicides and fungicides.[1] The choice of a specific isomer is therefore dictated by the target molecule's design and intended application.

This guide will focus on two principal and divergent synthetic strategies for accessing these valuable intermediates:

  • Nucleophilic Substitution of Dichlorobenzyl Halides: A direct and often high-yielding approach.

  • The Sandmeyer Reaction of Dichloroanilines: A classic transformation offering an alternative disconnection, proceeding via a diazonium salt intermediate.

We will explore the nuances of each route, providing a comparative analysis to aid in the selection of the most appropriate method for your research and development needs.

Route 1: Nucleophilic Substitution of Dichlorobenzyl Halides

This is arguably the most direct and widely employed method for the synthesis of dichlorophenylacetonitriles. The core of this approach is a straightforward SN2 reaction where a cyanide anion displaces a halide from the benzylic position of a dichlorobenzyl halide.

Underlying Principles and Mechanistic Rationale

The reaction's efficacy hinges on the principles of nucleophilic substitution. The benzylic carbon, being adjacent to the electron-withdrawing phenyl ring, is activated towards nucleophilic attack. The choice of the leaving group (halide) and the cyanide source, as well as the solvent system, are critical parameters that dictate the reaction's efficiency and yield.

The general mechanism involves the attack of the cyanide ion on the electrophilic benzylic carbon, leading to the displacement of the halide and the formation of the new carbon-carbon bond.

G

Diagram 1: General workflow for the nucleophilic substitution route.

Comparative Analysis of Protocols for Dichlorophenylacetonitrile Isomers

The following table summarizes representative experimental conditions and yields for the synthesis of the three dichlorophenylacetonitrile isomers via the nucleophilic substitution of the corresponding dichlorobenzyl halides.

IsomerStarting MaterialCyanide SourceSolvent SystemReaction ConditionsYield (%)Reference
2,4- 2,4-Dichlorobenzyl bromideSodium cyanideEthanol/WaterStirred at room temperature93[2]
2,4- 2,4-Dichlorobenzyl chlorideSodium cyanideMethanol50-52°C, 8 hours94.7[CZ2008474A3]
2,6- 2,6-Dichlorobenzyl chloridePotassium cyanideAlcoholReflux, 5 hoursNot specified[3]
3,4- 3,4-Dichlorobenzyl bromidePotassium cyanideEthanol60-62°C, 11 hours82[CZ301063B6]

Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetonitrile [2]

  • To a 100 mL round-bottom flask, add 2,4-dichlorobenzyl bromide (24 g, 0.1 mol), ethanol (30 mL), and water (5 mL).

  • Subsequently, add sodium cyanide (4.9 g, 0.1 mol) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the organic phase is separated.

  • The crude product is then purified by distillation to yield 17.30 g of 2,4-dichlorophenylacetonitrile (93% yield).

Route 2: The Sandmeyer Reaction of Dichloroanilines

An alternative and powerful strategy for the synthesis of aryl nitriles is the Sandmeyer reaction.[4][5] This route is particularly valuable when the corresponding dichloroanilines are more readily available or cost-effective than the dichlorobenzyl halides. The Sandmeyer reaction proceeds in two conceptual stages: the diazotization of a primary aromatic amine, followed by the copper(I) cyanide-mediated displacement of the diazonium group.

It is important to note that the direct product of the Sandmeyer cyanation is a dichlorobenzonitrile. To arrive at the target dichlorophenylacetonitrile, a subsequent synthetic transformation is required to introduce the methylene (-CH2-) group. A common approach involves the conversion of the benzonitrile to a benzyl halide, followed by a second cyanation.

Underlying Principles and Mechanistic Rationale

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.

  • Radical Capture and Product Formation: The aryl radical reacts with the cyanide ligated to the now copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.

G

Diagram 2: Conceptual workflow of the Sandmeyer route.

Comparative Analysis of the Sandmeyer Route for Dichlorobenzonitrile Synthesis

While a direct one-step synthesis of dichlorophenylacetonitriles via a Sandmeyer-type reaction is not commonly reported, the two-step approach is a viable alternative. The first step, the Sandmeyer cyanation of the corresponding dichloroaniline, is well-established.

IsomerStarting MaterialKey ReagentsReported Yield (%)Reference
2,6- 2-Amino-6-chlorobenzonitrileNaNO₂, HCl, CuClNot specified, but described as a viable route[US3185725A]
General Aryl Diazonium SaltsKCN, CuCN (10 mol%), 1,10-phenanthroline52-93[3]

Experimental Protocol: General Procedure for Sandmeyer Cyanation [6]

Part A: Diazotization of Aniline

  • In a beaker, combine the substituted aniline (1 equivalent) with concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents), maintaining the temperature below 5 °C.

  • Stir for an additional 10-15 minutes and verify the presence of excess nitrous acid using starch-iodide paper.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • The product is then isolated by extraction and purified by distillation or recrystallization.

Conversion of Dichlorobenzonitriles to Dichlorophenylacetonitriles

The conversion of the dichlorobenzonitrile intermediate to the final dichlorophenylacetonitrile product typically involves a multi-step sequence. One common method is the reduction of the nitrile to the corresponding benzylamine, followed by a Sandmeyer-like reaction to introduce the cyanomethyl group. However, a more direct approach involves the chloromethylation of the toluene derivative, which is a common precursor for the aniline, followed by cyanation, effectively converging with the first synthetic route discussed.

Head-to-Head Comparison of the Synthetic Routes

FeatureNucleophilic Substitution of Dichlorobenzyl HalidesSandmeyer Reaction of Dichloroanilines
Starting Materials Dichlorobenzyl halides (often from dichlorotoluenes)Dichloroanilines (often from dichloronitrobenzenes)
Number of Steps Typically one stepAt least two steps (diazotization/cyanation + side chain introduction)
Reagents & Safety Uses highly toxic cyanide salts. Requires careful handling.Involves the formation of potentially unstable diazonium salts. Also uses toxic cyanide salts.
Yields Generally high (often >80-90%)Variable, dependent on both the Sandmeyer reaction and the subsequent conversion step.
Scalability Readily scalable.Scalable, but requires careful temperature control during diazotization.
Substrate Scope Limited by the availability of the corresponding benzyl halides.Broad scope, as a wide variety of anilines can be prepared.
Key Advantage Direct, high-yielding, and procedurally simpler.Offers a different synthetic disconnection, which can be advantageous depending on precursor availability.
Key Disadvantage Relies on the availability of the benzyl halide precursor.Multi-step process with potentially lower overall yields and more complex workup.

Conclusion and Recommendations

The choice between the nucleophilic substitution of dichlorobenzyl halides and the Sandmeyer reaction of dichloroanilines for the synthesis of dichlorophenylacetonitrile isomers is a strategic one, dictated by several factors.

For high-yield, direct, and scalable synthesis , the nucleophilic substitution of dichlorobenzyl halides is generally the preferred method. The reaction is typically straightforward, proceeds in a single step, and often provides excellent yields. This route is ideal when the corresponding dichlorobenzyl halide is commercially available or can be efficiently prepared from the corresponding dichlorotoluene.

The Sandmeyer reaction route , while more circuitous, offers synthetic flexibility . It becomes a compelling option when the required dichloroaniline is a more accessible or economical starting material. Although it involves at least two distinct synthetic operations to arrive at the final phenylacetonitrile, the Sandmeyer reaction itself is a robust and versatile transformation.

Ultimately, the optimal synthetic route will depend on a thorough analysis of starting material availability and cost, in-house synthetic capabilities, and the desired scale of production. It is recommended that researchers perform a cost-benefit analysis of both routes before committing to a specific synthetic plan.

References

A Comprehensive Guide to Assessing the Cross-Reactivity of 2-(3,5-Dichlorophenyl)acetonitrile with ATP-Binding Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for characterizing the selectivity profile of 2-(3,5-dichlorophenyl)acetonitrile, a small molecule with the potential to interact with ATP-binding sites. Given the absence of published data on its biological targets, we present a comprehensive, albeit prospective, experimental strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule inhibitors.

The Imperative of Selectivity Profiling for ATP-Competitive Inhibitors

The human proteome contains a vast number of enzymes that utilize adenosine triphosphate (ATP) as a co-substrate, including protein kinases, ATPases, and DNA helicases.[1] These enzyme families are implicated in a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the ATP-binding pocket has become a prime target for the development of small molecule therapeutics.[3]

A significant challenge in developing drugs that target the ATP-binding site is achieving selectivity.[4] The structural conservation of this pocket across different enzyme families can lead to inhibitors binding to unintended "off-targets," which can result in unexpected toxicities or a misleading interpretation of the compound's mechanism of action.[5][6] Therefore, a thorough assessment of an inhibitor's cross-reactivity is not merely a supplementary exercise but a critical step in the validation of its therapeutic potential and its utility as a chemical probe.[5][7]

This guide uses this compound as a case study to delineate a systematic approach for determining its selectivity profile against a broad panel of ATP-binding enzymes.

A Tiered Strategy for Cross-Reactivity Assessment

A successful selectivity profiling campaign relies on a structured, multi-tiered approach, often referred to as a screening cascade.[8][9] This strategy allows for the efficient identification of potential off-target interactions, starting with a broad, high-throughput screen, followed by more focused secondary and cellular assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Mechanism cluster_2 Tier 3: Cellular Validation Primary_Screen Broad Panel Biochemical Screen (e.g., ADP-Glo Assay) High-Throughput Biochemical_Validation Orthogonal Biochemical Assays (e.g., TR-FRET, Binding Assays) Determine IC50 and Ki Primary_Screen->Biochemical_Validation Identified Hits MOA_Studies Mechanism of Action Studies (ATP Competition) Biochemical_Validation->MOA_Studies Confirmed Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Validation->Target_Engagement Confirmed Hits Cellular_Activity Cellular Functional Assays (e.g., Phosphorylation, Proliferation) Target_Engagement->Cellular_Activity Verified On-Target Activity

Figure 1: A proposed screening cascade for assessing the cross-reactivity of this compound.

Detailed Experimental Methodologies

Tier 1: Broad Panel Biochemical Screening

The initial step is to screen this compound against a large, diverse panel of ATP-binding enzymes to identify potential interactions. A panel of 100-400 kinases is a common starting point in drug discovery.[10]

Recommended Assay: Luminescence-Based ATP Consumption Assay (e.g., ADP-Glo™)

This assay format is highly adaptable for high-throughput screening and is universally applicable to any ATP-consuming enzyme.[11][12] It measures the amount of ADP produced in an enzymatic reaction, which is directly proportional to enzyme activity.[11]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. Include appropriate controls: vehicle (DMSO) for 100% enzyme activity and a potent, broad-spectrum inhibitor (e.g., staurosporine for kinases) for 0% activity.

  • Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate to the assay plate. The ATP concentration should be at or near the Km for each respective enzyme to ensure sensitivity to ATP-competitive inhibitors.[13]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Tier 2: Hit Confirmation and Mechanism of Action

Hits identified in the primary screen (e.g., enzymes inhibited by >50% at a single concentration) should be subjected to further investigation to confirm their activity and elucidate the mechanism of inhibition.

Orthogonal Biochemical Assays

It is crucial to confirm hits using an assay with a different detection technology to rule out compound interference.[8]

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays: These assays, such as LanthaScreen®, measure the phosphorylation of a fluorescently labeled substrate.[7] They are robust and less prone to interference from colored or fluorescent compounds.

  • Kinase Binding Assays: These assays directly measure the binding of the inhibitor to the kinase, providing a direct measure of affinity (Kd).[1] This is particularly useful for distinguishing between competitive and allosteric inhibitors.

Mechanism of Action (MOA) Studies

To confirm that this compound is an ATP-competitive inhibitor, the IC50 value should be determined at various ATP concentrations. For a competitive inhibitor, the IC50 will increase linearly with increasing ATP concentration.[13]

G cluster_0 ATP-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate ES->E P Product ES->P k_cat I Inhibitor EI->E

Figure 2: Simplified schematic of ATP-competitive inhibition.

From these follow-up studies, the inhibition constant (Ki) can be calculated. The Ki is a more fundamental measure of inhibitor potency than the IC50 as it is independent of the substrate concentration.[14][15] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.[16]

Table 1: Hypothetical Biochemical Selectivity Profile of this compound

Target EnzymeEnzyme FamilyPrimary Screen (% Inh @ 10 µM)IC50 (nM)Ki (nM)
Kinase ATK955025
Kinase BSTK88250120
Kinase CSTK15>10,000>5,000
ATPase XP-type651,500700
DNA Helicase YRecQ5>10,000>5,000

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase

Tier 3: Cellular Validation

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a cell.[16] Therefore, it is critical to validate the activity of this compound in a cellular context.

Cellular Target Engagement Assays

These assays determine whether the compound can bind to its intended target within living cells.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein of interest in live cells.[5] It provides a quantitative measure of target occupancy and intracellular potency.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid expressing the target enzyme fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well white assay plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the target enzyme.

  • Substrate Addition: Add the NanoBRET™ substrate to induce luminescence.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement. Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.

Cellular Functional Assays

These assays measure the downstream consequences of target inhibition.

  • Phosphorylation Assays: For kinase targets, western blotting or ELISA-based methods can be used to measure the phosphorylation status of a known substrate of the target kinase in treated cells.

  • Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo® can determine if inhibition of the target leads to a cytotoxic or cytostatic effect.

Table 2: Hypothetical Cellular Activity of this compound

Target EnzymeCell LineTarget Engagement IC50 (nM)Substrate Phosphorylation IC50 (nM)Cell Viability IC50 (nM)
Kinase ACell Line X (overexpressing Kinase A)150200500
Kinase BCell Line Y (endogenous Kinase B)8001,200>10,000

Data Interpretation and Building the Selectivity Profile

The culmination of this screening cascade is a comprehensive selectivity profile of this compound. By comparing the Ki or cellular IC50 values across a range of targets, a quantitative measure of selectivity can be established. A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and any off-targets.

The selectivity data can be visualized in several ways, including:

  • Heat Maps: To show the potency of the compound against a panel of enzymes.

  • Kinome Trees: To map the inhibited kinases onto a phylogenetic tree of the human kinome, providing a visual representation of the selectivity within this enzyme family.

Conclusion

The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing the cross-reactivity of novel small molecules like this compound. By employing a tiered screening cascade that integrates broad panel biochemical screening with orthogonal hit confirmation, mechanism of action studies, and cellular validation, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target activities is fundamental to the successful development of safe and effective therapeutics and the confident use of chemical probes in biomedical research.[5]

References

A Comparative Guide to the Biological Target Validation of 2-(3,5-Dichlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic lead is paved with rigorous scientific inquiry. 2-(3,5-Dichlorophenyl)acetonitrile, a halogenated aromatic compound, represents a chemical scaffold with emerging interest. While its direct biological targets are still under active investigation, its utility as a synthetic precursor for potent enzyme inhibitors offers a compelling starting point for target validation studies. This guide provides an in-depth comparison of strategies to elucidate the biological targets of this compound, contrasting it with alternative validation approaches and related chemical structures.

Unveiling the Biological Relevance of this compound

This compound is a versatile chemical intermediate.[1] A key application of this compound is in the synthesis of 6-arylpyrido[2,3-d]pyrimidines, which have been identified as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl).[1] This enzyme is crucial for the synthesis of the bacterial cell wall, making it an attractive target for novel antibiotics. The dichlorophenyl moiety is a common feature in compounds with diverse biological activities, suggesting that this compound itself, or its derivatives, may interact with multiple biological targets.

For instance, the structurally related fungicide Vinclozolin, which also contains a 3,5-dichlorophenyl group, has been shown to modulate the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[2][3] This observation opens a plausible, albeit hypothetical, avenue for investigating similar effects from this compound.

Experimental Strategies for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of a small molecule's biological target. Below, we compare several state-of-the-art methodologies, outlining their principles and providing detailed protocols.

Affinity-Based Methods: Fishing for a Target

Affinity-based approaches rely on the specific binding interaction between a small molecule and its protein target. A common strategy is to immobilize a derivative of the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

Method Principle Advantages Disadvantages Alternative Approaches
Affinity Chromatography A ligand (e.g., a derivative of this compound) is immobilized on a resin. Cell lysate is passed over the resin, and interacting proteins are captured and later eluted for identification by mass spectrometry.Can identify direct binding partners. Relatively straightforward workflow.Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a significant issue.Photo-affinity labeling, where a photoreactive group is incorporated into the molecule to covalently crosslink to its target upon UV irradiation.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.Does not require modification of the compound. Can be performed in complex biological mixtures.May not be effective for all protein-ligand interactions. Requires careful optimization of protease concentration and digestion time.Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding.[2]
  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or amine).

  • Immobilization: Covalently couple the synthesized probe to an activated resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

  • Cell Lysis: Prepare a native cell lysate from the biological system of interest (e.g., bacterial or mammalian cells) in a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the immobilized probe and a control resin (without the probe) to account for non-specific binding.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing buffer.

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).

Activity-Based and Phenotypic Approaches

These methods focus on the functional consequences of target engagement.

Method Principle Advantages Disadvantages Alternative Approaches
Enzymatic Assays Directly measures the effect of the compound on the activity of a purified enzyme (e.g., D-alanine:D-alanine ligase).Provides direct evidence of target modulation. Allows for the determination of kinetic parameters (e.g., IC50, Ki).Requires a purified enzyme and a known or hypothesized target.Reporter gene assays, which measure the transcriptional activity of a pathway downstream of the target.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in the presence of a ligand. Target engagement stabilizes the protein, leading to a higher melting temperature.Can be performed in intact cells and tissues, providing evidence of target engagement in a physiological context. Does not require compound modification.Requires specific antibodies for each protein of interest for Western blot-based detection. Not all ligand binding events result in a significant thermal shift.Isothermal dose-response CETSA for quantitative analysis of ligand binding.
Phenotypic Screening High-throughput screening of a compound library for a desired cellular phenotype (e.g., inhibition of bacterial growth, induction of apoptosis).Unbiased approach that does not require prior knowledge of the target. Can identify compounds with novel mechanisms of action.Target deconvolution can be challenging and time-consuming.CRISPR/Cas9-based genetic screens to identify genes that modulate sensitivity to the compound.
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control.

  • Harvesting and Lysis: Harvest the cells and lyse them by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated samples to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Landscape: Pathways and Workflows

Hypothesized Signaling Pathway Modulation

Based on the activity of the structurally related compound Vinclozolin, a plausible hypothesis is that this compound may modulate the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription EIF4EBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound This compound (Hypothesized Modulator) Compound->PI3K Compound->Akt Compound->mTORC1 Target_Validation_Workflow Start Start: Bioactive Compound (this compound) Affinity Affinity-Based Methods (e.g., Affinity Chromatography) Start->Affinity Phenotypic Phenotypic Screening (e.g., Bacterial Growth Inhibition) Start->Phenotypic Identification Putative Target Identification (Mass Spectrometry) Affinity->Identification Phenotypic->Identification Target Deconvolution Validation Target Validation Identification->Validation Enzymatic Enzymatic Assays (e.g., Ddl activity) Validation->Enzymatic Direct Modulation CETSA Cellular Engagement (CETSA) Validation->CETSA In-Cell Binding Signaling Downstream Pathway Analysis (e.g., Western Blot for p-Akt) Validation->Signaling Functional Consequences Validated Validated Target Enzymatic->Validated CETSA->Validated Signaling->Validated

References

Safety Operating Guide

A Guide Structured for Purpose: The Unique Challenge of a Dichlorinated Nitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 2-(3,5-Dichlorophenyl)acetonitrile

This document is intentionally designed to move beyond generic templates. The subject, this compound, presents a dual-threat profile: it is a halogenated aromatic compound and a nitrile. This structure dictates a disposal protocol that must address both environmental persistence and acute toxicity risks. Our guide is therefore structured to follow the logical lifecycle of the chemical in a laboratory setting, from pre-use risk assessment to the final, documented disposal, ensuring every step is informed by the compound's specific chemical nature.

Grounded in Scientific Integrity: An E-E-A-T Approach

As a Senior Application Scientist, my commitment is to provide guidance that is not only technically precise but also rooted in practical, field-tested safety principles. This protocol is built upon the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure its reliability and utility for researchers, scientists, and drug development professionals.

  • Expertise & Experience: The procedures detailed below are not merely a checklist. They explain the causality behind each step—why, for instance, halogenated and non-halogenated wastes are segregated—drawing from extensive experience in laboratory safety and chemical waste management.[1]

  • Trustworthiness: Each protocol is a self-validating system. By mandating consultation with your institution's Environmental Health and Safety (EHS) department and adherence to federal regulations like the Resource Conservation and Recovery Act (RCRA), the system builds in checkpoints to ensure compliance and safety.[2]

  • Authoritative Grounding & Comprehensive References: Key statements and procedural standards are directly supported by in-text citations from authoritative regulatory and safety bodies. A complete, verifiable list of these sources is provided in the "References" section.

Pre-Disposal Risk Assessment and Hazard Identification

Safe disposal begins before the first gram of waste is generated. Understanding the inherent hazards of this compound is critical for risk mitigation. While comprehensive toxicological data for this specific isomer may be limited, a structural analysis provides a clear indication of its hazard profile.

Key Structural Hazards:

  • Dichlorophenyl Group: As a chlorinated aromatic compound, it is classified as a halogenated organic substance.[3] Such compounds can be environmentally persistent and may generate highly toxic byproducts like dioxins if not incinerated at the correct temperature.[4]

  • Nitrile (-C≡N) Group: The nitrile functional group is a well-established toxicophore. In the body, it can be metabolized to release cyanide, a potent cellular toxin.[5] Therefore, exposure via inhalation, ingestion, or skin absorption must be prevented.

Summary of Anticipated Hazards (Based on Structurally Similar Compounds):

Hazard ClassificationDescriptionGHS Code
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or inhaled.[6]H301+H311+H331
Serious Eye IrritationCauses serious eye irritation.[7][8]H319
Skin IrritationCauses skin irritation.[6]H315
Specific Target Organ ToxicityMay cause respiratory irritation.[6]H335
Water Hazard ClassWGK 3: Severely hazardous for water.[7][8]-

Mandatory Safety Precautions:

  • Engineering Controls: All handling of this compound, both in its pure form and as waste, must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Per OSHA guidelines, appropriate PPE is mandatory.[9] This includes a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]

Waste Segregation and Containment Protocol

The cornerstone of compliant chemical disposal is meticulous waste segregation. Mixing waste streams can lead to dangerous chemical reactions, violate federal regulations, and significantly increase disposal costs.[1][11]

Step-by-Step Waste Collection and Labeling:

  • Select the Correct Container: Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, vapor-tight sealing cap.[12]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".[1]

    • The full chemical name: "This compound ". Do not use abbreviations.[12]

    • A list of all other components and their approximate percentages (e.g., solvents).

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Segregate Waste Types:

    • Solid Waste: Collect solid this compound, contaminated weigh boats, gloves, and other contaminated debris in your designated container.

    • Liquid Waste: If the compound is in a solvent, it must be collected as a liquid waste. Crucially, this halogenated waste must be kept separate from non-halogenated solvent waste (e.g., acetone, ethanol, hexane).[1][3]

  • Maintain Container Integrity: Keep the waste container closed at all times except when actively adding waste.[12] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment to mitigate spills.

Disposal Workflow: From Laboratory to Final Disposition

The disposal of this chemical is governed by the EPA's RCRA, which establishes a "cradle-to-grave" management system.[2][13] As the generator, you are responsible for the waste until its final, safe destruction.

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Official Disposal Process Generate Step 1: Generate Waste (Solid or Liquid) Segregate Step 2: Segregate into 'Halogenated Waste' Container Generate->Segregate Crucial first step Label Step 3: Label Container with Contents & Hazards Segregate->Label Store Step 4: Store in Secondary Containment in a Safe, Ventilated Area Label->Store ContactEHS Step 5: Contact Institutional EHS for Pickup Request Store->ContactEHS Hand-off to EHS Manifest Step 6: Complete Hazardous Waste Manifest Document ContactEHS->Manifest Transport Step 7: Waste Collected by Licensed Hazardous Waste Hauler Manifest->Transport Destroy Step 8: Final Disposal via High-Temperature Incineration Transport->Destroy

Caption: Workflow for the compliant disposal of this compound waste.

Procedural Steps:

  • Initiate Disposal Request: Once your waste container is nearing capacity or has reached the institutional time limit for satellite accumulation, contact your EHS office to schedule a pickup.

  • Documentation: EHS will provide a hazardous waste manifest. This is a legal document that tracks the waste. Fill it out completely and accurately.

  • Final Disposal Method: The approved and preferred method for destroying halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][4] This process ensures the complete destruction of the molecule and allows for the scrubbing of acidic gases (like HCl) from the exhaust. Landfilling is not a recommended practice for this type of waste.[2]

Emergency Procedures

Accidents can happen. A clear, pre-defined emergency plan is essential.

In Case of a Spill:

  • Alert and Evacuate: Notify personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS or emergency services.

  • Secure the Area: If the spill is small and you are trained to handle it, restrict access and ensure adequate ventilation. Turn off any nearby ignition sources.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.

  • Absorb and Contain: Cover the spill with a chemical absorbent material suitable for organic compounds. Do not use combustible materials like paper towels on large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report all spills to your supervisor and EHS office.[14]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[6][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.